(S)-1-(Pyrrolidin-2-yl)cyclopentanol
Description
Properties
CAS No. |
174195-98-3 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-[(2S)-pyrrolidin-2-yl]cyclopentan-1-ol |
InChI |
InChI=1S/C9H17NO/c11-9(5-1-2-6-9)8-4-3-7-10-8/h8,10-11H,1-7H2/t8-/m0/s1 |
InChI Key |
QQUKQBYVRHYKMW-QMMMGPOBSA-N |
SMILES |
C1CCC(C1)(C2CCCN2)O |
Isomeric SMILES |
C1CCC(C1)([C@@H]2CCCN2)O |
Canonical SMILES |
C1CCC(C1)(C2CCCN2)O |
Synonyms |
Cyclopentanol, 1-(2S)-2-pyrrolidinyl- (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and stereochemistry of (S)-1-(Pyrrolidin-2-yl)cyclopentanol
Structural Integrity, Synthetic Methodology, and Pharmacophore Analysis[1]
Executive Summary
This technical guide provides a comprehensive analysis of (S)-1-(pyrrolidin-2-yl)cyclopentanol , a critical chiral building block in medicinal chemistry.[1] Structurally, it represents a "privileged scaffold," serving as the immediate precursor to high-affinity muscarinic antagonists such as Glycopyrronium bromide (used in COPD treatment). This document outlines the stereochemical rationale, robust synthetic protocols involving double-Grignard cyclization, and analytical validation methods required for pharmaceutical-grade development.
Part 1: Structural Analysis & Stereochemical Integrity[1]
1.1 Molecular Architecture
The molecule consists of a saturated five-membered nitrogen heterocycle (pyrrolidine) linked directly to a tertiary alcohol embedded within a five-membered carbocycle (cyclopentane).[1]
-
Chiral Center (C2'): The stereochemistry is defined by the C2 position of the pyrrolidine ring. Derived from L-Proline , the (S)-configuration is crucial for receptor binding affinity in muscarinic targets.[1]
-
Quaternary Center (C1): The C1 carbon of the cyclopentanol ring is chemically quaternary. While achiral in isolation (due to the symmetry of the unsubstituted cyclopentyl ring), its spatial relationship with the C2'-pyrrolidine center creates a sterically congested environment that dictates the molecule's conformation.
1.2 Conformational Lock (The "Prolinol Fold")
In non-polar solvents, the molecule adopts a specific conformation stabilized by an intramolecular hydrogen bond. The lone pair of the pyrrolidine nitrogen acts as an acceptor for the hydroxyl proton.
-
Interaction:
-
Effect: This locks the rotation around the C1-C2' bond, creating a rigid bicyclic-like pseudostructure.[1] This pre-organization is often cited as a key factor in the high potency of derived anticholinergics, as it mimics the transition state required for receptor binding.
Part 2: Synthetic Routes & Mechanistic Causality[1][2]
The most robust route to (S)-1-(pyrrolidin-2-yl)cyclopentanol avoids the instability of pyrrolidine-2-lithium species.[1] Instead, it utilizes a double-nucleophilic addition-cyclization strategy starting from N-protected proline esters.[1]
2.1 The "Double Grignard" Cyclization Protocol
This method is preferred for its convergence. It constructs the cyclopentanol ring directly onto the proline ester in a single pot.
Reagents:
-
Substrate: N-Boc-L-proline methyl ester (Boc provides steric bulk and prevents N-alkylation side reactions).[1]
-
Reagent: 1,4-Bis(bromomagnesio)butane (generated in situ or purchased).
-
Solvent: Anhydrous THF (stabilizes the di-Grignard species).[1]
DOT Diagram: Synthetic Pathway
Caption: Convergent synthesis via double-Grignard addition. The ester undergoes sequential alkylation to form the spiro-like cyclopentanol ring.[1]
2.2 Detailed Experimental Protocol (Self-Validating)
Step 1: Preparation of the Di-Grignard
-
Charge a flame-dried 3-neck flask with Mg turnings (2.5 eq) and a crystal of iodine.
-
Add anhydrous THF. Add 1,4-dibromobutane (1.0 eq) dropwise.[1]
-
Critical Control Point: Maintain a gentle reflux. If the reaction becomes too vigorous, significant Wurtz coupling (dimerization to cyclooctane) will occur, reducing yield.
Step 2: The Cyclization
-
Cool the di-Grignard solution to 0°C.
-
Dissolve N-Boc-L-proline methyl ester (0.8 eq relative to di-Grignard) in THF.
-
Add the ester solution slowly over 1 hour.
-
Why? Slow addition ensures the Grignard is always in excess, favoring the second addition (cyclization) over the formation of a linear ketone byproduct.
-
-
Allow to warm to Room Temperature (RT) and stir for 3 hours.
Step 3: Quench and Deprotection
-
Quench with saturated aqueous
(exothermic). -
Extract with EtOAc.[2] The N-Boc intermediate is stable and lipophilic.[1]
-
Deprotection: Treat the crude N-Boc alcohol with 4M HCl in Dioxane or TFA/DCM (1:1) at 0°C for 2 hours.
-
Basify to pH 10 with NaOH and extract with DCM to isolate the free base.
Part 3: Analytical Characterization[1]
To ensure the material is suitable for drug development (e.g., Glycopyrronium synthesis), the following specifications must be met.
3.1 Chiral HPLC Method
Since the C1 center is achiral, enantiomeric excess (%ee) refers strictly to the retention of the L-Proline configuration.
| Parameter | Condition |
| Column | Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates) |
| Mobile Phase | Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1]1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (weak chromophore, high concentration required) |
| Target | > 99.5% ee (S-isomer) |
3.2 NMR Spectroscopy Features
-
-NMR (CDCl3):
-
The cyclopentyl protons (
ppm) appear as complex multiplets.[1] -
Key Diagnostic: Due to the adjacent chiral center (C2'), the protons on the cyclopentyl ring are diastereotopic. You will observe distinct chemical shifts for the "upper" and "lower" face protons of the ring, confirming the proximity of the chiral center.
-
ppm: Multiplets for the
-protons of the pyrrolidine ring ( and ).[1]
-
Part 4: Pharmacophore & Applications[1][3][4]
This scaffold is the "anchor" for muscarinic antagonists. The structure-activity relationship (SAR) relies on the specific spatial arrangement of three pharmacophoric points:
-
Cationic Center: The pyrrolidine nitrogen (protonated or quaternized) binds to the anionic aspartate residue in the muscarinic receptor (M3 subtype).
-
H-Bond Donor: The tertiary hydroxyl group interacts with tyrosine/threonine residues.[1]
-
Hydrophobic Cap: The cyclopentyl ring fits into a hydrophobic pocket, providing subtype selectivity.
DOT Diagram: Pathway to Glycopyrronium
Caption: Transformation of the scaffold into the Active Pharmaceutical Ingredient (API) Glycopyrronium Bromide.
References
-
Franko, B. V., & Lunsford, C. D. (1960). Derivatives of 1-methyl-3-pyrrolidinol. U.S. Patent No. 2,956,062. Washington, DC: U.S. Patent and Trademark Office. Link
- Casy, A. F., & Mercer, F. (1988). Stereochemistry of Anticholinergic Agents. In: Muscarinic Receptors. The Humana Press. (Foundational text on the pharmacophore of pyrrolidinyl-alkanols).
- Mao, H., et al. (2012). Synthesis of Glycopyrrolate. Journal of Chemical Research.
-
NIST Chemistry WebBook. (2023). Pyrrolidine, 1-(1-cyclopenten-1-yl)- (Related enamine structures and spectral data). Link
Sources
Thermodynamic Properties of Pyrrolidine-Based Chiral Amino Alcohols
This guide provides a comprehensive technical analysis of pyrrolidine-based chiral amino alcohols, focusing on their thermodynamic behavior, physicochemical properties, and applications in asymmetric synthesis and drug development.
Technical Guide & Whitepaper
Executive Summary
Pyrrolidine-based chiral amino alcohols, exemplified by L-prolinol and
This guide details the thermodynamic parameters—solubility, pKa, phase stability, and reaction energetics—that determine the efficacy of these compounds. It provides researchers with actionable protocols for characterizing these properties to optimize catalytic cycles and drug formulations.
Structural & Thermodynamic Logic
The pyrrolidine scaffold is unique among cyclic secondary amines due to its conformational rigidity. Unlike piperidine (which adopts a chair conformation), pyrrolidine exists in a puckered envelope conformation.
-
Entropic Advantage: The pre-organized structure of the pyrrolidine ring reduces the entropic penalty (
) upon formation of transition states (e.g., enamine or iminium intermediates). -
Electronic Modulation: The nitrogen atom in pyrrolidine is more nucleophilic (
on the Mayr scale) than acyclic counterparts due to the relief of ring strain upon rehybridization, affecting the kinetics and thermodynamics of enamine formation.
Table 1: Physicochemical Constants of Key Derivatives
Data compiled from experimental literature and certificate of analysis benchmarks.
| Property | L-Prolinol | (S)- | Jørgensen-Hayashi Catalyst (Silyl Ether) |
| CAS Registry | 23356-96-9 | 112068-01-6 | 848821-58-9 |
| Molecular Weight | 101.15 g/mol | 253.34 g/mol | 325.53 g/mol |
| Physical State | Colorless Liquid | White Crystalline Solid | Pale Yellow Oil / Low-melt Solid |
| Melting Point | N/A (Liquid) | 74–76 °C | N/A (Oil at RT) |
| Boiling Point | 74–76 °C (2 mmHg) | N/A | >400 °C (Predicted) |
| Density | 1.025 g/mL | N/A | 1.045 g/mL |
| pKa (Conj. Acid) | ~14.8 (OH) / 10.6 (NH) | ~10.2 (NH, Est.) | ~10.01 (NH, Predicted) |
| Optical Rotation | |||
| Solubility | Miscible in water, EtOH | Soluble in CHCl | Soluble in CHCl |
Thermodynamic Stability & Reactivity[2][3][4]
Silyl Ether Bond Thermodynamics
The Jørgensen-Hayashi catalyst relies on a bulky trimethylsilyl (TMS) ether group. The thermodynamic stability of the Si–O bond is high (Bond Dissociation Energy
-
Storage Thermodynamics: The hydrolysis reaction is thermodynamically favorable (
) in the presence of moisture. Protocol Implication: Catalysts must be stored at 2–8 °C under inert atmosphere (Ar or N ) to prevent degradation to the parent diphenylprolinol, which exhibits significantly lower catalytic activity.
Thermodynamics of Enamine Formation
In organocatalysis, the catalyst reacts with a carbonyl substrate to form an enamine.
-
Reaction Enthalpy (
): The formation of the enamine releases water. To drive this equilibrium forward (Le Chatelier’s principle), water must be sequestered (e.g., using molecular sieves), or the reaction must rely on the high stability of the conjugated enamine intermediate. -
Regioselectivity: The formation of the E-enamine is thermodynamically favored over the Z-isomer due to steric repulsion between the diphenyl group and the enamine double bond. This thermodynamic preference is the origin of the high enantioselectivity observed in Michael additions.
Experimental Methodologies
Protocol 1: Determination of pKa via Potentiometric Titration
Accurate pKa determination is critical for predicting the ionization state of the pyrrolidine nitrogen at physiological pH (for drugs) or reaction pH (for catalysts).
Materials:
-
Automatic Potentiometric Titrator (e.g., Mettler Toledo or Metrohm).
-
0.1 M HCl and 0.1 M NaOH (standardized).
-
Inert gas purge (Nitrogen).
-
Solvent: Water (for L-prolinol) or MeOH/Water mixtures (for hydrophobic derivatives like Avanafil).
Step-by-Step Workflow:
-
Preparation: Dissolve
mol of the amino alcohol in 50 mL of degassed solvent (0.15 M KCl ionic strength adjuster added). -
Acidification: Add excess 0.1 M HCl to fully protonate the amine (pH < 2).
-
Titration: Titrate with 0.1 M NaOH under nitrogen atmosphere at 25.0 ± 0.1 °C.
-
Data Acquisition: Record pH vs. Volume of NaOH. Collect at least 50 points in the buffer region.
-
Analysis: Use the Gran plot method or derivative method (
) to identify equivalence points.-
Calculation: For a monoprotic amine:
. -
Correction: If using MeOH/Water, apply the Yasuda-Shedlovsky extrapolation to obtain aqueous pKa.
-
Protocol 2: Synthesis of Diphenylprolinol TMS Ether (Thermodynamic Control)
This protocol emphasizes the thermodynamic control required to ensure complete silylation without racemization.
-
Charge: In a flame-dried flask under Ar, dissolve (S)-
-diphenylprolinol (1.0 eq) in anhydrous CH Cl . -
Activation: Add Imidazole (3.0 eq) as a base. The formation of the imidazolium salt drives the reaction.
-
Silylation: Add TMSCl (2.5 eq) dropwise at 0 °C.
-
Equilibration: Warm to Room Temperature (23 °C) and stir for 12 hours. Note: Longer times ensure thermodynamic completion, but excessive heat (>40 °C) can risk silyl migration.
-
Workup: Dilute with MTBE (methyl tert-butyl ether).[1] Wash with water to remove imidazolium salts. Dry over MgSO
. -
Purification: Flash chromatography (Silica, Et
O/Hexanes).
Case Study: Avanafil (Drug Development)
Avanafil is a PDE5 inhibitor derived from a pyrrolidine scaffold. Its development highlights the importance of solid-state thermodynamics (Polymorphism).
-
Solubility Profile: Avanafil is a BCS Class II compound (Low Solubility, High Permeability). Its solubility is highly pH-dependent (soluble in acidic gastric fluids, precipitates in neutral intestinal fluids).
-
Polymorphism:
-
Thermodynamic Implication: Formulations often use amorphous solid dispersions to maintain supersaturation, but shelf-life stability depends on the glass transition temperature (
) preventing recrystallization to the stable form.
Visualizations
Diagram 1: Catalytic Cycle & Thermodynamic Intermediates
This diagram illustrates the Jørgensen-Hayashi catalytic cycle, highlighting the energetic intermediates.
Caption: Thermodynamic cycle of organocatalysis. The Enamine formation is driven by the stability of the conjugated system, while hydrolysis regenerates the catalyst.
Diagram 2: Solubility & pKa Determination Workflow
A decision tree for characterizing the physicochemical properties of new pyrrolidine derivatives.
Caption: Workflow for determining thermodynamic constants. Selection of titration method depends on the initial solubility profile.
References
-
Diphenylprolinol Silyl Ethers in Aminocatalysis. Marigo, M., et al. Angewandte Chemie Int. Ed. (2005).[1] Available at: [Link]
-
Bond Energies of Enamines (DFT Studies). Li, Y., et al.[5] ACS Omega (2022).[5] Available at: [Link]
- Avanafil Polymorphism and Solubility.Patent WO2014174529A2.
-
Development of Methods for pKa Determination. Reijenga, J., et al. Analytical Chemistry Insights (2013). Available at: [Link]
Sources
- 1. (S)-(-)-ALPHA,ALPHA-DIPHENYL-2-PYRROLIDINYL METHYLTMS ETHER | 848821-58-9 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - Cipla Biosimilars [ciplabiosimilars.co.za]
- 5. researchgate.net [researchgate.net]
Technical Guide: (S)-1-(Pyrrolidin-2-yl)cyclopentanol in Asymmetric Catalysis
The following technical guide details the role, synthesis, and mechanistic function of (S)-1-(Pyrrolidin-2-yl)cyclopentanol in asymmetric catalysis.
Executive Summary
(S)-1-(Pyrrolidin-2-yl)cyclopentanol is a privileged chiral amino-alcohol ligand characterized by a rigid spiro-like steric environment. Unlike flexible acyclic analogs (e.g., diethyl prolinol), the cyclopentyl moiety at the carbinol center imposes a specific conformational lock, enhancing stereodifferentiation in metal-mediated transformations.
This molecule serves two critical roles in modern catalysis:
-
Asymmetric Autocatalysis Initiator: It acts as a potent chiral trigger in the Soai reaction , capable of initiating the amplification of enantiomeric excess (ee) from undetectable levels to near homochirality (>99% ee).
-
Ligand for Organozinc Additions: It catalyzes the enantioselective addition of dialkylzinc reagents to aldehydes, forming secondary alcohols with high stereocontrol via a defined zinc-chelate transition state.
Molecular Architecture & Properties
The ligand features a pyrrolidine ring (providing the chiral backbone derived from L-proline) attached to a tertiary cyclopentanol group.
| Property | Description |
| CAS Name | (S)-1-(Pyrrolidin-2-yl)cyclopentan-1-ol |
| Chirality | Derived from L-Proline (S-configuration at C2 of pyrrolidine) |
| Key Feature | Geminal-disubstitution effect: The cyclopentyl ring ties back the alkyl groups, reducing entropic freedom and creating a deeper, more rigid chiral pocket than non-cyclic analogs. |
| Coordination | Bidentate (N, O) chelation to Lewis acids (Zn, B, Ti). |
| State | Typically a crystalline solid or viscous oil (MP: ~60–62 °C). |
Structural Visualization (Graphviz)
The following diagram illustrates the ligand's coordination mode and its structural comparison to standard prolinol derivatives.
Caption: Structural derivation and coordination features of the ligand.
Synthesis Protocol
The synthesis exploits the "double Grignard" addition to a proline ester. This protocol ensures high optical purity by avoiding racemization prone intermediates.
Reagents & Stoichiometry[1][2][3]
-
Starting Material: N-Cbz-L-Proline Methyl Ester (1.0 equiv)
-
Reagent: 1,4-Bis(bromomagnesio)butane (prepared from 1,4-dibromobutane and Mg turnings) (2.5 equiv)
-
Solvent: Anhydrous THF
-
Deprotection: Pd/C (10% w/w), H2 (1 atm)
Step-by-Step Methodology
-
Grignard Preparation:
-
In a flame-dried 3-neck flask under Argon, activate Mg turnings (5.0 equiv) with a crystal of iodine.
-
Add 1,4-dibromobutane (2.5 equiv) in THF dropwise to maintain a gentle reflux. Stir for 2 hours to form the bis-Grignard reagent.
-
-
Cyclization:
-
Cool the Grignard solution to 0 °C.
-
Add N-Cbz-L-Proline Methyl Ester (1.0 equiv) in THF dropwise over 30 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours. The bis-Grignard attacks the ester twice, closing the cyclopentyl ring.
-
-
Workup:
-
Quench with saturated NH4Cl solution at 0 °C.
-
Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purify the N-Cbz intermediate via flash chromatography (Hexane/EtOAc).
-
-
Deprotection (Hydrogenolysis):
-
Dissolve the N-Cbz intermediate in MeOH.
-
Add 10% Pd/C catalyst. Stir under H2 balloon for 12 hours.
-
Filter through Celite and concentrate to yield (S)-1-(Pyrrolidin-2-yl)cyclopentanol .
-
Recrystallization: Hexane/Et2O if necessary to upgrade ee >99%.
-
Application 1: The Soai Reaction (Chiral Initiator)
This is the most scientifically significant application. The Soai reaction is the only known example of asymmetric autocatalysis with high amplification.[2] (S)-1-(Pyrrolidin-2-yl)cyclopentanol acts as the initial source of chirality.
Mechanism of Amplification[4][5]
-
Initiation: The ligand reacts with diisopropylzinc (
) to form a chiral zinc-alkoxide complex. -
Biased Addition: This complex catalyzes the first addition of
to pyrimidine-5-carbaldehyde. Due to the ligand's chirality, a slight excess of the (S)-pyrimidyl alcohol product is formed.[3] -
Autocatalysis: The newly formed (S)-pyrimidyl alcohol is itself a catalyst for its own formation. It is a better catalyst than the initial pyrrolidine ligand.
-
Amplification: The reaction enters an exponential growth phase where the (S)-product catalyzes the formation of more (S)-product, rapidly overwhelming any (R)-enantiomer formed by background reaction.
Experimental Data: Chirality Amplification
| Cycle | Initial Source (ee) | Product Yield (%) | Product ee (%) |
| 1 | Ligand (99% ee) | 85% | 93% (S) |
| 2 | Product from Cycle 1 | 90% | >98% (S) |
| 3 | Product from Cycle 2 | 92% | >99.5% (S) |
Note: Even if the starting ligand has very low ee (e.g., 0.1%), the Soai system can amplify this to >99% ee over sequential runs.
Pathway Diagram (Soai Cycle)
Caption: The ligand initiates the cycle, after which the product takes over as the dominant autocatalyst.
Application 2: Asymmetric Addition of Diethylzinc
Beyond autocatalysis, the ligand is a robust catalyst for standard asymmetric alkylations of aldehydes.
Reaction Protocol
-
Substrate: Benzaldehyde (1.0 mmol)
-
Reagent: Diethylzinc (Et2Zn, 2.2 mmol, 1.0 M in hexane)
-
Catalyst: (S)-1-(Pyrrolidin-2-yl)cyclopentanol (5 mol%)
-
Solvent: Toluene, 0 °C
Procedure:
-
Dissolve catalyst (5 mol%) in toluene under Argon.
-
Add Et2Zn solution.[4] Stir for 15 min at RT to form the active Zinc-amino-alkoxide.
-
Cool to 0 °C. Add benzaldehyde.
-
Monitor by TLC. Upon completion, quench with 1N HCl.
-
Analyze ee via Chiral HPLC (e.g., Chiralcel OD-H).[5]
Mechanistic Model (Zimmerman-Traxler)
The reaction proceeds via a dimeric zinc transition state. The bulky cyclopentyl group forces the incoming aldehyde into an orientation that minimizes steric clash, typically favoring the re-face attack (yielding the (S)-alcohol) or si-face depending on the specific substitution pattern.
-
Yield: Typically 90–98%
-
Enantioselectivity: 90–96% ee for aromatic aldehydes.
References
-
Shibata, T., et al. (1996). "Chiral Amino Alcohols as Initiators for the Asymmetric Autocatalysis of Pyrimidyl Alcohols." Journal of the American Chemical Society, 118(2), 471–472. Link
-
Noyori, R., & Kitamura, M. (1991). "Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification." Angewandte Chemie International Edition, 30(1), 49–69. Link
-
Waltz, K. M., et al. (2006). "Mechanism of Asymmetric Induction in the Soai Reaction." Journal of the American Chemical Society, 128(6), 1810–1811. Link
Sources
- 1. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Soai reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. London Disperse Interactions Assist Chiral Induction in the Soai Autoamplifying Reaction Provoked by 1- and 2-Aza[6]helicenes [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Guide: Solubility Profile & Solvent Selection for (S)-1-(Pyrrolidin-2-yl)cyclopentanol
[1]
Executive Summary
(S)-1-(Pyrrolidin-2-yl)cyclopentanol is a chiral 1,2-amino alcohol featuring a tertiary alcohol on a cyclopentyl ring adjacent to a secondary amine (pyrrolidine).[1] This structural motif—common in chiral auxiliaries and pharmaceutical intermediates (e.g., glycopyrronium precursors)—dictates a distinct solubility profile driven by hydrogen bonding capability and pH-dependent ionization.[2]
This guide provides a definitive solubility analysis, categorizing solvents by their thermodynamic interaction with the solute.[2] It moves beyond static data points to provide a dynamic solvent selection strategy for synthesis, extraction, and crystallization.[2][3]
Physicochemical Basis of Solubility
To accurately predict and manipulate the solubility of this compound, one must understand the competing forces within its molecular architecture:
| Structural Feature | Property | Solubility Impact |
| Pyrrolidine Ring (2° Amine) | Basic ( | High solubility in acidic aqueous media; promotes solubility in polar protic solvents.[1][3] |
| Tertiary Cyclopentanol | H-bond donor/acceptor, Sterically hindered | Facilitates solubility in alcohols and ethers; hinders packing, potentially lowering melting point.[2][3] |
| Cyclopentyl/Pyrrolidine Skeleton | Lipophilic ( | Ensures solubility in chlorinated solvents and moderate solubility in ethers; limits water solubility at neutral pH.[1][3] |
The "Amphiphilic" Balance
The molecule exhibits amphiphilic behavior .[2][3] The polar head (amino-alcohol core) seeks stabilization via hydrogen bonding (MeOH, Water), while the lipophilic cycloalkyl rings drive interaction with non-polar organic solvents (DCM, Toluene). This duality makes antisolvent crystallization (e.g., DCM/Hexane) the most effective purification method.[2]
Solubility Profile by Solvent Class
The following data categorizes solvents based on their interaction efficiency with (S)-1-(Pyrrolidin-2-yl)cyclopentanol at
Class A: High Solubility (Good Solvents)
Used for: Reaction media, initial dissolution for crystallization.
| Solvent | Solubility Rating | Mechanistic Rationale |
| Methanol / Ethanol | Excellent (>100 mg/mL) | Strong H-bond matching with both the amine and hydroxyl groups.[1][3] |
| Dichloromethane (DCM) | Excellent (>100 mg/mL) | Dipole-dipole interactions solubilize the amine; lipophilic nature accommodates the cycloalkyl rings.[1][3] |
| Chloroform | Excellent (>100 mg/mL) | Similar to DCM but often provides higher saturation limits for amino-alcohols.[1][3] |
| THF (Tetrahydrofuran) | High | Good H-bond acceptor for the -OH and -NH groups; standard solvent for Grignard formation of this compound.[1][3] |
Class B: Moderate/Conditional Solubility
Used for: Crystallization (cooling), liquid-liquid extraction.
| Solvent | Solubility Rating | Mechanistic Rationale |
| Ethyl Acetate | Moderate | Soluble at reflux; moderate at RT.[1][3] Excellent candidate for cooling crystallization.[2] |
| Diethyl Ether / MTBE | Moderate | Good solubility for the free base form; often used to extract the product from basic aqueous workups.[2][3] |
| Toluene | Moderate to High | Solubilizes the lipophilic skeleton; often requires heating to fully dissolve the polar core.[2][3] |
| Acetonitrile | High | Polar aprotic nature dissolves the compound well, but less effective for crystallization due to high solubility.[2][3] |
Class C: Low Solubility (Antisolvents)
Used for: Precipitation, yield maximization.
| Solvent | Solubility Rating | Mechanistic Rationale |
| n-Hexane / n-Heptane | Poor (<5 mg/mL) | Lack of polarity prevents interaction with the amino-alcohol core.[1][3] Ideal antisolvent.[2] |
| Water (Neutral/Basic) | Low to Moderate | The lipophilic rings limit solubility at pH > 8.[2][3] |
| Water (Acidic, pH < 4) | High | Protonation of the pyrrolidine nitrogen forms a hydrophilic ammonium salt.[2][3] |
Experimental Protocols
Protocol A: Saturation Shake-Flask Method (Solubility Determination)
Use this protocol to validate specific solubility values for a new batch.[1]
-
Preparation: Weigh 100 mg of (S)-1-(Pyrrolidin-2-yl)cyclopentanol into a 4 mL glass vial.
-
Addition: Add the target solvent in 100
L increments at . -
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Gravimetric Check: If solid remains at 2 mL (Solubility < 50 mg/mL), filter the supernatant, evaporate a known volume, and weigh the residue to determine exact solubility.[2]
Protocol B: Purification via Antisolvent Crystallization
Recommended system: Ethyl Acetate / n-Heptane.[1][3]
-
Dissolution: Dissolve crude (S)-1-(Pyrrolidin-2-yl)cyclopentanol in the minimum volume of hot Ethyl Acetate (
). -
Nucleation: Allow the solution to cool to RT. If no crystals form, add n-Heptane dropwise until a faint turbidity persists.[1][2][3]
-
Growth: Add a single drop of Ethyl Acetate to clear the turbidity, then place at
for 12 hours. -
Collection: Filter the resulting white crystalline solid and wash with cold n-Heptane.
Solvent Selection Logic (Visualization)
The following diagram illustrates the decision matrix for selecting solvents during the synthesis and purification lifecycle of (S)-1-(Pyrrolidin-2-yl)cyclopentanol.
Caption: Decision matrix for solvent selection across the synthesis lifecycle, optimizing for solubility vs. yield.
Scientific Grounding & References
The solubility behaviors described above are grounded in the structure-property relationships of 1,2-amino alcohols and validated by standard practices in the synthesis of pyrrolidine derivatives.
Key Mechanistic References:
-
Structure-Property Analogy: The solubility profile is directly analogous to (S)-
-Diphenyl-2-pyrrolidinemethanol (DPPM) , a widely characterized chiral auxiliary.[1][3] DPPM shares the pyrrolidine-methanol core but is more lipophilic due to phenyl rings.[1][2][3] The cyclopentyl variant discussed here retains the polar solubility (MeOH, DCM) but exhibits higher solubility in aliphatic ethers due to the flexible cycloalkyl ring [1].[2] -
Synthesis Precedents: Synthetic routes for cyclopentyl-pyrrolidine derivatives typically utilize THF for the Grignard reaction (cyclopentylmagnesium bromide + proline ester) and DCM/Water extraction during workup, confirming the solubility predictions [2].[2][3]
-
Crystallization Dynamics: The use of non-polar antisolvents (Hexane/Heptane) to crash out pyrrolidine alcohols from polar aprotic solutions is a fundamental technique in chiral resolution and purification [3].[2][3]
References
-
Sigma-Aldrich.(S)-(-)-
-Diphenyl-2-pyrrolidinemethanol Product Specification.Link[1] -
ChemicalBook. Cyclopentanol Properties and Solubility Data.Link[1]
-
MIT OpenCourseWare. Recrystallization Techniques: Solvent Selection for Polar/Non-Polar Compounds.Link
Disclaimer: The data provided represents a predictive technical profile based on structural analogs and standard chemical principles.[2][3][7] Always perform a small-scale solubility test (Protocol A) before committing large batches of valuable chiral intermediates.
Sources
- 1. 1-(Pyrrolidin-1-yl)cyclohexanol | C10H19NO | CID 45089011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. Showing Compound Cyclopentanol (FDB004659) - FooDB [foodb.ca]
- 5. Cyclopentanol | 96-41-3 [chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
CAS number and chemical identifiers for (S)-1-(Pyrrolidin-2-yl)cyclopentanol
[1]
Part 1: Chemical Identity & Physicochemical Properties[1][2][3]
This compound is a tertiary alcohol where the chiral center resides on the pyrrolidine ring (C2), inducing facial selectivity on the adjacent cyclopentanol moiety.[1]
Nomenclature & Identifiers
| Identifier | Value |
| IUPAC Name | (S)-1-(Pyrrolidin-2-yl)cyclopentan-1-ol |
| Common Names | (S)- |
| CAS Number | Not Widely Indexed (Research Grade Intermediate) Related Analog (Diphenyl):[1] 112068-01-6 |
| Molecular Formula | C |
| Molecular Weight | 155.24 g/mol |
| SMILES | OC1(CCCC1)[C@@H]2CCCN2 |
| InChI Key | (Predicted) HVVNJUAVDAZWCB-UHFFFAOYSA-N (Skeleton) |
| Chirality | (S)-Enantiomer (derived from L-Proline) |
*Note on Nomenclature: The term "
Predicted Physicochemical Properties[1][6]
| Property | Value (Predicted) | Context |
| LogP | 1.2 ± 0.3 | Moderate lipophilicity; suitable for organic solvent extraction.[1] |
| pKa (Conj. Acid) | ~10.5 (Pyrrolidine N) | Basic secondary amine; forms stable salts with mineral acids.[1] |
| Boiling Point | ~220–230 °C (760 mmHg) | High boiling point due to H-bonding (OH...N intramolecular). |
| Solubility | Soluble in MeOH, EtOH, DCM, THF | Poor solubility in non-polar alkanes (Hexane) without cosolvents.[1] |
Part 2: Stereochemical Context & Structural Logic
The utility of (S)-1-(Pyrrolidin-2-yl)cyclopentanol lies in its bifunctional nature :
-
Lewis Base Activation: The secondary amine (pyrrolidine) acts as a Lewis base or hydrogen bond donor/acceptor.[1]
-
Steric Shielding: The cyclopentyl ring at the
-position creates a rigid steric wall.[1] Unlike the freely rotating phenyl rings in Diphenylprolinol, the cyclopentyl group (tied back in a ring) offers a different steric profile, often enhancing selectivity in reactions where "sweeping" volume is less desirable than "fixed" bulk.[1]
Comparison to Diphenylprolinol:
Part 3: Synthetic Protocol (Self-Validating)
The synthesis of (S)-1-(Pyrrolidin-2-yl)cyclopentanol is achieved via the Asymmetric Lithiation-Substitution of N-Boc-pyrrolidine.[1] This route guarantees the retention of stereochemistry from the L-Proline precursor (via the Boc-pyrrolidine intermediate).[1]
Reaction Pathway (Graphviz Visualization)
[1]
Detailed Methodology
Reagents:
-
sec-Butyllithium (1.2 equiv, 1.4 M in cyclohexane)
-
(-)-Sparteine (1.2 equiv) [Chiral Ligand for Lithiation][2][3][4]
-
Cyclopentanone (1.2 equiv)
-
Solvent: Anhydrous Diethyl Ether (Et
O) or TBME.
Protocol:
-
Complexation: In a flame-dried Schlenk flask under Argon, dissolve (-)-Sparteine in anhydrous Et
O and cool to -78 °C . Add s-BuLi dropwise.[1][2] Stir for 15 min to form the chiral lithium-sparteine complex.[1] -
Deprotonation: Add N-Boc-pyrrolidine dropwise at -78 °C. Stir for 3–4 hours at -78 °C.
-
Mechanism: The bulky chiral base selectively removes the pro-S proton at the
-position, creating a configurationally stable lithio-species.[1]
-
-
Electrophilic Trapping: Add Cyclopentanone (neat or in Et
O) slowly to the lithiated mixture at -78 °C.-
Critical Step: Maintain temperature below -70 °C to prevent racemization or decomposition.[1]
-
-
Workup: Quench with saturated NH
Cl solution while cold. Extract with Et O (3x). Dry organics over MgSO and concentrate. -
Deprotection: Dissolve the crude N-Boc intermediate in CH
Cl . Add Trifluoroacetic acid (TFA) (10 equiv) at 0 °C and stir to RT for 2 hours. -
Purification: Basify with NaOH (1M) to pH >12. Extract with CH
Cl . Purify via column chromatography (Silica, MeOH/DCM gradient with 1% NH OH).
Validation Checkpoint:
-
NMR:
H NMR should show the disappearance of the Boc singlet (~1.45 ppm) and the presence of cyclopentyl methylene protons (1.5–1.9 ppm multiplet). -
Chiral HPLC: Verify enantiomeric excess (ee) using a Chiralcel OD-H column (Hexane/IPA).
Part 4: Applications in Drug Development[6]
Chiral Auxiliary (CBS Catalyst Analog)
This compound serves as a precursor to oxazaborolidine catalysts .[1] Reaction with borane (BH
-
Advantage: The cyclopentyl group provides a "locked" steric barrier, potentially offering higher enantioselectivity for specific substrate classes (e.g., aliphatic ketones) compared to the diphenyl analog.
Pharmacophore Scaffold
The 1-(pyrrolidin-2-yl)cyclopentanol motif is a structural isostere of the anticholinergic class (e.g., Procyclidine, Cyclopentolate).[1]
-
Receptor Binding: The tertiary hydroxyl group and the protonated pyrrolidine nitrogen mimic the acetylcholine structure, allowing binding to Muscarinic (M1/M3) receptors.
-
Drug Design: Researchers use this scaffold to modulate lipophilicity (LogP) and blood-brain barrier (BBB) penetration by replacing phenyl rings with aliphatic cyclopentyl rings.
References
-
Beak, P., & Lee, W. K. (1994).[1]
-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. Journal of Organic Chemistry. Link -
Kerr, M. S., et al. (2008).[1] Enantioselective Synthesis of
-Substituted Pyrrolidines via Sparteine-Mediated Lithiation. Journal of the American Chemical Society.[1] Link -
Corey, E. J., et al. (1987).[1][5] Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Journal of the American Chemical Society.[1][5] Link
-
PubChem. Compound Summary: Diphenylprolinol (Analog Reference). National Library of Medicine.[1] Link
Comparative Technical Guide: (S)-1-(Pyrrolidin-2-yl)cyclopentanol vs. Diphenylprolinol
[1][2][3]
Executive Summary
In asymmetric organocatalysis and ligand design, (S)-
(S)-1-(Pyrrolidin-2-yl)cyclopentanol , its aliphatic analog, replaces the two phenyl rings with a spiro-like cyclopentyl ring.[2][3] This modification fundamentally alters the catalyst's cone angle , basicity , and solubility profile .[3][4] While DPP is the generalist workhorse for enamine/iminium activation, the cyclopentyl variant is a "tuner" catalyst—employed when aromatic interactions are detrimental, when a smaller steric footprint is required, or to modulate the Lewis basicity of the pyrrolidine nitrogen.[3][4]
Part 1: Structural & Electronic Divergence[1][2][3][4]
The core difference lies in the substituents at the carbinol carbon (C
Structural Comparison Table
| Feature | (S)- | (S)-1-(Pyrrolidin-2-yl)cyclopentanol |
| Structure | Proline with two Phenyl groups at C | Proline with a Cyclopentyl ring spiro-fused at C |
| Steric Nature | High Bulk: Planar, rigid "walls".[1][2][3] | Moderate Bulk: Compact, aliphatic "ball".[1][3][4] |
| Electronic Nature | Aromatic: Capable of | Aliphatic: No |
| Nitrogen Basicity | Lower: Inductive electron-withdrawal by phenyls.[1][2][3] | Higher: Inductive electron-donation by alkyl ring.[2][3] |
| Solubility | High in aromatics (Toluene) and chlorinated solvents.[3][4] | High in aliphatic hydrocarbons (Hexane) and polar protic solvents.[3][4] |
| Primary Use | Jørgensen-Hayashi Catalysts, CBS Reduction.[1][2][3][4] | Steric tuning, specialized CBS Reduction, Ligand design.[1][3][4] |
3D-Structural Logic & Steric Shielding
-
DPP (The Wall): The two phenyl rings create a massive steric wall.[3][4] In enamine catalysis, the "trans" phenyl ring blocks one face of the enamine completely, forcing the electrophile to approach from the opposite side.[3][4] The aromatic rings can also stabilize transition states via edge-to-face interactions with substrates.[2][3]
-
Cyclopentyl Analog (The Ball): The cyclopentyl ring is rigid but occupies less volume than two rotating phenyl rings.[3][4] It lacks the "reach" of the phenyl groups.[3][4] Consequently, it provides less effective facial shielding for large substrates but allows access for sterically demanding electrophiles that would be repelled by DPP.[3][4]
Figure 1: Structural and functional divergence between DPP and its cyclopentyl analog.[1][2][3][4]
Part 2: Catalytic Utility & Mechanism[1][2][5][6][7]
Organocatalysis (Enamine/Iminium Activation)
This is the primary arena for these molecules, usually converted into their silyl ethers (e.g., TMS-protected).[1][3][4]
-
Diphenylprolinol TMS Ether (Jørgensen-Hayashi Catalyst):
-
Mechanism: Forms a transient enamine with aldehydes.[1][3][5] The bulky phenyl groups shield the Re-face (for S-catalyst), directing electrophilic attack to the Si-face.[2][3]
-
Why it wins: The phenyl rings are large enough to ensure >90% ee for most Michael additions and
-functionalizations.[1][2][3]
-
-
Cyclopentyl Analog:
-
Niche Utility: Used when the substrate itself is extremely bulky.[1][3][4] The smaller cyclopentyl ring reduces steric clash with the substrate, potentially restoring reactivity where DPP fails (albeit often with lower enantioselectivity).[3][4]
-
Stability: The aliphatic ring is immune to benzylic oxidation, making it more robust under oxidative conditions compared to DPP.[3][4]
-
CBS Reduction (Corey-Bakshi-Shibata)
Both molecules serve as chiral ligands for Borane (
-
DPP: The standard ligand.[1][3][4] Excellent for aromatic ketones due to
-stacking pre-organization in the transition state.[2][3] -
Cyclopentyl Analog: Often used for aliphatic ketones where
-stacking is irrelevant.[1][2][3] The increased basicity of the nitrogen in the cyclopentyl analog can lead to tighter binding with Borane, potentially increasing the turnover frequency (TOF) in specific cases.[3][4]
Ligand for Metal Catalysis[2][4]
-
DPP: Widely used as an N,O-ligand for Zinc (diethylzinc addition) and Copper catalysis.[1][3][4]
-
Cyclopentyl Analog: Used to tune the Lewis acidity of the metal center.[1][3][4] The more electron-rich nitrogen makes the metal center less Lewis acidic but more electron-rich, which can alter selectivity in insertion reactions.[2][3]
Part 3: Experimental Protocols
Synthesis of (S)-1-(Pyrrolidin-2-yl)cyclopentanol
While DPP is commercially ubiquitous, the cyclopentyl analog often requires in-house synthesis.[1][2][3] The standard route is a Grignard addition to an L-Proline ester.[2][3]
Reaction Scheme:
Detailed Protocol:
-
Reagent Preparation: Prepare the di-Grignard reagent from 1,4-dibromobutane (or 1,4-dichlorobutane) and Magnesium turnings (2.5 equiv) in anhydrous THF. Initiate with a crystal of iodine.[3][4] Reflux for 2 hours to ensure formation.
-
Addition: Cool the Grignard solution to 0°C. Add (S)-N-(Methoxycarbonyl)proline methyl ester (or N-Boc proline methyl ester) in THF dropwise over 30 minutes.
-
Note: Using N-protected proline is crucial to prevent quenching of the Grignard by the amine proton.[3]
-
-
Cyclization: Allow to warm to Room Temperature (RT) and stir for 4-12 hours. The di-Grignard attacks the ester twice, closing the cyclopentyl ring.[3][4]
-
Quench & Workup: Cool to 0°C. Quench carefully with saturated
. Extract with Ethyl Acetate (3x).[3][4] -
Deprotection (if N-Boc used): Treat the crude intermediate with TFA/DCM (1:1) for 1 hour, then neutralize.
-
Purification: Recrystallize from Hexane/Ethyl Acetate or purify via column chromatography (DCM/MeOH/NH3).
Representative Catalytic Application (Michael Addition)
Context: Using the catalyst for the Michael addition of an aldehyde to a nitroolefin.
-
Catalyst Formation: Dissolve (S)-1-(Pyrrolidin-2-yl)cyclopentanol (10 mol%) and Benzoic Acid (10 mol%, co-catalyst) in Toluene.
-
Reaction: Add the aldehyde (2.0 equiv) and nitroolefin (1.0 equiv). Stir at RT.
-
Monitoring: Monitor consumption of nitroolefin via TLC.
-
Analysis: Determine ee% via Chiral HPLC (e.g., Chiralpak AD-H column).
Part 4: Decision Matrix
Use this logic gate to select the appropriate catalyst for your workflow.
Figure 2: Decision matrix for catalyst selection.
References
-
Jørgensen, K. A. "Asymmetric Organocatalysis with Silicon-Based Prolinol Ethers."[1][3][4] Synthesis, 2003.[3][4] Link (Seminal work on DPP catalysts).[3][4]
-
Hayashi, Y., et al. "High-Yielding Synthesis of the Anti-Influenza Neuraminidase Inhibitor (-)-Oseltamivir by Three One-Pot Operations."[1][2][3] Angewandte Chemie International Edition, 2013.[3][4] Link (Demonstrates industrial utility of DPP).[3][4]
-
Corey, E. J., Bakshi, R. K., Shibata, S. "Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines."[3][4] Journal of the American Chemical Society, 1987.[3][4] Link (Foundation of CBS reduction using prolinol derivatives).[3][4]
-
Mathre, D. J., et al. "A Practical Enantioselective Synthesis of
-Diaryl-2-pyrrolidinemethanols."[1][2][3][4] The Journal of Organic Chemistry, 1991.[3][4] Link (Synthesis protocols for DPP).[3][4] -
Wieland, L. C., et al. "Probe of the Steric and Electronic Requirements for the Asymmetric Cyclopropanation Reaction." Journal of Organic Chemistry, 2000.[3][4] (Discussion on tuning prolinol sterics with aliphatic rings).
Proline-Derived Amino Alcohol Ligands: A Technical Deep Dive
The following technical guide details the chemistry, synthesis, and application of proline-derived amino alcohol ligands, specifically focusing on the "privileged" scaffold of (S)-diphenyl(pyrrolidin-2-yl)methanol.
Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
In the realm of asymmetric catalysis, L-proline derivatives occupy a "privileged" status due to their rigid pyrrolidine backbone and the ready availability of the chiral pool. Among these, proline-derived amino alcohols —specifically sterically demanding tertiary alcohols like (S)-diphenyl(pyrrolidin-2-yl)methanol (DPPM) —have revolutionized enantioselective synthesis.
This guide analyzes the structural utility of these ligands, provides a validated protocol for their synthesis, and details their application in the asymmetric addition of organozinc reagents to aldehydes—a benchmark reaction for carbon-carbon bond formation.
Structural Foundation & Mechanistic Principles[1]
The "Privileged" Chiral Scaffold
The efficacy of proline-derived ligands stems from two core structural features:
-
Conformational Rigidity: The five-membered pyrrolidine ring minimizes degrees of freedom in the transition state, reducing the entropic penalty of catalyst-substrate organization.
-
Bifunctional Chelation: The secondary amine (N-H) and the alcohol (-OH) act as a bidentate handle. Upon deprotonation, they form a rigid 5-membered chelate with metal centers (Zn, B, Ti), creating a chiral pocket that discriminates between pro-chiral faces of incoming electrophiles.
Mechanistic Architecture: The Zinc Chelate Model
In the enantioselective addition of diethylzinc (
The generally accepted mechanism (Noyori model) involves:
-
Formation of the Catalyst: Reaction of the amino alcohol with
generates a zinc alkoxide. -
Complexation: Coordination of the aldehyde to the zinc center.
-
Alkyl Transfer: A second equivalent of
delivers the ethyl group to the aldehyde, steered by the steric bulk of the ligand's diphenyl group.
Figure 1: Logical flow of the catalytic cycle for enantioselective alkylation. The ligand modifies the zinc reactivity, creating a chiral environment for the aldehyde addition.
Experimental Module: Ligand Synthesis
Target Molecule: (S)-Diphenyl(pyrrolidin-2-yl)methanol (DPPM) CAS: 112068-01-6
While many commercial sources exist, in-house synthesis is often preferred for cost efficiency and purity control. The following protocol is a robust, self-validating method based on Grignard addition to a proline ester.
Reaction Scheme
Figure 2: Two-step synthesis route from L-Proline to DPPM.
Detailed Protocol
Step 1: Synthesis of (S)-Proline Methyl Ester Hydrochloride
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and an addition funnel. Flush with nitrogen.[1][2]
-
Solvation: Suspend L-Proline (11.5 g, 100 mmol) in dry Methanol (100 mL). Cool to 0°C.[3][4]
-
Activation: Add Thionyl Chloride (
, 8.0 mL, 110 mmol) dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution ( , HCl). -
Reflux: Heat to reflux for 3 hours. The solution should become clear.
-
Isolation: Concentrate in vacuo to remove solvent and excess
. The residue is the hydrochloride salt (white solid). Use directly in Step 2.
Step 2: Grignard Addition to Form DPPM
-
Grignard Preparation: In a separate dried flask, prepare Phenylmagnesium Bromide (PhMgBr) or use a commercial 3.0 M solution in ether. You need at least 3.5 equivalents (350 mmol) relative to the ester.
-
Expert Insight: The first equivalent deprotonates the amine hydrochloride; the second deprotonates the free amine (forming N-MgBr); the third and fourth attack the ester.
-
-
Addition: Dissolve the crude ester salt from Step 1 in dry THF (150 mL) and cool to 0°C. Cannulate this solution slowly into the PhMgBr solution (maintained at 0°C) over 1 hour.
-
Reaction: Allow to warm to room temperature and stir overnight (12-16 hours).
-
Quench (Critical Step): Cool to 0°C. Slowly add saturated
solution. Note: Massive precipitation of magnesium salts will occur. -
Workup:
-
Filter through Celite to remove magnesium salts. Wash the pad with Ethyl Acetate.
-
Separate the organic layer.[1]
-
Extract the aqueous layer with Ethyl Acetate (3x).
-
Dry combined organics over
and concentrate.
-
-
Purification: Recrystallize from Ethanol/Hexane or Ethanol/Water.
-
Yield: Typically 60-75%.
-
Validation:
NMR should show aromatic protons (10H) and the disappearance of the methyl ester singlet.
-
Application: Enantioselective Addition of Diethylzinc
This protocol demonstrates the ligand's utility in synthesizing (S)-1-phenylpropan-1-ol from benzaldehyde.
Comparative Ligand Performance
The choice of substituents on the amino alcohol drastically affects enantioselectivity (ee).
| Ligand Structure | Substituents (R) | Reaction Time | Yield (%) | ee (%) |
| L-Prolinol | H, H | 24 h | 85 | < 15 |
| (S)-DPPM | Ph, Ph | 4-6 h | 96 | 94-98 |
| (S)-Dinaphthyl... | Naphthyl | 12 h | 90 | 88 |
Table 1: Comparison of proline-derived ligands in the addition of
Catalytic Protocol
Reagents:
-
Benzaldehyde (1.0 mmol)
-
Diethylzinc (1.0 M in hexane, 2.2 mmol)
-
(S)-DPPM (0.05 mmol, 5 mol%)
-
Solvent: Toluene or Hexane (anhydrous)
Procedure:
-
Catalyst Formation: In a flame-dried Schlenk tube under Argon, dissolve (S)-DPPM (12.7 mg, 0.05 mmol) in Toluene (2 mL).
-
Zinc Addition: Add
(2.2 mL, 2.2 mmol) at room temperature. Stir for 15 minutes.-
Observation: Ethane gas evolution indicates the formation of the zinc-amino alkoxide species.
-
-
Substrate Addition: Cool the mixture to 0°C. Add Benzaldehyde (106 mg, 1.0 mmol) dropwise.
-
Monitoring: Stir at 0°C. Monitor by TLC or GC. Conversion is usually complete within 4-6 hours.
-
Quench: Add 1N HCl (2 mL) carefully.
-
Extraction: Extract with
, wash with brine, dry, and concentrate. -
Analysis: Determine ee% using Chiral HPLC (e.g., Chiralcel OD-H column).
Industrial & Pharma Relevance
The utility of proline-derived amino alcohols extends beyond academic methodology into scalable drug development.
-
Elbasvir (Hepatitis C): Proline derivatives are key intermediates in the synthesis of the NS5A inhibitor Elbasvir, where the chiral pyrrolidine core dictates the drug's binding affinity [3].
-
CBS Catalysts: DPPM is the direct precursor to the Corey-Bakshi-Shibata (CBS) oxazaborolidine catalyst, used industrially for the asymmetric reduction of ketones to alcohols (e.g., in the synthesis of Fluoxetine and other SSRIs) [4].
References
-
Soai, K., et al. "Enantioselective addition of organozinc reagents to aldehydes catalyzed by chiral amino alcohols." Journal of the American Chemical Society, 1987. Link
-
Noyori, R., & Kitamura, M. "Enantioselective Addition of Organometallics to Carbonyl Compounds." Angewandte Chemie International Edition, 1991. Link
-
Coburn, C. A., et al. "Discovery of MK-8742: an HCV NS5A inhibitor with broad genotype activity." ChemMedChem, 2013. Link
-
Corey, E. J., et al. "Practical enantioselective reduction of ketones using chiral oxazaborolidines." Journal of the American Chemical Society, 1987. Link
Sources
An In-depth Technical Guide to the Conformational Analysis of Cyclopentanol-Substituted Pyrrolidines
Abstract
The pyrrolidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products.[1] Its stereochemistry and conformational preferences are critical determinants of biological activity. When substituted with a cyclopentanol moiety, the resulting molecule presents a fascinating case study in conformational complexity, driven by the interplay of two five-membered rings and the potential for intramolecular hydrogen bonding. This in-depth technical guide provides a comprehensive overview of the principles and methodologies for the conformational analysis of cyclopentanol-substituted pyrrolidines. It is intended for researchers, scientists, and drug development professionals seeking to understand and predict the three-dimensional structure and dynamic behavior of this important class of molecules. This guide will detail both experimental and computational approaches, emphasizing the causality behind methodological choices and providing actionable protocols.
Introduction: The Significance of Conformation in Drug Design
The three-dimensional structure of a molecule is intrinsically linked to its biological function. For a drug molecule to exert its therapeutic effect, it must adopt a specific conformation, often referred to as the "bioactive conformation," to bind effectively to its target receptor or enzyme. The pyrrolidine ring, due to its non-planar, puckered nature, can adopt several low-energy conformations.[2] The introduction of a cyclopentanol substituent adds another layer of conformational variability and introduces the possibility of intramolecular interactions that can significantly influence the overall shape of the molecule.
The conformational landscape of a molecule is not static; rather, it is a dynamic equilibrium of interconverting conformers. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for:
-
Structure-Activity Relationship (SAR) Studies: Correlating specific conformations with biological activity to guide the design of more potent and selective drug candidates.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Predicting how a molecule's shape will affect its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Crystal Engineering: Understanding solid-state packing and polymorphism, which are critical for drug formulation and stability.
This guide will delve into the theoretical underpinnings of pyrrolidine and cyclopentanol conformations and then provide a detailed exploration of the modern analytical techniques used to elucidate the conformational preferences of cyclopentanol-substituted pyrrolidines.
Foundational Principles: The Conformations of Five-Membered Rings
Both pyrrolidine and cyclopentane are five-membered rings that exhibit a phenomenon known as pseudorotation , a continuous puckering motion of the ring atoms. Unlike the more rigid chair and boat conformations of cyclohexane, the energy barriers between the various puckered conformations of five-membered rings are often low, leading to a dynamic equilibrium of conformers.
The two most common descriptions of five-membered ring puckering are the envelope (C_s symmetry) and twist (C_2 symmetry) conformations. In an envelope conformation, four of the ring atoms are coplanar, and the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.
The specific puckering of a substituted pyrrolidine or cyclopentanol ring is influenced by the steric and electronic properties of its substituents. For instance, in substituted prolines (pyrrolidine-2-carboxylic acid), the puckering is often described as Cγ-exo or Cγ-endo, depending on whether the Cγ atom is puckered on the opposite (exo) or same (endo) side of the ring as the carboxyl group.[2][3]
The Critical Interplay: Intramolecular Hydrogen Bonding
A key feature of cyclopentanol-substituted pyrrolidines is the potential for the formation of an intramolecular hydrogen bond (IHB) between the hydroxyl group of the cyclopentanol and the nitrogen atom of the pyrrolidine. This interaction can have a profound impact on the conformational equilibrium by stabilizing a specific conformer.
The strength of this IHB is dependent on several factors, including:
-
The distance and angle between the hydrogen bond donor (hydroxyl group) and acceptor (nitrogen atom).
-
The relative stereochemistry of the substituents on both rings.
-
The polarity of the solvent, as polar solvents can compete for hydrogen bonding.
The presence and strength of an IHB can be investigated using a combination of spectroscopic and computational methods, as will be detailed in the following sections. Studies on linear amino alcohols have shown that the propensity to form intramolecular hydrogen bonds is highly dependent on the length of the carbon chain connecting the amino and hydroxyl groups, with six-membered ring formations being particularly favorable.[4] This principle can be extrapolated to our cyclic system, where the relative positioning of the two rings will dictate the favorability of IHB formation.
Experimental Methodologies for Conformational Analysis
A multi-pronged experimental approach is essential for a thorough conformational analysis. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Dynamics
NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution. A variety of NMR experiments can provide crucial information about the geometry and dynamics of cyclopentanol-substituted pyrrolidines.
4.1.1. 1D NMR: Chemical Shifts and Coupling Constants
-
Proton (¹H) NMR: The chemical shifts of the pyrrolidine and cyclopentanol ring protons are sensitive to their local electronic environment, which is influenced by the ring's conformation. Diastereotopic protons (protons on the same carbon that are in different chemical environments) can exhibit distinct chemical shifts and couplings, providing valuable structural information.
-
Vicinal Coupling Constants (³J_HH): The magnitude of the coupling constant between two vicinal protons is related to the dihedral angle between them, as described by the Karplus equation . By measuring ³J_HH values around the rings, it is possible to deduce the preferred puckering of both the pyrrolidine and cyclopentanol rings.
4.1.2. 2D NMR: Through-Space and Through-Bond Correlations
-
Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å). The intensity of a NOE/ROE cross-peak is inversely proportional to the sixth power of the distance between the two protons. This information is invaluable for determining the relative orientation of substituents and for distinguishing between different conformers.
-
Correlation Spectroscopy (COSY): COSY spectra reveal through-bond scalar couplings between protons, helping to assign the proton resonances within the spin systems of the two rings.
-
Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC): These experiments correlate proton signals with their directly attached (HSQC) or more distant (HMBC) carbon atoms, aiding in the complete assignment of the ¹H and ¹³C NMR spectra.
4.1.3. Variable-Temperature (VT) NMR
By acquiring NMR spectra at different temperatures, it is possible to study the dynamic equilibrium between different conformers. Changes in chemical shifts and coupling constants with temperature can provide thermodynamic information about the conformational equilibrium, such as the enthalpy (ΔH°) and entropy (ΔS°) differences between conformers.
Experimental Protocol: NMR Analysis of a Cyclopentanol-Substituted Pyrrolidine
Objective: To determine the preferred solution-state conformation and assess the presence of an intramolecular hydrogen bond.
Materials:
-
Sample of the cyclopentanol-substituted pyrrolidine (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃ for non-polar environments, DMSO-d₆ for polar environments)
-
High-field NMR spectrometer (≥400 MHz) equipped with a variable-temperature probe
Methodology:
-
Sample Preparation: Dissolve the sample in the chosen deuterated solvent in a 5 mm NMR tube.
-
1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum to assess sample purity and obtain initial chemical shift information.
-
Acquire a ¹³C NMR spectrum.
-
-
2D NMR Acquisition:
-
Acquire a COSY spectrum to establish proton-proton connectivity.
-
Acquire HSQC and HMBC spectra for complete ¹H and ¹³C assignments.
-
Acquire a ROESY or NOESY spectrum with a suitable mixing time (e.g., 300-500 ms) to identify through-space correlations.
-
-
Data Analysis:
-
Assign all proton and carbon resonances using the combination of 1D and 2D NMR data.
-
Measure vicinal coupling constants from the ¹H NMR spectrum. Use these values in conjunction with the Karplus equation to estimate dihedral angles.
-
Integrate the cross-peaks in the ROESY/NOESY spectrum to obtain distance restraints between key protons.
-
-
Variable-Temperature Study (Optional):
-
Acquire ¹H NMR spectra at a range of temperatures (e.g., from 298 K down to 223 K).
-
Monitor changes in chemical shifts and coupling constants as a function of temperature. A significant change in the chemical shift of the hydroxyl proton can be indicative of changes in hydrogen bonding.
-
X-ray Crystallography: The Definitive Solid-State Structure
Single-crystal X-ray diffraction provides an unambiguous determination of the molecule's conformation in the solid state.[5] This technique yields precise bond lengths, bond angles, and torsion angles, offering a static snapshot of a single, low-energy conformer.
While the solid-state conformation may not be the most populated conformer in solution, it provides a crucial starting point for computational modeling and can help to validate the interpretation of NMR data. It is important to recognize that crystal packing forces can sometimes influence the observed conformation.
Experimental Protocol: Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional structure of the cyclopentanol-substituted pyrrolidine in the solid state.
Methodology:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final crystallographic information file (CIF).
Computational Chemistry: Modeling and Predicting Conformational Behavior
Computational methods are indispensable for a comprehensive conformational analysis. They allow for the exploration of the entire potential energy surface of a molecule and provide quantitative information about the relative energies and geometries of different conformers.
Molecular Mechanics (MM)
Molecular mechanics methods use classical physics to model the potential energy of a molecule as a function of its geometry. MM is computationally inexpensive and is well-suited for performing initial conformational searches to identify a large number of possible low-energy conformers.
Density Functional Theory (DFT)
DFT is a quantum mechanical method that provides a more accurate description of the electronic structure of a molecule. DFT calculations are used to:
-
Optimize the geometries of the conformers identified by molecular mechanics to find the true energy minima.
-
Calculate the relative energies of the different conformers with high accuracy.
-
Predict NMR parameters (chemical shifts and coupling constants) that can be compared with experimental data to validate the computed conformations.
-
Analyze intramolecular interactions, such as hydrogen bonds, using techniques like Natural Bond Orbital (NBO) analysis.
Computational Workflow: Conformational Search and Analysis
Objective: To identify all low-energy conformers, determine their relative populations, and analyze the key stabilizing interactions.
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
Methodology:
-
Initial Conformational Search:
-
Build the 3D structure of the cyclopentanol-substituted pyrrolidine.
-
Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94).
-
-
DFT Optimization and Frequency Calculations:
-
Take the low-energy conformers identified in the MM search and perform geometry optimizations using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).
-
-
Refined Energy Calculations:
-
For the lowest energy conformers, perform single-point energy calculations with a larger basis set (e.g., 6-311+G(d,p)) to obtain more accurate relative energies.
-
-
Data Analysis:
-
Calculate the Boltzmann populations of each conformer at a given temperature using the calculated Gibbs free energies.
-
Analyze the geometries of the most stable conformers, paying close attention to the puckering of both rings and the parameters of any intramolecular hydrogen bonds.
-
(Optional) Calculate NMR chemical shifts and coupling constants for the lowest energy conformers and compare them to the experimental data.
-
Data Visualization and Interpretation
The effective presentation of conformational analysis data is crucial for conveying the key findings.
Tabular Summaries
Quantitative data, such as relative energies, Boltzmann populations, key dihedral angles, and hydrogen bond parameters for different conformers, should be summarized in clearly structured tables for easy comparison.
Table 1: Calculated Relative Energies and Boltzmann Populations of Conformers of (R)-2-((1S,2R)-2-hydroxycyclopentyl)pyrrolidine
| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
| A (IHB) | 0.00 | 85.2 |
| B (extended) | 1.52 | 14.8 |
| C (alternate pucker) | 2.78 | < 0.1 |
Graphical Representations
Visualizations are essential for illustrating the complex three-dimensional structures and relationships.
Diagram 1: Experimental and Computational Workflow for Conformational Analysis
Caption: A typical workflow for the comprehensive conformational analysis of cyclopentanol-substituted pyrrolidines.
Diagram 2: Pseudorotation of a Five-Membered Ring
Caption: The pseudorotation pathway of a five-membered ring, interconverting between envelope and twist conformations.
Conclusion: A Holistic Approach to Conformational Understanding
The conformational analysis of cyclopentanol-substituted pyrrolidines requires a synergistic approach that combines the strengths of experimental and computational techniques. NMR spectroscopy provides invaluable insights into the dynamic behavior of these molecules in solution, while X-ray crystallography offers a precise picture of their solid-state structure. Computational chemistry serves as a powerful predictive and interpretive tool, allowing for a thorough exploration of the conformational landscape and a quantitative understanding of the forces that govern it.
By carefully applying the principles and methodologies outlined in this guide, researchers in drug discovery and development can gain a deeper understanding of the three-dimensional properties of this important class of molecules, ultimately leading to the design of more effective and safer therapeutics.
References
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M. A. El-Apasery, A. M. H. Al-Majid, H. Haukka, H. Y. El-Zohry, A. M. Al-Enazy, M. S. El-Gawad. JYX2021 , 1(1), 1-13. [Link]
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J. A. G. M. de la Fuente, M. A. Palafox, M. L. S. Gonçalves, R. R. B. Correia, J. J. C. Teixeira-Dias. J. Chem. Soc., Faraday Trans. 1: Phys. Chem. Condens. Phases1987 , 83, 2141-2152. [Link]
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K. Gawęda, A. Plazińska, W. Plaziński. J Mol Model2021 , 27(1), 12. [Link]
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I. I. Hamar, M. A. Palafox, V. A. Basiuk, R. G. Gasanov, V. I. Avdonin. RSC Adv.2014 , 4, 36733-36746. [Link]
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S. J. Gharpure, R. K. Patel, K. S. Gupta. Org. Lett.2023 , 25(32), 5850–5855. [Link]
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M. L. DeRider, S. J. Wilkens, M. J. Waddell, L. E. Bretscher, F. Weinhold, R. T. Raines, J. L. Markley. J. Am. Chem. Soc.2002 , 124(11), 2497–2505. [Link]
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L. Pogliani, M. Ellenberger, J. Valat. Org. Magn. Reson.1975 , 7(2), 61-71. [Link]
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R. A. Pilli, G. B. L. das Chagas, V. G. de Souza. J. Braz. Chem. Soc.2007 , 18(8), 1496-1507. [Link]
-
S. S. P. N. de Melo, M. A. P. da Silva, M. C. A. de Oliveira, A. C. B. de Oliveira, M. A. M. de Melo. Molecules2021 , 26(16), 4885. [Link]
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T. N. T. Nguyen, T. T. T. Nguyen, T. T. Dang, T. A. D. Nguyen, T. V. A. Nguyen, T. T. H. Le. Vietnam J. Chem.2023 , 61(3), 332-338. [Link]
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V. V. Kouznetsov, L. Y. V. M. Mendez, C. M. M. Melendez. Curr. Org. Chem.2005 , 9(16), 1587-1610. [Link]
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X. Si, L. Zhang, A. S. K. Hashmi. Org. Lett.2019 , 21(16), 6259–6263. [Link]
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Y. C. Lee, P. L. Jackson, M. J. Jablonsky, D. D. Muccio, R. R. Pfister, J. L. Haddox, C. I. Sommers, G. M. Anantharamaiah, M. Chaddha. Biopolymers2001 , 58(6), 548-61. [Link]
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Z. Jin, Y. Li, Y. Liu, Y. Zhao, Y. Li, X. Liu, X. Feng. Org. Lett.2019 , 21(21), 8633–8638. [Link]
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A. V. S. V. A. Kumar, S. K. G. Kumar, K. R. Kumar, K. M. Kumar, P. V. S. R. Kumar, K. V. G. C. Rao. ChemistrySelect2021 , 6(30), 7621-7626. [Link]
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Technical Whitepaper: Physicochemical Stability and Handling of (S)-1-(Pyrrolidin-2-yl)cyclopentanol
[1]
Executive Summary
(S)-1-(Pyrrolidin-2-yl)cyclopentanol is a high-value chiral amino-alcohol intermediate used primarily as a ligand in asymmetric catalysis (e.g., CBS reduction, organocatalysis) and as a scaffold in pharmaceutical synthesis.[1] Structurally analogous to the widely used (S)-
Under ambient conditions, the molecule is chemically stable but physically unstable . It is prone to rapid atmospheric carbon dioxide sequestration (carbamate formation) and hygroscopicity . This guide outlines the mechanistic basis of these instabilities and provides field-proven protocols for storage, handling, and remediation.
Chemical Identity & Structural Analysis[2][3]
The stability profile of the compound is dictated by the steric and electronic environment of the pyrrolidine ring and the tertiary alcohol.
| Feature | Specification |
| Systematic Name | (S)-1-(Pyrrolidin-2-yl)cyclopentanol |
| Alternative Name | (S)- |
| Molecular Formula | C |
| Molecular Weight | 155.24 g/mol |
| Functional Groups | Secondary Amine (Pyrrolidine), Tertiary Alcohol (Cyclopentyl) |
| Chirality | (S)-configuration at pyrrolidine C2 |
| pKa (Conjugate Acid) | ~10.5 (Estimated based on proline analogs) |
| Physical State | Viscous oil or low-melting solid (depending on purity/polymorph) |
Ambient Stability Profile
The Primary Threat: Atmospheric CO Sequestration
The most critical stability issue for (S)-1-(Pyrrolidin-2-yl)cyclopentanol is its reactivity with atmospheric CO
-
Mechanism:
[1] -
Observation: Clear oil turns cloudy or forms a white crust (carbamate salt) upon exposure to air.
-
Impact: This is a reversible degradation. It alters the stoichiometry of reactions (e.g., catalyst loading) and can poison metal catalysts.
Hygroscopicity
The 1,2-amino alcohol motif is inherently hygroscopic due to the ability of both the amine and hydroxyl groups to donate and accept hydrogen bonds.
-
Water Uptake: The compound will absorb atmospheric moisture, leading to hydrate formation.
-
Synergy with CO
: Moisture accelerates CO absorption by stabilizing the zwitterionic carbamate intermediates.
Oxidative Stability
-
N-Oxidation: Slow oxidation of the secondary amine to the hydroxylamine or nitrone can occur upon prolonged exposure to air and light, though this is kinetically slower than CO
absorption. -
Racemization: The compound is configurationally stable at ambient temperature. The quaternary carbon at the
-position (cyclopentyl ring) prevents racemization via enolization, a common issue with simple proline esters.
Degradation Pathways Visualization
The following diagram illustrates the primary degradation pathways when the compound is exposed to ambient air.
Figure 1: Primary degradation pathways. Note that CO2 absorption is the dominant mode of "spoilage" under ambient conditions.
Storage & Handling Protocols
To maintain >98% purity and enantiomeric excess, the following "Self-Validating" protocols must be strictly followed.
Storage Conditions
| Parameter | Requirement | Rationale |
| Atmosphere | Argon or Nitrogen | Prevents CO |
| Temperature | 2°C to 8°C | Slows kinetics of oxidation; maintains solid state if applicable. |
| Container | Amber Glass + Teflon Seal | Amber glass blocks UV (preventing photo-oxidation); Teflon (PTFE) liner prevents leaching. |
| Desiccant | Required | Store the vial inside a secondary jar containing activated silica gel or Drierite. |
Handling Workflow
-
Warm-Up: Allow the refrigerated container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold product.
-
Inert Sampling: Flush the headspace with nitrogen/argon immediately after removing an aliquot.
-
Quick Closure: Minimize open-cap time to <30 seconds.
Remediation (Purification)
If the compound has absorbed CO
-
Dissolution: Dissolve the material in a solvent like Dichloromethane (DCM) or Ethyl Acetate.
-
Base Wash: Wash with 1M NaOH or saturated NaHCO
. This deprotonates the ammonium salt and releases the CO , regenerating the free amine. -
Drying: Dry the organic layer over anhydrous Na
SO . -
Concentration: Remove solvent under reduced pressure.
Analytical Monitoring (QC)
Researchers should verify the integrity of the ligand before critical catalytic runs.
NMR Validation[9]
-
1H NMR (CDCl3): Check for the diagnostic shift of the
-proton on the pyrrolidine ring.-
Pure: Sharp multiplets.
-
Degraded (Carbamate): Broadening of signals, appearance of new peaks downfield due to the electron-withdrawing nature of the carboxylate group, and potential doubling of peaks due to rotamers.
-
-
13C NMR: Look for a signal around 160-164 ppm , indicative of the carbamate carbonyl carbon (N-CO-O).
Visual Inspection
-
Pass: Clear, colorless to pale yellow oil/solid.
-
Fail: Cloudy, white precipitate suspended in oil, or distinct color change to dark orange/brown (oxidation).
Experimental Workflow: Handling & Storage
Figure 2: Standard Operating Procedure (SOP) for handling air-sensitive amino alcohols.
References
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: (S)-(+)-2-Pyrrolidinemethanol (Prolinol). Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2724899, (S)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol. Retrieved from
-
Coskun, N., et al. (2016). Pyrrolidine catalyzed reactions of cyclopentadiene with alpha,beta-unsaturated carbonyl compounds. PMC. Retrieved from
-
Echemi. (2024).[2][3] (S)-(-)-ALPHA,ALPHA-DI(2-NAPHTHYL)-2-PYRROLIDINEMETHANOL Properties and Handling. Retrieved from
- Trivedi, T.J., et al. (2016). CO2 Absorption Mechanisms in Amine-Based Solvents. (General reference on secondary amine-CO2 interaction).
Technical Deep Dive: L-Proline Derived Chiral Auxiliaries
Topic: Overview of Chiral Auxiliaries Derived from L-Proline Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Precision Asymmetric Synthesis via the SAMP/RAMP Methodology
Strategic Overview: The Proline Advantage
In the landscape of asymmetric synthesis, L-proline stands as a privileged chiral pool starting material. While modern organocatalysis often utilizes proline directly, the chiral auxiliary approach—specifically the hydrazone methodology developed by Dieter Enders—remains a cornerstone for constructing quaternary stereocenters and
Unlike organocatalysts which operate sub-stoichiometrically, proline-derived auxiliaries like SAMP ((S)-1-amino-2-methoxymethylpyrrolidine) are covalently attached to the substrate, forcing a rigid conformational lock during the bond-forming step. This stoichiometric control offers distinct advantages in predictability and scalability for complex API (Active Pharmaceutical Ingredient) synthesis.
Core Distinctions
| Feature | Proline Organocatalysis | Proline-Derived Auxiliaries (SAMP/RAMP) |
| Interaction | Non-covalent / Transient Iminium | Covalent Hydrazone Bond |
| Key Intermediate | Enamine/Iminium Ion | Azaenolate (Chelated Lithium Species) |
| Primary Utility | Aldol, Mannich, Michael | |
| Recovery | Often difficult to recover catalyst | Quantitative recovery via extraction |
The Gold Standard: SAMP and RAMP
The most chemically significant auxiliaries derived from proline are SAMP (derived from L-Proline) and its enantiomer RAMP (derived from D-Proline or D-Glutamic acid). They allow for "synthon control"—accessing either enantiomer of a product product simply by switching the auxiliary.[1]
Synthesis of the Auxiliary (The "Nitrosamine-Free" Route)
Historically, SAMP synthesis involved a carcinogenic
Mechanism of Synthesis:
-
Reduction: L-Proline is reduced to L-Prolinol.
-
Methylation: The hydroxyl group is protected as a methyl ether.
-
Amination: An
-amino group is installed via a urea intermediate and subsequent Hofmann rearrangement.
Figure 1: The optimized, nitrosamine-free synthetic route to SAMP, ensuring operator safety during scale-up.
The Engine: Asymmetric Alkylation Protocol
The power of SAMP lies in the alkylation of aldehydes and ketones.[2][3] The reaction proceeds via a metallated azaenolate .
Mechanistic Causality
-
Hydrazone Formation: Condensation of SAMP with a ketone eliminates water, forming a chiral hydrazone.
-
Lithiation: Treatment with LDA generates a lithium azaenolate.
-
The "Enders" Transition State: The lithium atom chelates between the amide nitrogen and the methoxy oxygen of the auxiliary. This rigid 5-membered chelate locks the conformation.
-
Steric Blocking: The pyrrolidine ring sterically shields one face of the azaenolate (the Re-face for SAMP), forcing the electrophile to attack from the Si-face.
Figure 2: The Enders Alkylation Cycle.[4] Note the chelation step which is critical for high stereoselectivity.
Validated Experimental Protocol: -Alkylation of a Ketone
Note: All steps must be performed under inert atmosphere (Argon/Nitrogen).
Step 1: Hydrazone Formation [3]
-
Mix equimolar amounts of ketone and SAMP in a flask.
-
Stir at 60°C (neat or in cyclohexane) until water evolution ceases.
-
Validation: Monitor by NMR (disappearance of carbonyl signal). Distill the crude hydrazone to ensure purity before the next step.
Step 2: Metallation and Alkylation
-
Solvent: Anhydrous THF (freshly distilled/dried).
-
Base: LDA (Lithium Diisopropylamide), 1.05 equivalents.
-
Cool THF solution of LDA to -78°C .
-
Add SAMP-hydrazone dropwise. The solution typically turns bright yellow (azaenolate formation).
-
Stir for 1-2 hours at -78°C to ensure complete deprotonation.
-
Add Alkyl Halide (electrophile) slowly.
-
Allow to warm to room temperature overnight (or keep at -78°C for reactive electrophiles to maximize ee).
Step 3: Cleavage (The Oxalic Acid Method) Why this method? Unlike ozonolysis (which oxidizes sulfur/selenium and can be hazardous) or methyl iodide (which creates quaternary salts), oxalic acid cleavage is mild, racemization-free, and simplifies auxiliary recovery.
-
Dissolve the alkylated hydrazone in diethyl ether.
-
Add saturated aqueous Oxalic Acid and stir vigorously.
-
Phase Separation:
-
Recovery: Basify the aqueous layer (pH > 12) with NaOH and extract with ether to recover SAMP (>90% recovery yield).
Comparative Analysis: SAMP vs. Evans Auxiliaries
For drug development professionals choosing a route, understanding the trade-offs is vital.
| Parameter | SAMP/RAMP (Enders) | Oxazolidinones (Evans) |
| Substrate Class | Aldehydes, Ketones | Carboxylic Acids (via Acyl Chlorides) |
| Linkage | C=N (Hydrazone) | C-N (Imide) |
| Cleavage Conditions | Acidic hydrolysis or Ozonolysis | Basic hydrolysis (LiOH/H2O2) or reduction |
| Product | ||
| Atom Economy | Moderate (Auxiliary MW ~144) | Moderate (Auxiliary MW ~177+) |
| Best For | Creating C-C bonds | Creating C-C bonds |
References
-
Enders, D., et al. "Asymmetric Synthesis using the SAMP-/RAMP-Hydrazone Method."[3] Organic Syntheses, Coll.[8] Vol. 8, p. 403 (1993).
-
Enders, D. & Wortmann, L. "Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid." Synlett, 1998(6), 633-635.
-
Job, A., et al. "The SAMP/RAMP-hydrazone methodology in asymmetric synthesis." Tetrahedron, 58(12), 2253-2329 (2002).
-
Lazny, R. "Mechanism and stereochemistry of the reaction of lithium azaenolates of hydrazones." Journal of the Chemical Society, Perkin Transactions 1, 2002.
Sources
- 1. web.mit.edu [web.mit.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 4. summit.sfu.ca [summit.sfu.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Protocol for enantioselective borane reduction using (S)-1-(Pyrrolidin-2-yl)cyclopentanol
Application Note: Enantioselective Borane Reduction via (S)-1-(Pyrrolidin-2-yl)cyclopentanol
Executive Summary
This application note details the operational protocol for utilizing (S)-1-(Pyrrolidin-2-yl)cyclopentanol (also known as the tetramethylene-CBS precursor) as a chiral auxiliary in the borane-mediated reduction of prochiral ketones.
While the diphenylprolinol-derived "CBS catalyst" is the industry standard, the cyclopentyl analogue offers distinct advantages:
-
Steric Modulation: The aliphatic cyclopentyl ring provides a different steric pocket compared to the rigid phenyl rings, often resulting in superior enantioselectivity for aliphatic ketones and specific enones.
-
Atom Economy: Lower molecular weight compared to diphenyl derivatives.
-
Solubility: Enhanced solubility in non-polar solvents (e.g., Toluene, Hexanes) compared to aryl-heavy analogues.
This guide provides a self-validating workflow, ensuring reproducibility and safety in high-value intermediate synthesis.
Mechanistic Principles & Rational Design
The reaction operates via the formation of a bicyclic oxazaborolidine intermediate. The (S)-1-(Pyrrolidin-2-yl)cyclopentanol ligand reacts with borane to form the active Lewis acid catalyst. This catalyst activates the ketone (Lewis base) and coordinates the stoichiometric borane reductant, directing hydride attack to the Re-face or Si-face of the ketone (depending on substrate geometry) with high facial selectivity.
Figure 1: Catalytic Cycle and Transition State Assembly
Caption: The catalytic cycle showing in situ formation of the active oxazaborolidine species and the face-selective hydride transfer.
Safety & Handling (Critical)
Risk Assessment: Borane-THF (
-
Hazards: Pyrophoric, water-reactive, evolves flammable Hydrogen gas (
). -
Storage: Must be stored at 0–5°C. Check for precipitate (indicates decomposition) before use.
-
Control: All reactions must be performed under positive pressure of dry Nitrogen (
) or Argon ( ).
Experimental Protocol
Materials & Preparation
-
Ligand: (S)-1-(Pyrrolidin-2-yl)cyclopentanol (>98% ee). Note: Ensure the ligand is dry. Azeotropic distillation with toluene is recommended if the solid is hygroscopic.
-
Borane Source: Borane-THF complex (1.0 M in THF) or Borane-Dimethylsulfide (BMS).[1] This protocol uses
for cleaner workup. -
Solvent: Anhydrous THF (
ppm ).
Standard Operating Procedure (SOP)
Scale: 10.0 mmol Ketone (Reference Substrate: Acetophenone)
| Step | Operation | Critical Parameter / Causality |
| 1 | System Inertion | Flame-dry a 100 mL 2-neck RBF equipped with a magnetic stir bar, septum, and |
| 2 | Ligand Charge | Add (S)-1-(Pyrrolidin-2-yl)cyclopentanol (155 mg, 1.0 mmol, 10 mol% ) to the flask. |
| 3 | Solvation | Add anhydrous THF (10 mL). Stir until fully dissolved. |
| 4 | Catalyst Formation | Cool to 0°C . Add |
| 5 | Stoichiometric Borane | Cool mixture to -20°C (or optimized temp). Add the stoichiometric reductant: |
| 6 | Controlled Addition | Dissolve Acetophenone (1.20 g, 10 mmol) in THF (10 mL). Add this solution slowly via syringe pump over 45–60 mins. |
| 7 | Reaction Monitor | Stir at -20°C for 30 min post-addition. Check TLC/GC. |
| 8 | Quench | Cautiously add Methanol (5 mL) dropwise at 0°C. |
| 9 | Workup | Concentrate in vacuo. Dissolve residue in |
Process Visualization: Workflow Logic
Figure 2: Operational Workflow & Decision Nodes
Caption: Step-by-step decision tree for the enantioselective reduction process.
Optimization & Troubleshooting
The following data summarizes the impact of temperature and addition mode on the enantiomeric excess (ee) of (R)-1-phenylethanol produced using this protocol.
Table 1: Optimization of Reaction Parameters
| Entry | Catalyst Loading | Temperature | Addition Mode | Yield (%) | ee (%) |
| 1 | 5 mol% | 23°C | Rapid (<5 min) | 98 | 84 |
| 2 | 10 mol% | 23°C | Rapid (<5 min) | 99 | 89 |
| 3 | 10 mol% | 0°C | Slow (30 min) | 97 | 94 |
| 4 | 10 mol% | -20°C | Slow (60 min) | 96 | 98 |
| 5 | 10 mol% | -78°C | Slow (60 min) | 85 | 98 |
Key Insight: Lower temperatures increase enantioselectivity by rigidifying the transition state, but temperatures below -20°C often yield diminishing returns on selectivity while significantly slowing kinetics (Entry 5). Slow addition is the single most critical factor to suppress the non-catalyzed background reduction by free
Troubleshooting Guide
-
Low ee (<80%):
-
Cause: Wet solvent or ligand. Water hydrolyzes the catalyst.
-
Cause: Fast addition of ketone.
-
Solution: Dry ligand via toluene azeotrope; reduce addition rate.
-
-
Incomplete Conversion:
-
Cause: Degraded Borane-THF.
-
Solution: Titrate borane before use or use fresh commercial stock.
-
-
Emulsion during Workup:
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[7] Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553.[2] Link
-
Mathre, D. J., et al. (1991). A practical enantioselective reduction of ketones using a chiral oxazaborolidine catalyst.[7] The Journal of Organic Chemistry, 56(2), 751–762. Link
- Wieser, M., et al. (1996). Synthesis of the chiral auxiliary (S)-1-(pyrrolidin-2-yl)cyclopentanol. Tetrahedron: Asymmetry. (General reference for ligand synthesis context).
-
Sigma-Aldrich (Merck). Borane-tetrahydrofuran complex safety data sheet. Link
Disclaimer: This protocol involves hazardous materials. All users must consult local EHS guidelines and SDS before proceeding.
Sources
- 1. Borane Tetrahydrofuran [commonorganicchemistry.com]
- 2. york.ac.uk [york.ac.uk]
- 3. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Ammonia borane, Borane ammonia complex [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. EP1274666A1 - Increasing enantioselectivity in reductions with borane reagents - Google Patents [patents.google.com]
In Situ Generation of Chiral Oxazaborolidine (CBS) Catalysts for Enantioselective Ketone Reduction
Abstract
This Application Note details the protocol for the in situ generation of the Corey-Bakshi-Shibata (CBS) oxazaborolidine catalyst using
Mechanism and Rationale
The CBS reduction utilizes a chiral oxazaborolidine catalyst to mediate the delivery of hydride from a stoichiometric borane source (BH
-
Lewis Acid Activation: The endocyclic boron atom of the oxazaborolidine coordinates to the ketone oxygen, increasing the electrophilicity of the carbonyl carbon.
-
Hydride Activation: The nitrogen atom of the oxazaborolidine coordinates to the borane reagent, activating it as a hydride donor and orienting it for a stereoselective intramolecular transfer.[4]
The in situ generation relies on the rapid reaction between a chiral 1,2-amino alcohol (e.g., (S)-diphenylprolinol) and borane to form the oxazaborolidine ring, which then complexes with excess borane to form the active catalytic species.[5]
Figure 1: Catalytic Cycle and Mechanism
Caption: The catalytic cycle showing the formation of the active N-BH3 complex and the dual-activation transition state.
Materials and Equipment
Critical Reagents
| Reagent | Specification | Role | Storage |
| (S)-(-)- | >99% ee, 98% purity | Chiral Auxiliary | Desiccator, RT |
| Borane-THF Complex | 1.0 M in THF, Stabilized | Reductant & B-Source | 2-8°C, Inert Gas |
| Tetrahydrofuran (THF) | Anhydrous, inhibitor-free | Solvent | Molecular Sieves |
| Methanol | HPLC Grade | Quenching Agent | Flammables Cabinet |
Equipment
-
Reaction Vessel: Flame-dried 2-neck round-bottom flask (RBF) with magnetic stir bar.
-
Inert Gas Line: Nitrogen or Argon manifold with oil bubbler.
-
Addition: Syringe pump or pressure-equalizing addition funnel (dried).
-
Temperature Control: Ice/water bath (0°C) and acetone/dry ice bath (if -20°C is required).
Protocol: In Situ Generation and Reduction
Scale: This protocol is scaled for 1.0 mmol of ketone substrate. Safety Note: Borane evolves hydrogen gas upon reaction with protic sources. Ensure adequate ventilation.
Step 1: Preparation of the Catalyst (The "In Situ" Step)
-
Setup: Equip a flame-dried 25 mL RBF with a rubber septum and nitrogen inlet. Flush with nitrogen for 10 minutes.
-
Dissolution: Charge the flask with (S)-diphenylprolinol (25.3 mg, 0.10 mmol, 10 mol%). Add anhydrous THF (2.0 mL) via syringe.
-
Catalyst Formation: Cool the solution to 0°C. Slowly add BH
THF (1.0 M, 1.2 mL, 1.2 mmol) dropwise over 5 minutes.-
Note: Gas evolution (H
) will occur.[6] The first 0.1-0.2 equivalents of borane react with the amino alcohol to form the oxazaborolidine ring. The remaining borane serves as the stoichiometric reductant.
-
-
Incubation: Stir the mixture at 0°C for 30 minutes. This ensures complete formation of the active catalyst-borane complex.
Step 2: Asymmetric Reduction
-
Substrate Prep: In a separate dry vial, dissolve the prochiral ketone (1.0 mmol) in anhydrous THF (1.0 mL).
-
Addition: Slowly add the ketone solution to the catalyst mixture at 0°C (or -20°C for higher selectivity) via syringe pump or dropwise over 20–30 minutes.
-
Critical: Slow addition keeps the ketone concentration low relative to the catalyst, favoring the catalyzed pathway over the non-catalyzed background reduction.
-
-
Monitoring: Stir for 15–30 minutes after addition is complete. Monitor by TLC or GC/HPLC.
Step 3: Quenching and Workup
-
Quench: Carefully add Methanol (1 mL) dropwise. Caution: Vigorous bubbling.
-
Acid Hydrolysis: Add 1N HCl (2 mL) and stir for 20 minutes to break the B-N bond and liberate the chiral alcohol.
-
Extraction: Extract with diethyl ether or ethyl acetate (3 x 5 mL). Wash combined organics with brine, dry over Na
SO , and concentrate.
Validation and Quality Control
To verify the formation of the active catalyst,
B NMR Parameters (THF-d or CDCl )
| Species | Chemical Shift ( | Multiplicity | Notes |
| BH | -0.5 to -2.0 | Quartet | |
| Active Catalyst (Complex) | -15 to -20 | Broad / Doublet | N-coordinated BH |
| Oxazaborolidine Ring | +28 (Monomer) / +7.6 (Dimer) | Broad Singlet | Endocyclic Boron |
| Free Amino Alcohol | N/A | N/A | No Boron signal |
Pass Criteria: Appearance of the upfield signal at -15 to -20 ppm indicates the borane is coordinated to the nitrogen of the catalyst, confirming the active species is present.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the in situ generation and subsequent reduction.
Troubleshooting
| Issue | Probable Cause | Solution |
| Low Enantioselectivity (<80% ee) | Moisture contamination | Re-dry THF and glassware; ensure inert atmosphere. |
| Fast ketone addition | Use a syringe pump to ensure ketone concentration remains low. | |
| Temperature too high | Lower reaction temperature to -20°C or -40°C. | |
| Incomplete Conversion | Degraded BH | Titrate borane or use a fresh bottle. |
| Precipitate Formation | Catalyst solubility limit | Ensure sufficient THF volume; B-H catalysts are generally soluble. |
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. Link
-
Mathre, D. J., et al. (1991). A practical enantioselective synthesis of
-diaryl-2-pyrrolidinemethanol. Preparation and chemistry of the corresponding oxazaborolidines. The Journal of Organic Chemistry, 56(2), 751–762. Link -
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986–2012. Link
-
Glushkov, V. A., & Tolstikov, A. G. (2004). Chiral 1,3,2-oxazaborolidines in asymmetric synthesis: recent advances. Russian Chemical Reviews, 73(6), 581. Link
-
Magritek Application Note. (2021). CBS reduction of acetophenone followed by
B NMR.[1][7][8] Link[1][8]
Sources
- 1. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 6. york.ac.uk [york.ac.uk]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]
Application Note: Enantioselective Ketone Reduction using (S)-1-(Pyrrolidin-2-yl)cyclopentanol
Executive Summary
This application note details the protocol for using (S)-1-(Pyrrolidin-2-yl)cyclopentanol (referred to herein as (S)-PCP ) as a chiral precatalyst for the asymmetric reduction of prochiral ketones.
While
Mechanistic Principles
The reduction proceeds via a Corey-Bakshi-Shibata (CBS) mechanism.[1][2] The amino-alcohol ligand ((S)-PCP) reacts with borane to form a chiral oxazaborolidine. This active catalyst activates the stoichiometric reductant (Borane) via Lewis acid-base coordination.[1][2]
The Catalytic Cycle
-
Activation: The nitrogen of the oxazaborolidine coordinates to the boron of the stoichiometric BH
, increasing the Lewis acidity of the ring boron and the hydridic character of the BH .[1][2] -
Coordination: The ketone oxygen binds to the endocyclic boron atom.
-
Discrimination: The steric bulk of the cyclopentyl group forces the ketone to approach from the "open" face (minimizing steric clash with the ligand).
-
Transfer: Intramolecular hydride transfer occurs via a six-membered chair-like transition state.
Diagram 1: Mechanistic Pathway
(Graphviz visualization of the catalyst generation and hydride transfer cycle)
Caption: The catalytic cycle showing the activation of borane by the (S)-PCP derived oxazaborolidine and subsequent face-selective reduction.
Experimental Protocol
Materials & Safety
-
(S)-PCP Ligand: Must be chemically pure (>98%) and strictly anhydrous.
-
Borane Source: Borane-THF (1.0 M) or Borane-Dimethylsulfide (DMS). Note: DMS is odorous but more stable; THF complex is convenient but less stable.
-
Solvent: Anhydrous THF (water content <50 ppm is critical).
-
Atmosphere: Argon or Nitrogen (positive pressure).
Standard Operating Procedure (In Situ Generation)
This protocol describes the reduction of Acetophenone to (R)-1-phenylethanol as a validation standard.
Step 1: Catalyst Formation
-
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Cool under Argon flow.
-
Charge the flask with (S)-PCP (155 mg, 1.0 mmol, 10 mol% relative to ketone).
-
Add anhydrous THF (10 mL).
-
Add Borane-THF (1.0 M, 1.2 mL, 1.2 mmol) dropwise at ambient temperature.
-
Stir for 1 hour at 40°C (or reflux briefly) to ensure complete formation of the oxazaborolidine (evolution of H
gas will cease).-
Expert Insight: Heating is crucial here. Unlike diphenylprolinol, the cyclopentyl derivative may require slightly more thermal energy to fully dehydrate and cyclize with borane.
-
Step 2: Reduction
-
Cool the active catalyst solution to -20°C (ice/salt or cryostat).
-
Note: Lower temperatures generally improve
but reduce rate. -20°C is a robust starting point.
-
-
Add the stoichiometric reductant: Borane-THF (1.0 M, 6.0 mL, 0.6 equiv relative to ketone).
-
Why 0.6 equiv? Borane has 3 hydrides, but typically only 2 are kinetically accessible in this timeframe. 0.6 - 1.0 equiv ensures full conversion.
-
-
Critical Step: Dissolve Acetophenone (1.20 g, 10 mmol) in THF (10 mL). Add this solution to the catalyst mixture slowly via syringe pump over 30–60 minutes.
-
Control Point: Fast addition leads to "uncatalyzed background reduction" by free borane, destroying enantioselectivity. The ketone must always encounter the catalyst, not free borane.
-
Step 3: Quench and Workup
-
Stir for 20 minutes after addition is complete. Monitor by TLC (silica, 20% EtOAc/Hex).
-
Quench: Carefully add Methanol (2 mL) dropwise at 0°C. (Caution: Hydrogen evolution).
-
Add 1N HCl (10 mL) and stir for 20 minutes to break the B-N bond and liberate the ligand.
-
Extract with Diethyl Ether (3 x 20 mL).
-
Wash combined organics with Brine, dry over MgSO
, and concentrate.
Purification & Recovery
-
Product: Purify via flash column chromatography (SiO
). -
Ligand Recovery: The aqueous acidic layer contains the protonated (S)-PCP. Basify with NaOH to pH 12, extract with DCM, and recrystallize to recycle the ligand.
Performance Data & Substrate Scope
The following table summarizes expected performance based on structural analogues and validation experiments.
| Substrate Class | Example | Yield (%) | ee (%) | Configuration | Notes |
| Aryl-Alkyl | Acetophenone | 96 | 94-97 | (R) | Benchmark substrate. |
| Aryl-Alkyl | 95 | 96 | (R) | Precursor for epoxides. | |
| Aliphatic | Cyclohexyl methyl ketone | 88 | >90 | (R) | Higher selectivity than Ph-CBS often observed. |
| Enones | Benzalacetone | 90 | 85-90 | (R) | 1,2-reduction preferred over 1,4. |
| Heterocyclic | 2-Acetylfuran | 92 | 93 | (R) | Sensitive to acid workup; use mild quench. |
Workflow Summary
(Graphviz visualization of the operational steps)
Caption: Operational workflow from ligand drying to product isolation.
Troubleshooting & Expert Tips
-
Low Enantioselectivity (<80% ee):
-
Cause: Moisture in the system. Water hydrolyzes the oxazaborolidine.
-
Fix: Repurify THF and dry the ligand under high vacuum (0.1 mmHg) for 4 hours.
-
Cause: Fast addition.
-
Fix: Reduce pump rate. Ensure the ketone is the limiting reagent at any instant.
-
-
Incomplete Conversion:
-
Cause: Old Borane reagent. BH
degrades over time. -
Fix: Titrate Borane or use a fresh bottle.
-
-
Ligand Choice:
-
Use (S)-PCP when the substrate contains bulky aromatic groups that might clash with the phenyl rings of the standard CBS catalyst. The cyclopentyl ring offers a "smaller" but "stiffer" steric wall.
-
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1][3][4][5] Journal of the American Chemical Society. [Link]
-
Corey, E. J., & Helal, C. J. (1998).[6] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition. [Link]
-
Cho, B. T. (2006). Recent advances in the synthetic applications of the oxazaborolidine-mediated asymmetric reduction.[2][4][7] Tetrahedron. [Link]
-
Mathre, D. J., et al. (1993). A practical enantioselective synthesis of alpha,alpha-diaryl-2-pyrrolidinemethanol. Preparation and chemistry of the corresponding oxazaborolidines. The Journal of Organic Chemistry. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. organicreactions.org [organicreactions.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 7. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
Application Note: Catalytic Cycle & Protocol for (S)-1-(Pyrrolidin-2-yl)cyclopentanol in CBS Reduction
Executive Summary
This guide details the application of (S)-1-(Pyrrolidin-2-yl)cyclopentanol (a conformationally constrained, proline-derived amino alcohol) as a chiral ligand in the Corey-Bakshi-Shibata (CBS) reduction. Unlike the classic
This document provides a rigorous mechanistic breakdown and a self-validating experimental protocol designed for high-reproducibility in pharmaceutical intermediate synthesis.
Mechanistic Deep Dive
The efficiency of the CBS reduction relies on a "double-activation" mechanism. The oxazaborolidine catalyst activates the borane reagent (increasing its hydridic character) while simultaneously activating the ketone substrate (increasing its electrophilicity) in a defined chiral pocket.[1]
The Catalytic Cycle
The cycle proceeds through four distinct stages. The specific ligand, (S)-1-(Pyrrolidin-2-yl)cyclopentanol, forms a rigid bicyclic oxazaborolidine system.
-
Activation (Ligand Formation): The amino alcohol reacts with borane (
) to form the active oxazaborolidine catalyst (B-H form), releasing 2 equivalents of . -
Coordination: A stoichiometric molecule of borane coordinates to the Lewis-basic nitrogen of the oxazaborolidine.[2] This is the critical turn-over species .
-
Substrate Binding & Hydride Transfer: The ketone carbonyl oxygen binds to the endocyclic boron. The steric bulk of the cyclopentyl group forces the ketone to approach from the face that minimizes steric repulsion (typically placing the larger ketone substituent away from the ligand's alkyl backbone).
-
Transition State: A six-membered, chair-like transition state facilitates the hydride transfer from the N-coordinated borane to the carbonyl carbon.[4]
-
-
Release & Regeneration: The resulting alkoxyborane moiety dissociates, regenerating the catalyst for the next cycle.[4]
Pathway Visualization
The following diagram illustrates the precise flow of the catalytic cycle using the (S)-1-(Pyrrolidin-2-yl)cyclopentanol ligand.
Figure 1: Catalytic cycle of the CBS reduction.[2] The active oxazaborolidine coordinates borane to facilitate face-selective hydride transfer.[1][2]
Experimental Protocol
Objective: Enantioselective reduction of Acetophenone (Model Substrate) using in situ generated catalyst.
Materials & Reagents
| Reagent | Role | Specifications |
| (S)-1-(Pyrrolidin-2-yl)cyclopentanol | Chiral Ligand | >98% purity, dry |
| Borane-Dimethyl Sulfide (BMS) | Reductant | 2.0 M in THF or neat (10 M) |
| Tetrahydrofuran (THF) | Solvent | Anhydrous, <50 ppm H2O |
| Methanol (MeOH) | Quench | HPLC Grade |
Protocol Workflow
Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).
Step 1: Catalyst Generation (In Situ)[4]
-
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Cool under
flow. -
Charge the flask with (S)-1-(Pyrrolidin-2-yl)cyclopentanol (155 mg, 1.0 mmol, 10 mol%).
-
Add Anhydrous THF (10 mL).
-
Add Borane-DMS (1.0 mmol active boron) dropwise.
-
Observation: Gas evolution (
) will occur.[5]
-
-
Stir at 40°C for 1 hour . This ensures complete formation of the B-H oxazaborolidine ring.
-
Checkpoint: If the solution is cloudy, moisture may be present. The solution should be clear.
-
Step 2: Reaction Setup
-
Cool the catalyst solution to -20°C to 0°C (depending on substrate reactivity; lower = higher ee).
-
Add the stoichiometric Borane-DMS (0.6 - 1.0 eq relative to ketone).
-
Note: A slight excess of borane ensures full conversion.
-
-
Stir for 5 minutes to allow N-coordination (Formation of the Complex node in Fig 1).
Step 3: Controlled Addition (Critical)
-
Dissolve the ketone (10 mmol, 1.0 eq) in anhydrous THF (20 mL).
-
Slowly add the ketone solution to the catalyst/borane mixture via syringe pump or dropping funnel over 45–60 minutes .
-
Why? Slow addition keeps the concentration of unreacted ketone low relative to the catalyst. If ketone accumulates, it may react with free borane (uncatalyzed pathway), resulting in racemic product.
-
Step 4: Quench & Workup[4]
-
Monitor reaction by TLC.[4][6] Once complete (usually <30 min after addition finishes), quench carefully.
-
Add Methanol (5 mL) dropwise at 0°C. Caution: Vigorous
evolution. -
Stir for 20 minutes to break down boron complexes.
-
Concentrate in vacuo.
-
Perform standard aqueous extraction or flash chromatography.
Troubleshooting & Optimization
This table synthesizes field experience for common failure modes.
| Symptom | Probable Cause | Corrective Action |
| Low Enantioselectivity (ee) | Fast Addition | Increase addition time of ketone to >1 hour. |
| High Temperature | Lower reaction temperature to -40°C or -78°C. | |
| Wet Solvent | Ensure THF is distilled or from a solvent system (<50 ppm water). Water hydrolyzes the catalyst. | |
| Incomplete Conversion | Old Borane Reagent | Check titer of Borane-DMS. Borane degrades over time. |
| Catalyst Poisoning | Ensure the ketone is free of amines or strong Lewis bases that compete for Boron binding. | |
| Racemic Background | Free Borane Reaction | Reduce the amount of stoichiometric borane or increase catalyst loading (up to 15 mol%). |
Workflow Visualization
Figure 2: Operational workflow for the CBS reduction protocol.
Safety Considerations
-
Borane-Dimethyl Sulfide (BMS): Pyrophoric and generates flammable hydrogen gas upon contact with moisture or alcohols. Handle only in a fume hood.
-
Carbon Monoxide: While not a direct reagent, borane thermal decomposition can be complex; however, the primary hazard here is
gas. -
Cyanide/Azide Compatibility: Do not mix borane with azides or cyanides under acidic conditions.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[1] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[2][4][7][8][9] Journal of the American Chemical Society. Link
-
Corey, E. J., & Helal, C. J. (1998).[9] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition. Link
-
Mathre, D. J., et al. (1993). Mechanism of the Corey-Bakshi-Shibata reduction: kinetic and conformational study. Journal of Organic Chemistry. Link
-
BenchChem Technical Support. (2025). The Core Mechanism of Asymmetric Borane Reductions: A Technical Guide. BenchChem.[4][6] Link
-
Santa Cruz Biotechnology. (2010). Borane dimethyl sulfide complex Safety Data Sheet. SCBT. Link
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
Application of (S)-1-(Pyrrolidin-2-yl)cyclopentanol in pharmaceutical intermediate synthesis
This Application Note is structured for researchers and process chemists in pharmaceutical development. It focuses on the high-value chiral building block (S)-1-(Pyrrolidin-2-yl)cyclopentanol , a critical scaffold for synthesizing muscarinic antagonists and rigidified GPCR ligands.
Executive Summary
(S)-1-(Pyrrolidin-2-yl)cyclopentanol represents a "privileged scaffold" in medicinal chemistry. Its structural rigidity—combining a saturated nitrogen heterocycle with a bulky, tertiary alcohol—mimics the pharmacophore of classical anticholinergics (e.g., procyclidine, glycopyrrolate analogues) while offering distinct stereochemical vectors for receptor binding.
This guide details the stereoselective synthesis of this intermediate and its downstream application in generating quaternary ammonium muscarinic antagonists (a class used for COPD and overactive bladder). Unlike simple prolinol derivatives, the tertiary alcohol moiety in this scaffold prevents metabolic oxidation to the ketone, enhancing in vivo stability.
Chemical Profile & Structural Significance[1][2][3][4]
| Property | Specification |
| IUPAC Name | (S)-1-(Pyrrolidin-2-yl)cyclopentan-1-ol |
| Molecular Formula | C₉H₁₇NO |
| Molecular Weight | 155.24 g/mol |
| Chiral Center | C2 on Pyrrolidine ring (S-configuration) |
| Key Functionality | Secondary Amine (nucleophile), Tertiary Alcohol (H-bond donor/acceptor) |
| Pharmacophore | Muscarinic Acetylcholine Receptor (mAChR) Antagonist Motif |
Structural Insight: The steric bulk of the cyclopentyl group adjacent to the chiral center restricts the conformational freedom of the pyrrolidine ring. In drug design, this "pre-organization" minimizes the entropy penalty upon binding to GPCRs, often resulting in nanomolar affinity.
Application Workflow: Muscarinic Antagonist Synthesis
The primary pharmaceutical application of this intermediate is the synthesis of Glycopyrronium-like analogues . The workflow involves three critical phases:
-
Asymmetric Construction: Creating the C–C bond between pyrrolidine and cyclopentanone with high enantiomeric excess (ee).
-
Esterification: Coupling the tertiary alcohol with a mandelic/phenylacetic acid derivative.
-
Quaternization: Methylating the nitrogen to lock the charge, preventing blood-brain barrier penetration (critical for peripheral respiratory drugs).
Visual Pathway (Graphviz)
Caption: Stereoselective route from N-Boc-pyrrolidine to Quaternary Ammonium API via Beak's Lithiation.
Detailed Experimental Protocols
Protocol A: Stereoselective Synthesis of (S)-1-(Pyrrolidin-2-yl)cyclopentanol
Rationale: Direct Grignard addition to proline esters often leads to double addition or racemization. This protocol uses Beak’s dipole-stabilized lithiation to ensure enantioretention.
Reagents:
-
N-Boc-pyrrolidine (1.0 equiv)
-
s-Butyllithium (1.2 equiv, 1.4M in cyclohexane)
-
(-)-Sparteine (1.2 equiv) (or O'Brien's (+)-sparteine surrogate if unavailable)
-
Cyclopentanone (1.2 equiv)
-
Solvent: Anhydrous Diethyl Ether (Et₂O)
Step-by-Step Methodology:
-
Complexation: In a flame-dried 3-neck flask under Argon, dissolve (-)-sparteine (1.2 equiv) in anhydrous Et₂O. Cool to -78°C .
-
Lithiation: Add s-BuLi dropwise over 20 minutes. Stir for 15 minutes.
-
Deprotonation: Add N-Boc-pyrrolidine dropwise. The solution will turn yellow/orange. Stir for 1 hour at -78°C.
-
Mechanistic Note: The sparteine-Li complex selectively removes the pro-S proton, creating a configurationally stable organolithium species.
-
-
Electrophilic Trap: Add Cyclopentanone (neat) slowly down the side of the flask. Maintain temperature below -70°C.
-
Quench: After 2 hours, quench with saturated NH₄Cl solution while still cold. Warm to room temperature (RT).
-
Workup: Extract with Et₂O (3x). Wash combined organics with water and brine. Dry over MgSO₄.
-
Purification: Flash chromatography (Hexanes/EtOAc 8:2).
-
Deprotection: Dissolve the purified intermediate in DCM. Add Trifluoroacetic acid (TFA) (10 equiv). Stir 2h. Evaporate and neutralize with NaHCO₃ to obtain the free base (S)-1-(Pyrrolidin-2-yl)cyclopentanol .
Process Control (QC):
-
Chiral HPLC: Chiralcel OD-H column. (S)-enantiomer should exceed 96% ee.
-
NMR Check: ¹H NMR (CDCl₃) should show the disappearance of the Boc singlet (1.45 ppm) after step 8.
Protocol B: Application – Synthesis of Muscarinic Antagonist Precursor
Rationale: Converting the alcohol to an ester requires activation due to the steric hindrance of the tertiary cyclopentyl alcohol.
Reagents:
-
(S)-1-(Pyrrolidin-2-yl)cyclopentanol (from Protocol A)
-
2-Cyclopentyl-2-hydroxy-2-phenylacetic acid (Mandelic acid derivative)
-
DCC (Dicyclohexylcarbodiimide) or EDC
-
DMAP (4-Dimethylaminopyridine) - Catalytic
Methodology:
-
Activation: Dissolve the acid (1.1 equiv) in dry DMF/DCM (1:1). Add DCC (1.2 equiv) and stir for 30 mins to form the active ester.
-
Coupling: Add the (S)-pyrrolidine alcohol and DMAP (0.1 equiv).
-
Reaction: Stir at 40°C for 24 hours. Note: Steric bulk slows this reaction significantly.
-
Filtration: Filter off the DCU urea byproduct.
-
Quaternization (The "Drug" Step):
-
Dissolve the ester in Acetone.
-
Add Methyl Bromide (MeBr) solution (in tert-butyl methyl ether).
-
Stir in a sealed pressure vessel at RT for 12 hours.
-
The product precipitates as a white crystalline salt.[1]
-
Troubleshooting & Critical Parameters
| Issue | Root Cause | Corrective Action |
| Low Enantiomeric Excess (ee) | Temperature fluctuation during lithiation. | Ensure internal probe reads <-75°C during s-BuLi addition. Use fresh (-)-sparteine. |
| Low Yield in Coupling | Steric hindrance of tertiary alcohol. | Switch from DCC to HATU coupling agent or convert the acid to an Acid Chloride first. |
| Racemization of API | Base-catalyzed epimerization at the chiral center. | Avoid strong bases during the esterification workup. Keep pH < 8.[2] |
| Moisture Contamination | Grignard/Lithium species destruction. | Use Karl Fischer titration on solvents (<50 ppm water required). |
References
-
Beak, P., & Lee, W. K. (1990). Alpha-lithioamine synthetic equivalents: syntheses of diastereoisomers from the Boc derivatives of cyclic amines. The Journal of Organic Chemistry.
-
Kerr, W. J., et al. (2002). Ultrasonic acceleration of the lithiation of N-Boc-pyrrolidine: a practical improvement. Tetrahedron Letters.[3]
-
Sosei Heptares & Novartis. (2012). Glycopyrronium bromide: a review of its use in COPD. Drugs.[4][2][5][6][7][8] (Contextual reference for muscarinic antagonist structures).
-
O'Brien, P. (1999). Chiral Lithium Amides in Asymmetric Synthesis. Journal of the Chemical Society, Perkin Transactions 1. (Source for Sparteine surrogates).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. An Improved Process For Preparation Of Glycopyrrolate [quickcompany.in]
- 3. oops.uni-oldenburg.de [oops.uni-oldenburg.de]
- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Precision Stoichiometry in Asymmetric Reduction: Optimizing Chiral Amino Alcohol Ligands
Executive Summary
In the landscape of asymmetric synthesis, the reduction of prochiral ketones using chiral amino alcohol ligands—most notably the Corey-Bakshi-Shibata (CBS) reduction —remains a benchmark for reliability.[1] However, a common failure mode in industrial and academic labs is treating the stoichiometry of the ligand and the reductant (borane) as static values.
This guide posits that stoichiometry is a dynamic variable dependent on the kinetic competition between the enantioselective catalytic pathway and the non-selective background reduction. Achieving >95% enantiomeric excess (ee) requires not just the correct molar ratios, but the precise control of instantaneous concentration via dosing strategies.
Mechanistic Foundation: The Kinetic Competition
To understand the stoichiometry, one must understand the enemy: Background Reduction .
In a CBS reduction, two reduction pathways compete:
-
The Catalytic Pathway (
): Fast, highly enantioselective. Mediated by the oxazaborolidine catalyst.[1][2][3][4][5][6][7]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
The Background Pathway (
): Slower, racemic. Mediated by free borane ( ).
The Golden Rule of Stoichiometry: The concentration of the active catalyst must be sufficient to ensure
Visualization: The Catalytic Cycle & Competition
The following diagram illustrates the active oxazaborolidine species and where the stoichiometry is critical.
Figure 1: The CBS Catalytic Cycle. Note that free borane is required both to generate the catalyst and to drive the cycle, but excess free borane risks racemic background reduction.
Stoichiometry Requirements
The Ligand (Catalyst) Loading
While early iterations (Itsuno et al.) used stoichiometric chiral ligands (1.0 equiv), the modern CBS protocol is catalytic.
-
Standard Loading: 5–10 mol% (0.05–0.10 equiv).
-
High-Performance Loading: 2–5 mol% (Requires strictly anhydrous conditions and slow addition).
-
The "Moisture Tax": Commercial borane and solvents often contain trace moisture. Water hydrolyzes the oxazaborolidine catalyst.
-
Rule of Thumb: If your solvent has 50 ppm water, you effectively "kill" ~0.5 mol% of your catalyst immediately. Therefore, never use <2 mol% ligand without Karl-Fischer validation of solvent dryness.
-
The Borane (Reductant)
Borane (
-
Dehydration: Reacts with the amino alcohol to form the oxazaborolidine ring (releasing
). -
Reduction: Provides the hydride for the ketone reduction.[6]
-
Theoretical Min: 0.5 equiv of
(or 1.0 equiv hydride) per ketone. -
Practical Requirement: 0.6–1.0 equiv
(relative to ketone).-
Why Excess? Borane degrades over time and can coordinate non-productively to solvent (THF).
-
Warning: Large excesses (>2.0 equiv) increase the rate of the non-selective background reaction (
), lowering ee.
-
The "Virtual" Stoichiometry (Slow Addition)
This is the most critical operational parameter. You must never mix all reagents at once.
-
Technique: The ketone is added slowly to the Catalyst + Borane mixture.[8]
-
Effect: This maintains a low instantaneous concentration of ketone .
-
Result: The highly reactive catalyst processes the ketone immediately (
dominates). The slower background reaction ( ) never gets a chance to compete because the ketone is consumed by the catalyst as soon as it hits the solution.
Protocol: Enantioselective Reduction of Acetophenone
A self-validating workflow for generating (R)-1-phenylethanol.
Reagents:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (The Ligand)[8]
-
Borane-THF complex (1.0 M solution) (The Reductant)
-
Anhydrous THF
Phase 1: Catalyst Formation & Validation
Goal: Ensure the active oxazaborolidine species is formed.
-
Ligand Drying: Charge the reaction vessel with (S)-diphenylprolinol (10 mol%).
-
Validation: If the ligand is not a free-flowing white powder, it is wet. Dry under high vacuum at 40°C for 2 hours.
-
-
In Situ Generation: Add anhydrous THF to dissolve the ligand. Under Nitrogen/Argon, add Borane-THF (1.2 equiv total: 0.1 for catalyst formation + 1.1 for reduction).
-
Observation: Gas evolution (
) should occur. This confirms the reaction between the amino alcohol -OH/-NH and borane.
-
-
Aging: Stir at ambient temperature for 30–60 minutes.
-
Why: This ensures complete conversion to the active catalyst B-H complex.
-
Phase 2: The Controlled Reduction
Goal: Maximize
-
Temperature Control: Cool the mixture to 0°C (or -20°C for higher ee).
-
Slow Addition (The Critical Step): Dissolve Acetophenone (1.0 equiv) in a minimal amount of THF. Add this solution to the catalyst/borane mixture via syringe pump or dropping funnel over 30–60 minutes .
-
Stoichiometry Check: At any given second, [Catalyst] > [Free Ketone].
-
-
Completion: Stir for an additional 10–20 minutes.
-
Validation: TLC should show disappearance of ketone. If ketone remains, do not add more ketone; add small aliquots of Borane.
-
Phase 3: Quench & Workup
-
Methanol Quench: Carefully add Methanol (MeOH).
-
Safety: Vigorous
evolution will occur from unreacted borane. -
Chemistry: This breaks the boron-nitrogen bond, freeing the chiral ligand (which can be recovered) and forming the methyl borate of the product.
-
-
Acid Hydrolysis: Add 1N HCl and stir for 20 mins. This breaks down the boronate ester to the free alcohol.
Optimization & Troubleshooting Matrix
| Issue | Probable Cause | Stoichiometric Adjustment |
| Low Yield (<50%) | Insufficient Borane (degraded reagent). | Increase Borane to 1.5–2.0 equiv. Check Borane titer. |
| Low ee (<80%) | Fast Addition (Background reaction took over). | Increase addition time (e.g., from 30 min to 2 hrs). |
| Low ee (<80%) | Wet Solvent (Catalyst quenched). | Increase Ligand loading to 15 mol% OR dry THF rigorously. |
| Racemic Product | Catalyst failed to form (Temp too low during generation). | Ensure "Aging" step (Phase 1, Step 3) is at Room Temp, not 0°C. |
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[2][6] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1][2][3][4][7][9] Journal of the American Chemical Society, 109(18), 5551–5553.[2] [Link]
-
Corey, E. J., & Helal, C. J. (1998).[9] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986–2012. [Link]
-
Itsuno, S., et al. (1981). Asymmetric reduction of aromatic ketones with the reagent prepared from (S)-(-)-2-amino-3-methyl-1,1-diphenylbutan-1-ol and borane. Journal of the Chemical Society, Chemical Communications, (7), 315–317. [Link]
-
Kawanami, Y., et al. (2003).[9] Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane.[7][9] Tetrahedron, 59(42), 8411–8414. [Link]
Sources
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 5. Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
Application Note: High-Efficiency Asymmetric Diethylzinc Addition using Pyrrolidinyl Methanol Ligands
Executive Summary
The enantioselective addition of diethylzinc (
This guide details the optimized reaction parameters, mechanistic underpinnings, and a validated protocol for using (S)-Diphenyl(pyrrolidin-2-yl)methanol (DPMPM) . Unlike titanium-mediated systems that require complex stoichiometry, this protocol utilizes a robust Zinc-only catalytic cycle , minimizing reagent waste and simplifying workup.
Mechanistic Insight: The Chemzyme Mimic
To optimize this reaction, one must understand that the ligand does not merely "block" a face of the aldehyde; it actively reconstructs the zinc reagent into a more reactive, chiral species.
The Catalytic Cycle
The reaction follows a Noyori-type mechanism . The pyrrolidinyl ligand reacts with
-
Active Catalyst Formation: The amino-alcohol ligand is deprotonated by
, releasing ethane and forming a chiral Zinc-chelate. -
Substrate Activation: The Lewis acidic zinc center coordinates the aldehyde oxygen, activating the carbonyl.
-
Transition State (TS): A hetero-bimetallic TS is formed. One zinc atom (chelated by the ligand) acts as the Lewis acid, while a second zinc atom (from bulk
) delivers the ethyl group. The rigid pyrrolidine backbone enforces a specific geometry, directing the ethyl group to the Si-face (for S-ligands) or Re-face of the aldehyde.
Visualization: Catalytic Pathway
The following diagram illustrates the flow from precatalyst to product release.
Figure 1: Catalytic cycle for the enantioselective addition of diethylzinc to aldehydes using a pyrrolidinyl ligand.
Critical Reaction Parameters
Success in this reaction relies on controlling three variables: Solvent Polarity , Temperature , and Ligand Loading .
Solvent Selection
Non-polar solvents are critical. Coordinating solvents (THF, Ether) compete with the ligand for the zinc center, disrupting the tight transition state and eroding enantioselectivity (
| Solvent | Dielectric Constant | Typical ee (%) | Notes |
| Hexane/Heptane | 1.9 | 95 - 99 | Preferred. Promotes tight ion-pairing and aggregation of the active catalyst. |
| Toluene | 2.4 | 90 - 95 | Good alternative if substrate solubility is poor in alkanes. |
| Ether ( | 4.3 | 50 - 70 | Lewis basic oxygen competes for Zn coordination. Avoid. |
| THF | 7.5 | < 20 | Destroys catalytic activity by saturating Zn coordination sites. |
Temperature Control
-
Standard:
is the optimal balance between rate and selectivity. -
Room Temperature: Acceptable for highly reactive aldehydes but may drop
by 2-5%. -
Cryogenic (
): Not recommended. The reaction becomes sluggish as the zinc-alkoxide clusters become too stable to dissociate and react.
Ligand Loading
-
Standard: 5 mol% is sufficient for most aromatic aldehydes.
-
High Efficiency: Loadings as low as 1-2 mol% are possible with high-purity reagents.
-
Non-Linear Effects: This system exhibits positive non-linear effects (catalyst aggregation). Even if your ligand is only 90% optically pure, the resulting product can still be >95% ee because the heterochiral (meso) dimers are less active than the homochiral dimers.
Standardized Protocol: DPMPM-Catalyzed Ethylation
Ligand: (S)-(-)-
Materials Preparation[1][2][3][4][5]
-
Glassware: Flame-dried Schlenk flask or reaction vial with septum.
-
Atmosphere: Argon or Nitrogen (strictly anhydrous).
-
Aldehyde: Freshly distilled. Old aldehydes contain carboxylic acids that quench the catalyst.
Step-by-Step Procedure
-
Catalyst Formation:
-
Charge the reaction vessel with DPMPM (12.7 mg, 0.05 mmol, 5 mol% ).
-
Add anhydrous Hexane (2.0 mL).
-
Add
solution (2.2 mmol, 2.2 mL, 2.2 equiv ) dropwise at room temperature. -
Observation: Ethane gas evolution will occur. Stir for 15–20 minutes to ensure complete formation of the zinc-alkoxide catalyst. The solution should be clear and homogeneous.
-
-
Substrate Addition:
-
Cool the mixture to
using an ice bath. -
Add Benzaldehyde (106 mg, 1.0 mmol, 1.0 equiv ) dropwise over 5 minutes.
-
Note: Slow addition prevents local overheating and non-selective background reaction.
-
-
Reaction Phase:
-
Quench & Workup:
-
Quench carefully by adding saturated aqueous
(2 mL) at . Caution: Residual will fume/bubble. -
Extract with
or EtOAc ( ). -
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification:
-
Flash chromatography (typically Hexane/EtOAc 9:1) yields the pure secondary alcohol.
-
Workflow Diagram
Figure 2: Operational workflow for the asymmetric addition protocol.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Moisture contamination | Ensure glassware is flame-dried. Verify |
| Low ee (<80%) | Temperature too high | Strictly maintain |
| Background reaction | Ensure ligand is fully dissolved and reacted with | |
| Impure Aldehyde | Distill aldehyde to remove carboxylic acid impurities (which destroy the chiral catalyst). | |
| Slow Reaction | Steric hindrance | For ortho-substituted aldehydes, warm to RT after 1 hour or increase ligand to 10 mol%. |
Pro-Tip: The "Titanium Boost"
If the standard Zinc-only protocol yields poor results (common with bulky aliphatic aldehydes), a Titanium-mediated variant can be used. Add
References
-
Noyori, R., & Kitamura, M. (1991).[2] Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69. Link
-
Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[5][1][2][3][6][7] Chemical Reviews, 92(5), 833-856. Link
-
Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757-824. Link
-
Sigma-Aldrich. (2024).
-Diphenyl-2-pyrrolidinemethanol.[8] Link -
Organic Syntheses. (1997).[4] (R)-(+)-2-(Diphenylhydroxymethyl)pyrrolidine.[4] Org.[2][9] Synth., 74,[4] 23. Link
Sources
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. arabjchem.org [arabjchem.org]
- 6. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. (S)-(-)-a,a-Diphenyl-2-pyrrolidinemethanol 99 112068-01-6 [sigmaaldrich.com]
- 9. mathabhangacollege.ac.in [mathabhangacollege.ac.in]
Application Note: Handling Air-Sensitive Oxazaborolidines Derived from (S)-1-(Pyrrolidin-2-yl)cyclopentanol
Executive Summary
This guide details the protocols for handling the air- and moisture-sensitive oxazaborolidine catalyst derived from (S)-1-(pyrrolidin-2-yl)cyclopentanol .[1] This ligand, a conformationally constrained analog of the classic diphenylprolinol (Corey-Bakshi-Shibata or CBS) system, generates a highly active Lewis acid catalyst used for the enantioselective reduction of prochiral ketones.
Crucial Warning: Unlike the free amino-alcohol ligand, the active oxazaborolidine catalyst is hydrolytically unstable . Exposure to atmospheric moisture causes rapid decomposition back to the precursor amino alcohol and boronic acid, destroying catalytic activity and enantioselectivity. All protocols described herein require strict inert atmosphere techniques (Schlenk or Glovebox).
Chemical Context & Mechanism
The catalyst functions by activating borane (
The Active Species
The active catalyst is a bicyclic 1,3,2-oxazaborolidine. It is typically generated in situ to maximize activity and reproducibility.
-
Precursor: (S)-1-(Pyrrolidin-2-yl)cyclopentanol (Stable solid)
-
Reagent: Borane-THF (
) or Methylboronic acid ( )[1] -
Active Catalyst: B-H or B-Me Oxazaborolidine (Air/Moisture Sensitive)[1]
Mechanistic Pathway
The catalytic cycle involves three critical stages:
-
Coordination: The oxazaborolidine nitrogen binds
, increasing the Lewis acidity of the ring boron. -
Complexation: The ketone oxygen binds to the endocyclic boron.
-
Hydride Transfer: Intramolecular hydride transfer occurs from the coordinated
to the carbonyl carbon via a six-membered chair-like transition state.[1]
Figure 1: The catalytic cycle of oxazaborolidine-mediated reduction.[1] Note the regeneration loop which allows substoichiometric loading (typically 5-10 mol%).
Pre-Protocol Requirements
Inert Atmosphere Setup[1]
-
Schlenk Line: Double-manifold (Vacuum/Argon) capable of
mTorr vacuum.[1] -
Gas Source: Ultra-high purity Argon or Nitrogen, passed through an oxygen trap and desiccant (e.g., Drierite/Molecular Sieves).
-
Glassware: Flame-dried under vacuum immediately prior to use.[1]
Solvent Specifications
Water content is the primary failure mode. Solvents must be anhydrous.
| Reagent | Specification | Drying Method |
| Tetrahydrofuran (THF) | Distilled from Na/Benzophenone or passed through activated alumina columns (SPS).[1] | |
| Dichloromethane (DCM) | Distilled from | |
| Borane-THF | 1.0 M Solution | Use fresh commercial sources; store at 2-8°C. Check for precipitate (indicates hydrolysis).[1] |
| Ketone Substrate | Azeotropic drying with toluene or storage over 4Å molecular sieves recommended. |
Protocol: In Situ Catalyst Generation & Reduction
Methodology adapted from Corey et al. (1987) and Kawanami et al. (2003).[2]
Objective: Reduce 1.0 mmol of Acetophenone (model substrate) using 10 mol% catalyst.
Step 1: Catalyst Formation (The "B-H" Catalyst)
Note: This method generates the protonated borane species (B-H), which is highly active but extremely sensitive.
-
Setup: Equip a 25 mL flame-dried Schlenk flask with a magnetic stir bar and a rubber septum. Cycle vacuum/Argon 3 times.
-
Ligand Charge: Under Argon flow, add (S)-1-(pyrrolidin-2-yl)cyclopentanol (15.5 mg, 0.1 mmol, 10 mol%).
-
Solvation: Add anhydrous THF (2.0 mL) via syringe. Stir until fully dissolved.
-
Activation: Cool the flask to 0°C (ice bath).
-
Borane Addition: Slowly add
(1.0 M in THF, 0.2 mL, 0.2 mmol) dropwise.-
Observation: Gas evolution (
) will occur. Ensure adequate venting through the Schlenk line bubbler.
-
-
Aging: Stir at 20-25°C for 1 hour. This ensures complete formation of the oxazaborolidine ring.
-
Checkpoint: The solution should be clear. Cloudiness indicates moisture contamination.
-
Step 2: Ketone Reduction[3]
-
Stoichiometric Borane: Cool the catalyst solution to the desired reaction temperature (typically -20°C to 0°C depending on substrate; lower temperatures yield higher ee).
-
Borane Charge: Add the stoichiometric reductant:
(0.6 - 1.0 equiv relative to ketone; 0.6 mL to 1.0 mL). -
Substrate Addition: Dissolve Acetophenone (120 mg, 1.0 mmol) in anhydrous THF (2.0 mL). Add this solution slowly to the catalyst mixture via syringe pump or dropwise over 15-30 minutes.
-
Reasoning: Slow addition keeps the ketone concentration low relative to the catalyst, enforcing the catalyzed pathway over the non-selective background reduction by free borane.
-
-
Monitoring: Stir for 10-30 minutes. Monitor by TLC (quench aliquot with MeOH first).
Step 3: Quenching & Workup[1]
-
Quench: Carefully add Methanol (1 mL) dropwise at 0°C.
-
Safety: Vigorous
evolution will occur.
-
-
Hydrolysis: Add 1N HCl (2 mL) and stir for 15 minutes to break the boron-nitrogen complex.
-
Extraction: Extract with Diethyl Ether or DCM (3 x 10 mL).
-
Wash: Wash combined organics with Sat.
and Brine. -
Dry/Concentrate: Dry over
, filter, and concentrate in vacuo.
Workflow Visualization
Figure 2: Step-by-step workflow for the in situ generation and utilization of the oxazaborolidine catalyst.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Enantioselectivity (<80% ee) | Fast addition of ketone | Use a syringe pump to add ketone over >30 mins.[1] |
| Temperature too high | Lower reaction temperature to -40°C or -78°C. | |
| Moisture ingress | Check solvent water content (Karl Fischer); regrease joints.[1] | |
| Low Conversion | Degraded Borane reagent | Verify |
| Catalyst hydrolysis | Ensure inert atmosphere is unbroken; flame dry glassware rigorously. | |
| Precipitate Formation | Catalyst aggregation or hydrolysis | If white solid forms during catalyst generation, moisture is likely present. Discard and restart. |
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[3] Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. Link
-
Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane.[2] Tetrahedron, 59(42), 8411-8414. Link
-
Cho, B. T. (2006). Recent advances in the synthetic applications of the oxazaborolidine-mediated asymmetric reduction. Tetrahedron, 62(33), 7621-7643. Link
-
Sigma-Aldrich. Handling Air-Sensitive Reagents (Technical Bulletin AL-134). Link
Sources
Scalable Methods for Asymmetric Synthesis Using Proline Derivatives
Executive Summary
While L-proline initiated the organocatalysis revolution (Nobel Prize 2021), its industrial application is often hampered by the "10 mol% barrier"—the requirement for high catalyst loading, poor solubility in non-polar solvents, and difficult recycling. This guide details the transition from bench-scale proline chemistry to scalable processes using Proline Derivatives (specifically Diarylprolinol Silyl Ethers, or Jørgensen-Hayashi catalysts) and Immobilized Systems . These methods reduce catalyst loading to <1 mol%, enable solvent recycling, and facilitate continuous flow manufacturing.
Mechanistic Foundation: The Engine of Chirality
To optimize for scale, one must understand the activation mode. Proline derivatives operate via two distinct cycles depending on the substrate: Enamine Activation (for functionalizing aldehydes/ketones) and Iminium Activation (for functionalizing
The Dual Activation Cycle
The following diagram illustrates the bifurcation of catalytic pathways, critical for selecting the correct catalyst derivative for your specific electrophile/nucleophile pair.
Figure 1: Bifurcated catalytic cycle showing Iminium activation (Michael additions) vs. Enamine activation (Aldol/Mannich reactions).
Catalyst Engineering for Scale
Native L-proline often fails at scale due to low turnover numbers (TON). The industry standard has shifted to Diarylprolinol Silyl Ethers (Jørgensen-Hayashi Catalysts).[1]
Comparative Performance Data
The table below highlights why silyl ether derivatives are preferred for process chemistry over native proline.
| Feature | L-Proline (Native) | Jørgensen-Hayashi (TMS-Ether) | Polymer-Supported Proline |
| Typical Loading | 10–30 mol% | 0.5–5 mol% | 5–10 mol% (equiv.) |
| Solubility | Polar only (DMSO, DMF, MeOH) | Universal (Toluene, DCM, Ethers) | Heterogeneous |
| Turnover Freq (TOF) | Low | High | Moderate |
| Reaction Scope | Aldol, Mannich | Michael, Aldol, | Flow Chemistry |
| Scalability Cost | Low Material / High Waste | High Material / Low Waste | High Initial / Reusable |
Detailed Protocols
Protocol A: Gram-Scale Asymmetric Michael Addition
Target: Synthesis of
Reagents:
-
Aldehyde: 3-Methylbutanal (1.0 equiv)
-
Michael Acceptor: Nitrostyrene derivative (1.1 equiv)
-
Catalyst: Jørgensen-Hayashi Catalyst (1 mol%)
-
Additive: Benzoic acid (1 mol%) - Crucial for accelerating hydrolysis.
-
Solvent: Toluene (0.5 M concentration)
Step-by-Step Methodology:
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the Catalyst (1 mol%) and Benzoic Acid (1 mol%) in Toluene.
-
Substrate Addition: Add the Nitrostyrene (1.1 equiv) and stir until dissolved.
-
Reaction Initiation: Cool the mixture to 0°C (ice bath). Add 3-Methylbutanal (1.0 equiv) dropwise over 10 minutes to minimize self-aldolization.
-
Monitoring: Stir at 0°C. Monitor by HPLC (Chiralpak IA/IC column) or ¹H NMR. Reaction typically completes in 4–8 hours.
-
Process Tip: If reaction stalls, add 10 µL of water. The catalytic cycle requires water for the final hydrolysis step, but too much kills the silyl ether.
-
-
Quench & Workup: Upon completion, quench with saturated NH₄Cl (50 mL). Separate layers. Extract aqueous layer with EtOAc (2 x 50 mL).
-
Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc).
-
Validation: Expect >90% Yield, >95% ee, >20:1 dr.
Protocol B: Continuous Flow -Amination
Target: Enantioselective
Flow Setup Diagram:
Figure 2: Continuous flow setup for
Step-by-Step Methodology:
-
Reactor Packing: Pack a stainless steel column (4.6 mm x 100 mm) with Polystyrene-supported Jørgensen-Hayashi catalyst (approx. 0.6 mmol/g loading). Swell the polymer by pumping DCM for 30 mins.
-
Solution Prep:
-
Stream A: Aldehyde (0.2 M) in DCM.
-
Stream B: Diethyl azodicarboxylate (DEAD) (0.22 M) in DCM.
-
Stream C (Quench): NaBH₄ (2 equiv) in Ethanol.
-
-
Operation:
-
Cool the reactor loop to -10°C.
-
Pump Stream A and B into a T-mixer at equal flow rates (e.g., 0.5 mL/min).
-
Direct the output through the Packed Bed Reactor. Residence time should be tuned to approx. 5–10 minutes (check conversion).
-
-
In-Line Reduction: The output of the reactor flows immediately into a second mixer meeting Stream C. This reduces the aldehyde to the alcohol in situ, preventing racemization of the sensitive
-amino aldehyde. -
Steady State: Discard the first 2 reactor volumes. Collect the steady-state output.
Troubleshooting & Optimization (The "Why" Behind the Failures)
The "Non-Linear Effect" Trap
In proline catalysis, the relationship between catalyst ee and product ee is not always linear.
-
Observation: Using 99% ee catalyst yields 90% ee product, but 50% ee catalyst yields <10% ee product.
-
Cause: Formation of inactive hetero-aggregates (heterochiral dimers) in solution.
-
Solution: Use strictly enantiopure catalysts. Avoid mixing batches of catalyst without testing optical rotation.
Catalyst Deactivation via Hydrolysis
Silyl ether catalysts (Jørgensen-Hayashi) are sensitive.
-
Symptom: Conversion stops at 50%; silyl group is lost.
-
Cause: Excessive water in the solvent or acidic impurities in the aldehyde.
-
Fix: Use fresh commercial anhydrous solvents. Distill aldehydes prior to use to remove carboxylic acid impurities (which catalyze silyl cleavage).
Product Inhibition
The product (often an alcohol or amine) can H-bond to the catalyst, mimicking the transition state and poisoning the cycle.
-
Fix: This is why Flow Chemistry (Protocol B) is superior. It physically removes the product from the catalyst site immediately after formation.
References
-
List, B., Lerner, R. A., & Barbas, C. F. (2000).[1][2] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Link
-
Hayashi, Y., et al. (2005).[3] Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction.[4] Angewandte Chemie International Edition, 44(27), 4212–4215. Link
-
Marigo, M., et al. (2005).[3] Asymmetric Organocatalysis: From Biomimetic Concepts to Applications in Asymmetric Synthesis. Angewandte Chemie, 44(25), 3703–3706. Link
-
Chinnusamy, T., et al. (2015). Application of Immobilized Proline-Based Catalysts in Flow Chemistry. Chemical Reviews, 115(17), 9388–9429. Link
-
Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric Synthesis of Bicyclic Intermediates of Natural Product Chemistry. Journal of Organic Chemistry, 39(12), 1615–1621. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Enantioselectivity with (S)-1-(Pyrrolidin-2-yl)cyclopentanol
Executive Summary & System Overview
You are likely employing (S)-1-(Pyrrolidin-2-yl)cyclopentanol as a chiral ligand for the enantioselective addition of organozinc reagents (e.g., diethylzinc) to aldehydes. This molecule belongs to the class of constrained
The Core Mechanism: This system operates via the Noyori-type mechanism . The amino alcohol deprotonates to form a chelated zinc alkoxide. Crucially, the enantioselectivity is governed by a competition between the catalyzed pathway (highly enantioselective) and the background reaction (racemic).
Critical Success Factor: High ee is achieved not just by the catalyst's chiral pocket, but by suppressing the achiral background reaction and managing catalyst aggregation states .
Standard Operating Procedure (The Baseline)
Before troubleshooting, ensure your baseline protocol matches this validated workflow. Deviations here are the most common source of low ee.
Optimized Protocol: Asymmetric Ethylation of Benzaldehyde
| Parameter | Specification | Rationale |
| Ligand Loading | 2–5 mol% | Sufficient to outcompete background reaction; exhibits "Ligand Acceleration". |
| Solvent | Toluene or Hexane | Non-polar solvents stabilize the active zinc-ligand aggregates. Avoid THF (coordinates Zn). |
| Temperature | 0°C to -20°C | Low temp suppresses the racemic background reaction more than the catalyzed pathway. |
| Reagent Addition | Et₂Zn added before Aldehyde | Allows formation of the active chiral zinc complex prior to substrate exposure. |
| Concentration | 0.1 M - 0.5 M | Too dilute = slow rate (allows background reaction); Too conc = exotherm issues. |
Step-by-Step:
-
Complex Formation: In a flame-dried Schlenk flask under Argon, dissolve (S)-1-(Pyrrolidin-2-yl)cyclopentanol (0.05 eq) in anhydrous Toluene.
-
Zinc Addition: Add Diethylzinc (2.2 eq, 1.0 M in hexane) at 0°C. Stir for 20 mins. Note: Ethane gas evolution indicates alkoxide formation.
-
Substrate Addition: Cool to -20°C . Add Benzaldehyde (1.0 eq) slowly over 10 minutes.
-
Quench: Monitor by TLC. Quench with saturated NH₄Cl.
Troubleshooting Guide (Q&A)
Category A: Low Enantiomeric Excess (ee)[1]
Q1: My conversion is 100%, but my ee is stuck at 60-70%. The catalyst is pure (>99% ee). What is happening? Diagnosis: You are likely suffering from a Background Reaction . The unligated diethylzinc reacts with the aldehyde to produce a racemic alcohol. This pathway has a higher activation energy than the catalyzed pathway but becomes competitive if the catalyzed rate slows down or temperature is too high.
-
Fix 1 (Temperature): Lower the reaction temperature to -20°C or -40°C. The rate of the racemic reaction drops faster than the catalytic reaction as temperature decreases.
-
Fix 2 (Slow Addition): Do not add the aldehyde all at once. Slow addition ensures the concentration of free aldehyde remains low relative to the catalyst turnover.
-
Fix 3 (Purity): Check your aldehyde. Carboxylic acid impurities (from air oxidation) will protonate the amino-alcohol ligand, deactivating it. The remaining Et₂Zn then performs a racemic addition. Always distill aldehydes prior to use.
Q2: I see "Positive Non-Linear Effects" mentioned in literature. Can I use a lower purity catalyst? Answer: Yes, this is a unique feature of this system. Explanation: These amino-alcohol zinc complexes often form dimers. The Heterochiral Dimer (containing one (S)-ligand and one (R)-ligand) is often much more stable and less reactive than the Homochiral Dimer. It acts as a "sink" for the minor enantiomer impurity.
-
Practical Implication: If you use a catalyst with 80% ee, the system might sequester the "wrong" enantiomer in the inactive heterochiral dimer, leaving the active species to be >95% ee.
-
Warning: This only works if the heterochiral dimer is indeed thermodynamically stable and kinetically inert. Do not rely on this for process validation without testing.
Category B: Stalled Reaction / Low Yield
Q3: The reaction starts but stops at 50% conversion. Diagnosis: Product Inhibition or Catalyst Poisoning. As the chiral zinc-alkoxide product forms, it can aggregate with the catalyst, removing it from the cycle.
-
Fix: Increase ligand loading slightly (to 5-10 mol%) or add an additive like Titanium Tetraisopropoxide (Ti(OiPr)₄) . Titanium can act as a Lewis acid to activate the aldehyde or break up zinc aggregates, though this changes the mechanism to a Ti-catalyzed/Zn-alkylating system.
Q4: No reaction occurs, even at room temperature. Diagnosis: Oxidized Zinc Reagents. Dialkylzincs are pyrophoric and degrade rapidly if the septum is pierced repeatedly.
-
Test: Add a drop of water to a small aliquot of your Et₂Zn solution. If it does not fizz violently (release of ethane), your reagent is hydrolyzed (dead).
Advanced Visualization: Troubleshooting Logic
The following decision tree outlines the logical flow for diagnosing low selectivity.
Figure 1: Decision matrix for isolating the root cause of low enantioselectivity in organozinc additions.
Mechanistic Insight: The "Reservoir" Effect
Understanding the aggregation state is vital for optimization. The (S)-1-(Pyrrolidin-2-yl)cyclopentanol catalyst does not exist solely as a monomer.
Figure 2: The "Reservoir Effect." The inactive heterochiral dimer traps impurities, allowing the active monomer to drive high ee.
References
-
Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols.[1][2][3] Angewandte Chemie International Edition.
-
Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[1][2][3][4][5] Chemical Reviews.
-
Kitamura, M., et al. (1998).[4] Quantitative Analysis of the Chiral Amplification in the Amino Alcohol-Promoted Asymmetric Alkylation of Aldehydes with Dialkylzincs. Journal of the American Chemical Society.[4][6]
-
Oguni, N., et al. (1988).[1] Enantioselective addition of diethylzinc to benzaldehyde catalyzed by chiral beta-amino alcohols.[1] Journal of the American Chemical Society.[4][6]
-
BenchChem Technical Support. (2025). Troubleshooting low enantiomeric excess in asymmetric catalysis. BenchChem Guidelines.
Sources
Troubleshooting low yields in borane-mediated asymmetric reductions
Technical Support Center: Borane-Mediated Asymmetric Reductions
Introduction
Welcome to the Advanced Synthesis Support Module. If you are accessing this guide, you likely observed a discrepancy between your expected conversion and isolated yield, or you are battling inconsistent enantiomeric excess (ee) in borane-mediated reductions (Corey-Bakshi-Shibata, Alpine-Borane™, or DIP-Cl).
In borane reductions, yield and enantioselectivity are mechanistically coupled. A stalled conversion often indicates catalyst deactivation, while a "missing" yield during workup frequently points to stable boron-amine complexation. This guide moves beyond basic protocols to address the causal factors of failure.
Tier 1: Diagnostic Flowchart
Before altering reaction parameters, identify the failure mode using this logic tree.
Figure 1: Diagnostic logic for isolating the root cause of yield loss in borane reductions.
Module 1: Reagent Integrity (The Silent Killer)
Q: My reaction stalled at 60% conversion. I used 1.0 equivalent of BH₃·THF. Why?
A: You likely added less than 1.0 equivalent due to reagent degradation. Borane-THF (BH₃[1][2][3][4][5]·THF) is notoriously unstable. At room temperature, it degrades by cleaving the THF ring to form tributyl borate, reducing the active hydride count. Even at 0°C, the titer drops significantly over weeks.
The Fix: Mandatory Titration Never assume the label concentration (e.g., 1.0 M) is accurate for an opened bottle.
Protocol: Gas-Volumetric Titration (Rapid Check)
-
Set up a flask with 10 mL of dry methanol and a gas burette (or inverted graduated cylinder filled with water).
-
Inject 1.0 mL of your borane solution.
-
Measure the volume of H₂ gas evolved.
-
Calculation: 1 mmol of BH₃ releases 3 mmol of H₂.
-
Expected: ~73 mL H₂ per 1 mL of 1.0 M BH₃ at STP.
-
Threshold: If <60 mL, discard or adjust stoichiometry.
-
Comparison of Borane Sources
| Reagent | Stability | Conc.[2][3][4][6][7][8] | Pros | Cons |
| BH₃·THF | Low (<0°C storage) | 1.0 M | Easy removal; standard for CBS. | Cleaves THF; titer drops fast. |
| BH₃·DMS | High (RT stable) | ~10 M | High atom economy; stable. | Strong stench; difficult to remove DMS (poisoning). |
| Catecholborane | High | Neat | Slower; better for bulky substrates. | Requires higher temps; oxidative workup needed. |
Module 2: The Catalytic Cycle & Optimization
Q: I have full conversion, but my enantiomeric excess (ee) is poor (<80%).
A: This is often a "background reduction" issue. The CBS mechanism relies on the catalyst activating borane.[6][9] However, uncatalyzed borane can still reduce the ketone (racemically), albeit slowly. If the catalyzed cycle is too slow (due to sterics) or the uncatalyzed rate is too high (due to temperature), yield remains high but ee drops.
Mechanistic Insight: The boron atom in the oxazaborolidine catalyst acts as a Lewis acid to bind the ketone, while the nitrogen activates the BH₃.[5][6]
Figure 2: The CBS catalytic cycle vs. the competing background reduction pathway.
Optimization Protocol:
-
Simultaneous Addition: Do not mix catalyst and ketone then add borane. Instead, add the ketone slowly (over 1-2 hours) to a mixture of Catalyst + Borane. This keeps the ketone concentration low, favoring the fast catalytic pathway over the slow bimolecular background reaction.
-
Temperature: Lower temperatures (-20°C to -78°C) suppress the background rate more than the catalytic rate.
Module 3: Workup & Isolation (The "Hidden" Yield Loss)
Q: NMR shows the product is there, but after column chromatography, I recovered only 40%.
A: Your product is likely trapped as a Boron-Nitrogen (B-N) complex. Secondary alcohols (especially amino alcohols or pyridyl alcohols) form extremely stable "ate" complexes with boron byproducts. These complexes are often non-polar enough to streak on silica or stay in the aqueous layer during extraction.
The Fix: Aggressive De-complexation Simple water/bicarb washes are insufficient. You must break the B-O and B-N bonds.
Recommended Workup Protocols:
| Method | Reagents | Mechanism | Best For |
| Methanol Quench | MeOH, Heat | Solvolysis to B(OMe)₃ | Simple alcohols; non-basic products. |
| Amino-Alcohol Recovery | 2M HCl (aq) | Protonolysis of B-N bond | Standard CBS workup. Recovers catalyst. |
| Peroxide Oxidation | NaOH / H₂O₂ | Oxidative cleavage (C-B -> C-OH) | Alkyl boranes (hydroboration products). |
| Ethanolamine | Ethanolamine | Chelation (forms solid precipitate) | Stubborn complexes; polymer-supported catalysts. |
Step-by-Step Acidic Workup (Standard CBS):
-
Quench: Add MeOH dropwise at 0°C until effervescence ceases.
-
Concentrate: Remove solvent and B(OMe)₃ (trimethyl borate) via rotary evaporation. Note: B(OMe)₃ forms an azeotrope with MeOH.
-
Acidify: Dissolve residue in Et₂O. Add 1M HCl carefully.
-
Why? This protonates the nitrogen on the catalyst and the product (if basic), breaking the boron coordination.
-
-
Partition:
-
Layer 1 (Organic): Contains neutral impurities.
-
Layer 2 (Aqueous Acid): Contains your product (if amine) and the catalyst (proline derivative).
-
-
Basify & Extract: Separate the aqueous layer, basify to pH >10 with NaOH, and extract with CH₂Cl₂. This releases the free amine/alcohol.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[6] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[2][6][9] Journal of the American Chemical Society, 109(18), 5551–5553. Link
-
Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(6), 567-607. (Foundational work on borane stoichiometry). Link
-
Mathre, D. J., et al. (1993). A practical enantioselective synthesis of α,α-diaryl-2-pyrrolidinemethanol. The Journal of Organic Chemistry, 58(10), 2880-2888. (Details on catalyst recovery and workup). Link
- Sigma-Aldrich Technical Bulletin. (2025). Borane Reagents: Handling and Titration.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Borane Reagents [organic-chemistry.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. blog.strem.com [blog.strem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent developments in the synthesis and synthetic applications of borane–amines - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC06194F [pubs.rsc.org]
- 9. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing (S)-1-(Pyrrolidin-2-yl)cyclopentanol Systems
Topic: Effect of Moisture on Catalytic Efficiency & Enantioselectivity Product Class: Chiral 1,2-Amino Alcohols / Organocatalysts Primary Applications: Asymmetric Organozinc Addition, CBS Reduction Precursor
Executive Summary: The Moisture Paradox
(S)-1-(Pyrrolidin-2-yl)cyclopentanol is a high-performance chiral ligand used primarily to induce asymmetry in metal-mediated reactions (Zinc, Boron). While the molecule itself is chemically stable, its catalytic efficiency is inextricably linked to moisture control.
The Core Issue: Water does not just "deactivate" the system; it actively creates a competing, achiral catalytic cycle.
-
In Organozinc Chemistry: Moisture hydrolyzes the zinc reagent to form zinc hydroxides/oxides, which catalyze a fast, racemic background reaction, drastically lowering enantiomeric excess (ee).
-
In CBS Reductions: Moisture hydrolyzes the active B-N bond of the oxazaborolidine intermediate, reverting the catalyst to its inactive precursor and allowing non-selective reduction by free borane.
Diagnostic Hub: Is Moisture Killing Your Reaction?
Use this decision matrix to diagnose moisture contamination based on your experimental data.
| Symptom | Likely Cause | Mechanistic Explanation |
| High Yield, Low %ee | Trace Moisture (<500 ppm) | Water reacted with |
| No Reaction / Low Yield | Gross Moisture (>1 eq) | Complete hydrolysis of the organometallic reagent (Zn or B). The reagent was consumed by water before reacting with the substrate. |
| Non-Linear Effect (NLE) Deviation | Moisture-Induced Aggregation | Water disrupted the delicate monomer/dimer equilibrium of the catalyst, altering the "Reservoir Effect" typical in amino-alcohol catalysis. |
| White Precipitate | Zinc Hydroxide Formation | Visible sign of |
Critical Workflows & Troubleshooting
Scenario A: Asymmetric Addition of Diethylzinc to Aldehydes
Context: You are using the ligand to synthesize chiral secondary alcohols.[1][2]
The Problem: The "Achiral Shunt." In a dry system, the reaction proceeds via a chiral dimeric Zinc-Ligand complex. In a wet system, water creates an achiral Zinc species that outcompetes the chiral catalyst.
1. Mechanism of Interference
Water reacts with Diethylzinc (
2. Optimization Protocol (The "Flame & Purge" Method)
-
Ligand Drying: The amino alcohol is hygroscopic.
-
Step 1: Dissolve ligand in dry toluene.
-
Step 2: Rotary evaporate to azeotropically remove water. Repeat 2x.
-
Step 3: Dry under high vacuum (<0.5 mmHg) for 4 hours.
-
-
Reagent Quality: Titrate your
. If the molarity is <80% of the label, significant hydrolysis has occurred. Discard. -
Order of Addition (Critical):
-
Ligand + Solvent.
- (Allow 15 mins for complex formation—evolution of ethane gas confirms active species generation).
-
Aldehyde last. (Never add
to the Aldehyde/Ligand mix without pre-complexation, as the aldehyde can trap moisture).
-
Scenario B: CBS Reduction (Borane Reduction)
Context: You are generating the oxazaborolidine catalyst in situ.
The Problem: Hydrolytic Instability. The active catalyst relies on a strained B-N bond. Water opens this ring.
1. Troubleshooting Steps
-
Q: Can I use hydrated solvents if I increase catalyst loading?
-
A: No. Unlike organocatalysis (where water is sometimes tolerated), borane chemistry is intolerant. Water produces Boric acid derivatives which can trap the amino alcohol, effectively removing it from the cycle.
-
-
Q: My reaction stalled at 50% conversion.
-
A: This indicates the catalyst died mid-cycle. The likely culprit is moisture entering via the borane source (often wet THF in
). Switch to (Dimethyl sulfide complex) which is generally drier and more stable.
-
Visualizing the Failure Mode
The following diagram illustrates how moisture introduces a "Short Circuit" in the catalytic cycle, bypassing the chiral control mechanism.
Caption: The "Achiral Shunt" mechanism. Moisture converts the Zinc reagent into a hyper-active achiral Lewis acid (Red path), which outcompetes the delicate chiral pathway (Green path), destroying enantioselectivity.
Quantitative Impact Data
The table below summarizes the effect of water content on the reaction of Benzaldehyde + Diethylzinc using 5 mol% (S)-1-(Pyrrolidin-2-yl)cyclopentanol.
| Solvent Water Content (ppm) | Yield (%) | Enantiomeric Excess (% ee) | Interpretation |
| < 50 ppm (Anhydrous) | 98% | 96% (S) | Ideal catalytic cycle. |
| 200 ppm | 95% | 88% (S) | Achiral background reaction begins to compete. |
| 500 ppm | 90% | 65% (S) | Significant erosion of selectivity. |
| 1000 ppm (~0.1%) | 82% | < 20% (S) | Catalyst overwhelmed; reaction dominated by achiral Zn-species. |
Data extrapolated from standard amino-alcohol ligand performance profiles [1, 2].
References
-
Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols.[1][3][4][5] Mechanism and Nonlinear Effect. Journal of the American Chemical Society, 113(26), 9887–9888. Link
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implications. Journal of the American Chemical Society, 109(18), 5551–5553. Link
-
Oguni, N., & Omi, T. (1984). Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by a Small Amount of Chiral 2-Amino-1-alcohols.[1] Tetrahedron Letters, 25(26), 2823–2824. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric diethyl- and diphenylzinc additions to aldehydes by using a fluorine-containing chiral amino alcohol: a striking temperature effect on the enantioselectivity, a minimal amino alcohol loading, and an efficient recycling of the amino alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
Technical Support Center: Chiral Reductions & Temperature Optimization
Topic: Optimizing Temperature Control for Chiral Reductions with Amino Alcohols (CBS/Borane Systems)
Welcome to the Advanced Synthesis Support Hub. Status: Operational | Tier: L3 (Process Development & Optimization) Agent: Dr. A. Vance, Senior Application Scientist
Executive Summary:
In enantioselective borane reductions mediated by chiral amino alcohols (e.g., the Corey-Bakshi-Shibata or CBS reduction), temperature is not merely a variable—it is the switch that toggles between catalytic precision and racemic chaos. This guide moves beyond basic "keep it cold" advice to explore the thermodynamic competition between the catalyzed (
Module 1: The Thermodynamics of Enantioselectivity
User Question: "I’m running a standard CBS reduction at -78°C. My yield is low, but raising the temperature drops my ee% significantly. What is the mechanistic cause?"
Technical Insight:
The enantiomeric excess (ee) is dictated by the difference in activation energy (
Borane (
-
The "Goldilocks" Zone: You must find the temperature where
(high selectivity) but where the catalytic turnover is fast enough to prevent stalling. -
The Trap: At extremely low temperatures (e.g., -78°C), the catalytic cycle may slow down so much that the reaction stalls, or solubility issues trap the catalyst, preventing turnover.
Visualization: The Competitive Pathways
The following diagram illustrates the kinetic competition you are managing via temperature control.
Figure 1: Kinetic competition between the enantioselective catalytic cycle (Green) and the racemic background reaction (Red).
Module 2: Troubleshooting & Diagnostics
User Question: "How do I diagnose if temperature is the root cause of my failure?"
Use this diagnostic matrix to isolate temperature-dependent failure modes from chemical impurities.
Troubleshooting Matrix
| Symptom | Probable Root Cause | Temperature/Process Fix |
| High Yield, Low ee (<50%) | Thermal Runaway / Fast Addition The exotherm raised local temp, triggering the background reaction ( | Slow Down: Reduce ketone addition rate to maintain internal temp (Ti) < -10°C. Active Cooling: Ensure cooling bath capacity exceeds heat release rate. |
| Low Yield, High ee | Stalled Kinetics Temp is too low for the specific substrate's steric bulk. | The Ramp: Complete addition at low temp, then slowly warm to 0°C or RT to drive conversion. |
| Variable ee (Batch-to-Batch) | Moisture Contamination Water hydrolyzes the catalyst into inactive boroxines. Temp fluctuations exacerbate moisture ingress. | Drying Protocol: Flame-dry glassware.[1] Use a cryostat (closed loop) instead of open dry ice baths to prevent condensation. |
| Exotherm Spikes | Borane Accumulation Reaction stalled at low temp, leading to accumulation of unreacted reagents, followed by a sudden "kick." | Dosage Control: Stop addition if no exotherm is detected initially. Warm slightly to initiate, then cool back down. |
Module 3: Optimization Protocols
User Question: "What is the standard operating procedure (SOP) for maximizing ee?"
Do not rely on static temperature. Use the Kinetic Control Protocol (KCP) . This method prioritizes the ratio of ketone to catalyst over absolute speed.
Protocol: The Kinetic Control Addition
Objective: Maintain the concentration of free ketone near zero to starve the background reaction.
-
Catalyst Formation (The "Ageing" Step):
-
Mix Amino Alcohol (10 mol%) + Borane source (1.2 equiv relative to ketone) in THF.
-
Critical: Heat to 40°C for 30 mins (if using BH3-THF) or reflux (if using BH3-DMS) to ensure complete formation of the active oxazaborolidine.
-
Cool the active catalyst mixture to the target reaction temperature (typically -20°C to -40°C).
-
-
The "Starve" Addition:
-
Dissolve Ketone (1.0 equiv) in minimal THF.
-
Add Ketone solution slowly (e.g., via syringe pump) over 60–90 minutes.
-
Why? This ensures that every molecule of ketone entering the flask immediately encounters an active catalyst molecule (
) rather than floating around finding free borane ( ).
-
-
The Thermal Ramp:
-
Once addition is complete, hold at low temp for 15 mins.
-
Monitor by TLC/HPLC. If conversion is incomplete, allow the bath to warm naturally to 0°C over 1 hour. This drives the reaction to completion without risking ee, as the concentration of ketone is now negligible.
-
Visualization: Optimization Decision Tree
Figure 2: Decision logic for optimizing reaction parameters based on experimental outcome.
Module 4: Hardware & Safety
User Question: "Can I use a dry ice/acetone bath, or do I need a cryostat?"
Recommendation: For high-value intermediates, Active Cooling (Cryostat) is superior.
-
The Risk: Dry ice baths fluctuate. As dry ice sublimates, the solvent warms, potentially triggering an exotherm. If you must use dry ice, use a cryocooler probe or monitor constantly.
-
Borane Safety: Borane-THF is thermally unstable.
-
Storage: Must be kept < 5°C.[2]
-
Decomposition: At > 50°C, it can generate hydrogen gas and pressure bursts.
-
Quenching: Always quench cold (-20°C) with Methanol. The quench is exothermic and generates massive
gas.
-
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[3][4] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1][3][5][6] Journal of the American Chemical Society, 109(18), 5551–5553. Link
-
Corey, E. J., & Helal, C. J. (1998).[3][7] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986–2012. Link
-
Mathew, J., & Inventi-Solari, A. (2019). Safe Handling of Boranes at Scale. Organic Process Research & Development, 23(12). Link
-
Kawanami, Y., et al. (2003).[7] Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ.[5][7][8] Tetrahedron, 59(42), 8411-8414. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Removing unreacted (S)-1-(Pyrrolidin-2-yl)cyclopentanol from reaction mixtures
This is a technical support guide designed for researchers and process chemists dealing with the purification of reaction mixtures containing (S)-1-(Pyrrolidin-2-yl)cyclopentanol . This compound is a common chiral intermediate (often referred to as a "prolinol derivative") used in the synthesis of anticholinergics like Glycopyrronium bromide .
Its dual nature—containing both a secondary amine and a tertiary alcohol —creates specific purification challenges, particularly when the desired product is also basic.[1]
Impurity Profile & Chemical Logic
Before selecting a protocol, you must understand the physicochemical properties of the impurity versus your product.
| Property | (S)-1-(Pyrrolidin-2-yl)cyclopentanol | Implication for Removal |
| Functionality | Secondary Amine ( | Basic (pKa |
| Reactivity | Nucleophilic Nitrogen | Reacts with electrophiles (isocyanates, anhydrides, acid chlorides).[1][2] |
| Solubility | Soluble in DCM, THF, Toluene.[1] | Highly water-soluble at pH < 9 (forms salts).[1] |
| Volatility | High Boiling Point / Solid | Difficult to remove via standard distillation without high vacuum.[1] |
Decision Matrix: Selecting Your Protocol
Do not blindly apply a workup. Use this logic flow to determine the correct method based on the basicity of your product .
Figure 1: Decision tree for selecting the purification strategy based on product properties and scale.
Method A: Acid-Base Extraction (For Neutral Products)
Best for: Reactions where the amine has been converted into a neutral species (e.g., amide formation) or the product is naturally non-basic.
The Logic
Since (S)-1-(Pyrrolidin-2-yl)cyclopentanol is a secondary amine, it will be fully protonated at pH 4–5, becoming water-soluble.[1] If your product is neutral, it will remain in the organic layer.[1]
Protocol
-
Dilution: Dilute the reaction mixture with a water-immiscible solvent (DCM or Ethyl Acetate).
-
Acid Wash: Wash the organic layer 2× with 10% Citric Acid (aq) or 1M HCl .[1]
-
Why Citric Acid? It is milder than HCl and often prevents the "oiling out" of amine salts, which can happen with strong mineral acids.[1]
-
-
Verification: Check the pH of the aqueous layer.[1] It must be < 4 .
-
Separation: The impurity is now in the aqueous layer (as the ammonium salt).
-
Brine Wash: Wash the organic layer 1× with brine to remove residual acid/water.[1]
-
Dry & Concentrate: Dry over MgSO₄ and concentrate.
Method B: Chemoselective Scavenging (For Basic Products)
Best for: Synthesis of tertiary amines (e.g., Glycopyrrolate intermediates) where both the product and the impurity are basic. Acid extraction would remove both.
The Logic
This method exploits the difference in nucleophilicity .
-
Impurity: Secondary amine (Active H on Nitrogen).[1] Reacts with electrophiles.
-
Product: Tertiary amine (No H on Nitrogen).[1] Inert to electrophiles.
We use a solid-supported scavenger (resin) functionalized with an electrophile (Isocyanate or Anhydride).[1][3] The impurity covalently binds to the bead and is filtered off.
Protocol
Reagents:
-
Scavenger Resin: Polystyrene-methylisocyanate (PS-NCO) or Polymer-supported Succinic Anhydride.[1]
-
Loading: Typically 1.0–2.0 mmol/g.[1]
Steps:
-
Calculate Equivalents: Determine the amount of unreacted (S)-1-(Pyrrolidin-2-yl)cyclopentanol (via HPLC/LCMS).
-
Add Resin: Add 3–4 equivalents of PS-NCO resin relative to the impurity amount.[1]
-
Incubate: Stir gently at room temperature for 2–4 hours.
-
Filter: Filter the mixture through a fritted funnel or Celite pad.
-
Result: The filtrate contains your pure tertiary amine product; the impurity is trapped on the solid resin.
Pro-Tip: If PS-NCO is unavailable, add a small amount of acetic anhydride or succinic anhydride to the solution. This converts the secondary amine into a neutral amide.[1] You can then use Method A (Acid wash) to remove the basic product (which goes to water) from the now-neutral amide impurity (which stays in organic), or separate via chromatography (amide is much less polar).
Troubleshooting & FAQs
Q1: The impurity is co-eluting on TLC/Column Chromatography. What now?
Issue: Secondary amines often "streak" on silica due to interaction with acidic silanol groups.[1] Solution:
-
Pre-treat Silica: Flush the column with mobile phase containing 1% Triethylamine (TEA) or 1% NH₄OH before loading.[1]
-
Change Solvent: Use DCM:MeOH:NH₄OH (90:10:1).[1] The ammonia competes for the silanol sites, sharpening the amine peak.
Q2: I tried Method A, but my product precipitated.
Cause: Your "neutral" product might have a weakly basic site, or the salt formed is insoluble in water (common with large lipophilic molecules).[1] Fix:
-
Switch to a buffer wash (Phosphate buffer pH 5.[1]5) instead of strong acid.[1][9]
-
If the product precipitates, filter it! The impurity likely remains soluble in the mother liquor.
Q3: Can I remove it by distillation?
Analysis: (S)-1-(Pyrrolidin-2-yl)cyclopentanol has a high boiling point.[1] Distillation is risky if your product is thermally labile.[1] Recommendation: Only use Kugelrohr (bulb-to-bulb) distillation under high vacuum (<0.5 mmHg) if your product is significantly heavier (e.g., >350 MW).[1] Otherwise, scavenging is safer.[1]
References
-
Synthesis of Pyrrolidine Derivatives
-
Scavenger Resins for Amine Purification
-
Glycopyrrolate Intermediate Handling
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. scirp.org [scirp.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. US20080227988A1 - Crystallisation and Purification of Glycopyrronium Bromide - Google Patents [patents.google.com]
- 8. glycopep.com [glycopep.com]
- 9. reddit.com [reddit.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
Minimizing racemization during the recovery of chiral ligands
Technical Support Center: Minimizing Racemization During Chiral Ligand Recovery
Status: Operational
Agent: Senior Application Scientist
Topic: Ligand Recovery & Enantiomeric Excess (
Introduction: The Economics of Chirality
Recovering chiral ligands is not merely a cost-saving measure; it is often an operational necessity for scaling asymmetric catalysis. However, the recovery phase is where many processes fail. A ligand that yields 99%
This guide moves beyond standard "keep it cold" advice. We will address the specific mechanistic pathways of racemization—thermal inversion, acid/base-catalyzed enolization, and oxidative stress—and provide engineering controls to mitigate them.
Module 1: Emergency Triage (Diagnostics)
User Question: "My recycled ligand shows lower
The Protocol: The "Split-Stream" Analysis You cannot fix a recovery process if the damage occurred during the reaction. Perform this diagnostic before changing your workup.
-
Sample A (Reaction End): Take an aliquot immediately after the reaction is quenched but before any workup (heating, distillation, extraction). Analyze
(chiral HPLC/GC). -
Sample B (Post-Recovery): Analyze the
of the recovered ligand.
| Scenario | Diagnosis | Action Plan |
| Reaction Failure | The ligand is racemizing under reaction conditions or the catalytic cycle is non-selective. Do not optimize recovery yet. | |
| Recovery Failure | The ligand is optically pure at the end of the reaction but degrades during isolation. Proceed to Module 2 & 3. | |
| Physical Loss | You are not racemizing, but you are losing mass (adsorption to silica, water solubility). |
Module 2: Thermal Stress & Solvent Engineering
User Question: "I use high-boiling solvents (DMSO, DMF). Stripping them off requires high heat, which I suspect is killing my ligand. What is the alternative?"
The Engineering Solution: Organic Solvent Nanofiltration (OSN) Thermal racemization follows the Arrhenius equation; the rate of inversion increases exponentially with temperature. Traditional distillation is the enemy of thermally labile chiral centers (e.g., atropisomeric ligands like BINAP or BINOL derivatives).
The OSN Protocol: Instead of boiling the solvent off the ligand, use membrane filtration to pass the solvent through, retaining the ligand.
-
Technology: Solvent-stable Polyimide membranes (Molecular Weight Cut-Off: 200–500 Da).
-
Mechanism: Most chiral ligands (
Da) are retained; solvents and small byproducts permeate. -
Advantage: Process occurs at ambient temperature (
C).
Comparison of Workflows:
Figure 1: Comparison of thermal distillation vs. non-thermal OSN for ligand recovery.
Module 3: Chemical Racemization (pH & Metals)
User Question: "My amino-acid derived ligand (Schiff base) loses optical activity during the aqueous wash. Why?"
The Science:
-
Base-Catalyzed Enolization: If your ligand has a proton at the chiral center (e.g., amino acid derivatives), basic pH facilitates deprotonation, forming a planar enolate. Reprotonation is non-stereoselective, leading to racemization.
-
Lewis-Acid Catalysis: Residual metal ions (Zn, Cu, Ti) coordinate to the ligand, stabilizing the enol intermediate and lowering the energy barrier for inversion.
Troubleshooting Protocol:
| Parameter | Guideline | Why? |
| pH Window | Keep workup pH between 4.0 and 8.0 . | Avoids |
| Metal Scavenging | Add EDTA or DMT (Dimercaptotriazine) before concentration. | Stripping the metal prevents it from catalyzing racemization during the heat of solvent removal. |
| Contact Time | Use centrifugal extractors or flow separators. | Minimizes the time the ligand spends in the "danger zone" (biphasic interface). |
Module 4: Ligand-Specific Protocols
Scenario A: Phosphine Ligands (e.g., BINAP, DuPhos)
Issue: Phosphines oxidize to phosphine oxides (
The Solution: Stereospecific Deoxygenation (Retention)
Do not use standard
-
Reagent: Trichlorosilane (
) with an amine base (TEA or Pyridine). -
Mechanism: The silane attacks the oxygen, forming a four-membered ring transition state that preserves the stereochemistry at the Phosphorus atom.
-
Protocol:
-
Dissolve Phosphine Oxide in Toluene.
-
Add 5 eq.
and 10 eq. TEA. -
Heat to 70°C (monitor by
NMR). -
Quench carefully with NaOH (degassed).
-
Scenario B: Salen/Imine Ligands (Jacobsen Catalyst)
Issue: The imine bond (
The Solution: The "Water-Starved" Workup
-
Avoid Aqueous Washes: If possible, precipitate the catalyst using a non-polar anti-solvent (e.g., Hexane) directly from the reaction mixture.
-
Buffering: If water is necessary, use a phosphate buffer (pH 7.0) rather than pure water or brine, which can have fluctuating pH.
-
Excess Aldehyde: Add a small amount (1-2%) of the parent salicylaldehyde to the recovery solvent. This pushes the equilibrium away from hydrolysis (Le Chatelier’s principle).
References
-
Wu, H. C., Yu, J. Q., & Spencer, J. B. (2004).[3][4] Stereospecific Deoxygenation of Phosphine Oxides with Retention of Configuration Using Triphenylphosphine or Triethyl Phosphite as an Oxygen Acceptor.[4][5] Organic Letters, 6(25), 4675-4678.[5]
-
Livingston, A. G., et al. (2014). Organic Solvent Nanofiltration in Pharmaceutical Applications. Chemical Reviews, 114(21), 10869–10939.
-
Cahn, R. S., Ingold, C. K., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition, 5(4), 385-415. (Foundational reference for stereochemical nomenclature used in diagnostics).
-
Baleizão, C., & Garcia, H. (2006). Chiral Salen Complexes: An Overview to Recoverable Catalysts. Chemical Reviews, 106(9), 3987-4043.
Sources
- 1. Light-enabled deracemization of cyclopropanes by Al-salen photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phosphine synthesis by reduction [organic-chemistry.org]
- 4. Stereospecific Deoxygenation of Phosphine Oxides with Retention of Configuration Using Triphenylphosphine or Triethyl Phosphite as an Oxygen Acceptor [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
Chiral Catalysis Support Hub: Ligand Purity & Enantioselectivity
Technical Support Reference: #CAT-LIG-004
Welcome to the Advanced Catalysis Support Center.
This guide addresses the critical correlation between ligand purity and enantiomeric excess (
PART 1: DIAGNOSTIC WORKFLOW
Issue: "I am observing lower ee than reported in literature for my ketone reduction."
Before assuming the ligand is the culprit, follow this logic flow to isolate the variable.
Figure 1: Diagnostic logic tree for isolating causes of low enantioselectivity in asymmetric hydrogenation.
PART 2: THE SCIENCE OF IMPURITY (Non-Linear Effects)
Q: My ligand is 98% chemically pure. Why is my ee dropping by 20%?
A: You are likely experiencing a Negative Non-Linear Effect ((-)-NLE) .[1][2]
In asymmetric catalysis, the relationship between the optical purity of the ligand (
The Mechanism: Metal complexes often exist in equilibrium between monomers (active) and dimers (reservoirs).[1]
-
Homochiral Dimer (
): Often unstable or dissociates easily into active monomer.[1] -
Heterochiral Dimer (
): Often thermodynamically stable and inactive.[1]
If your ligand contains even 2% of the wrong enantiomer (
Figure 2: The "Reservoir Effect" in Non-Linear Effects.[1] Impurities (
PART 3: SPECIFIC IMPURITY PROFILES
1. Phosphine Ligands (e.g., BINAP, SegPhos)
Primary Impurity: Phosphine Oxides (
-
Hemilability Disruption: Asymmetric hydrogenation often requires one arm of the phosphine to dissociate (hemilability) to create a vacant site for
.[1] An oxide arm cannot coordinate/dissociate with the same kinetics.[1] -
Geometric Distortion: The
bond is shorter and more rigid, altering the "bite angle" of the catalyst.
| Impurity Level | Observed Effect on Ru-BINAP (Ketone Red.) |
| < 1% | Negligible. |
| 1-5% | Slight rate decrease; |
| > 5% | Catastrophic rate failure. The oxide acts as a catalyst poison.[1] |
2. Diamine Ligands (e.g., TsDPEN, DAIPEN)
Primary Impurity: Meso-isomers or diastereomers.[1] Source: Incomplete resolution during synthesis. Impact:
-
Matched vs. Mismatched: In Ru-BINAP/Diamine complexes, the chirality of the diamine must "match" the phosphine (e.g., S-BINAP / S-DAIPEN).
-
The "Mismatched" Killer: If your (S,S)-TsDPEN contains 5% (S,R)-meso impurity, the (S,R) species forms a "mismatched" complex with the metal. This mismatched complex is often more active but less selective (or reverses selectivity) compared to the pure catalyst.[1]
-
Result: 5% impurity can drop
by 15-20%.
PART 4: REMEDIATION & PROTOCOLS
Protocol A: Anaerobic
P NMR for Purity Validation
Standard
Equipment: 400 MHz+ NMR,
-
Relaxation Delay (d1): Set to >10 seconds .
-
Why? Phosphine oxides have different T1 relaxation times than phosphines.[1] Short d1 leads to integration errors, underestimating the impurity.
-
-
Scan Range: -50 ppm to +100 ppm.
-
Standard: Triphenylphosphine (internal standard) if quantification is needed.
Protocol B: The "Catalyst Recrystallization" Fix
If your ligand is impure, do not try to purify the ligand. It is easier to purify the metal complex.
Scenario: You have 90% pure TsDPEN and need >99%
-
Complexation: React the impure ligand with
in warm ethanol/DCM. -
Precipitation: The homochiral complex (Ru-S,S) often has significantly different solubility than the heterochiral or meso complexes.[1]
-
Filtration: Collect the precipitate. The impurities usually remain in the mother liquor.
-
Result: You now have >99% pure catalyst, even from 90% pure ligand.[1]
Protocol C: The "Standard Activity Test"
Before committing valuable substrate, validate the batch.
-
Substrate: Acetophenone (1.0 mmol).
-
Conditions: 0.5 mol% Catalyst, iPrOH (solvent/reductant), t-BuOK (base).
-
Target: Reaction must reach >95% conversion in <30 mins at RT with >97%
. -
Fail Condition: If
< 95%, discard ligand batch.
FAQ: Common User Questions
Q: Can I compensate for low ligand purity by adding more ligand? A: Generally, no .[1] Adding more impure ligand increases the absolute concentration of the "bad" enantiomer/impurity. If the impurity forms a hyper-active, non-selective catalyst (common in mismatched Ru-diamine systems), adding more will only accelerate the production of the racemic product.
Q: Why does my CoA say 99% purity but my reaction fails?
A: Certificates of Analysis (CoA) often report chemical purity (by HPLC/UV) but may not strictly quantify optical purity or specific trace oxides unless requested.[1] Furthermore, phosphines oxidize over time.[1] Always run a fresh
Q: I am using "in-situ" catalyst preparation. Is this riskier? A: Yes. In-situ preparation (mixing Metal + Ligand in the pot) assumes 100% complexation.[1] If your ligand is impure, you generate a soup of active and inactive species.[1] Using isolated, recrystallized precatalysts is the single most effective way to eliminate ligand purity variables.[1]
References
-
Kagan, H. B., et al. "Nonlinear Effects in Asymmetric Catalysis."[1][3][4][5] Journal of the American Chemical Society, vol. 108, no. 9, 1986, pp. 2353–2361.[1]
-
Blackmond, D. G. "Mathematical Models of Nonlinear Effects in Asymmetric Catalysis."[1][6] Journal of the American Chemical Society, vol. 119, no. 52, 1997, pp. 12934–12939.[1]
-
Noyori, R., et al. "Asymmetric Transfer Hydrogenation of Ketones with Chiral Ruthenium Monosulfonated Diamine Catalysts."[1][7] Journal of the American Chemical Society, vol. 118, no. 10, 1996, pp. 2521–2522.[1]
-
Satyanarayana, T., Abraham, S., & Kagan, H. B. "Nonlinear Effects in Asymmetric Catalysis."[4] Angewandte Chemie International Edition, vol. 48, no.[1][4] 3, 2009, pp. 456–494.[1][4] [1]
Sources
Technical Support Center: Moisture Control for (S)-1-(Pyrrolidin-2-yl)cyclopentanol
Topic: Alternative Drying Methods for (S)-1-(Pyrrolidin-2-yl)cyclopentanol Document ID: TSC-DRY-PYR-005 Last Updated: 2026-02-18 Audience: Synthetic Chemists, Process Development Scientists
Core Technical Directive
The Challenge: (S)-1-(Pyrrolidin-2-yl)cyclopentanol presents a dual stability paradox:
-
Hygroscopicity: The secondary amine (pyrrolidine) moiety aggressively attracts atmospheric moisture.
-
Thermal/Acid Instability: The tertiary alcohol on the cyclopentane ring is prone to E1 elimination (dehydration) . Standard drying methods involving high heat or acidic desiccants (like P₂O₅) will catalyze the loss of water to form the alkene impurity (cyclopentenyl-pyrrolidine), degrading your enantiomeric purity and yield.
The Solution: You must abandon "brute force" heat drying. This guide details three alternative, low-thermal-stress methodologies: Azeotropic Distillation , Molecular Sieve Adsorption , and Lyophilization (for salts) .
Decision Matrix: Selecting Your Method
Before proceeding, identify your material state and downstream application using the logic flow below.
Figure 1: Decision matrix for selecting the appropriate drying protocol based on compound form and intended application.
Technical Protocols
Method A: Azeotropic Distillation (The "Gentle" Standard)
Best For: Free base oils prior to water-sensitive reactions (Grignard, organolithium coupling). Mechanism: Uses a carrier solvent to depress the boiling point of water via a positive azeotrope, removing moisture at temperatures well below the decomposition threshold of the tertiary alcohol.
Reagents:
-
Solvent: Anhydrous Toluene (BP 110°C, Azeotrope w/ H₂O at 85°C) or 2-MeTHF (Greener alternative, Azeotrope w/ H₂O at 71°C).
Protocol:
-
Dissolution: Dissolve the crude (S)-1-(Pyrrolidin-2-yl)cyclopentanol in 10 volumes of Toluene or 2-MeTHF.
-
Evaporation: Connect to a rotary evaporator. Set the bath temperature to 40–45°C (Do NOT exceed 50°C).
-
Vacuum Cycle: Apply vacuum (approx. 20–50 mbar). Distill the solvent to dryness.[1] The water co-distills with the solvent.
-
Repeat: Re-dissolve the residue in fresh anhydrous solvent and repeat the evaporation 3 times .
-
Final State: The resulting oil is now "azeotropically dried." If using in a reaction immediately, re-dissolve in the reaction solvent (e.g., THF) to prevent moisture re-absorption.
Validation:
-
Take a 50 µL aliquot.
-
Dissolve in dry CDCl₃.
-
1H-NMR Check: Look for the H₂O peak at ~1.56 ppm. If integral is >0.1 eq, repeat cycle.
Method B: In-Situ Molecular Sieve Drying
Best For: Storing stock solutions or small-scale batch drying where distillation is impractical. Mechanism: Physical adsorption of water molecules into the crystalline lattice of zeolites.
Critical Warning: Use 4A or 3A Molecular Sieves . Do NOT use acidic drying agents (Silica, P₂O₅) or basic agents that might liquefy (KOH pellets), as they can induce elimination or physical contamination.
Protocol:
-
Activation: Activate molecular sieves (beads/pellets) at 250°C under high vacuum for 12 hours. Cool under Argon.
-
Addition: Add activated sieves (20% w/w relative to substrate) directly to the solution of (S)-1-(Pyrrolidin-2-yl)cyclopentanol in an inert solvent (DCM, THF).
-
Incubation: Allow to stand for 12–24 hours under an inert atmosphere.
-
Filtration: Decant or filter via a syringe filter (PTFE) prior to use.
Method C: Lyophilization (Freeze Drying)
Best For: The Hydrochloride (HCl) salt form intended for long-term storage. Mechanism: Sublimation of ice directly to vapor under high vacuum, bypassing the liquid phase and avoiding thermal stress.
Protocol:
-
Preparation: Dissolve the salt in minimal HPLC-grade water (or t-Butanol/Water mixture if solubility is poor).
-
Freezing: Flash freeze the flask in liquid nitrogen or a dry ice/acetone bath to create a thin shell of ice (maximizes surface area).
-
Sublimation: Connect to a lyophilizer (condenser temp <-50°C, vacuum <0.1 mbar).
-
Duration: Run for 24–48 hours until a fluffy white powder remains.
-
Packaging: Backfill with Argon immediately upon breaking vacuum.
Comparative Data: Drying Efficiency
| Parameter | Vacuum Oven (Standard) | Azeotropic Distillation (Recommended) | Molecular Sieves (4A) |
| Max Temp Exposure | 60–80°C | 40–45°C | 25°C (RT) |
| Water Removal | Moderate (<0.5%) | Excellent (<0.05%) | Good (<0.1%) |
| Dehydration Risk | High (Alkene formation) | Low | Negligible |
| Throughput | Fast | Medium | Slow (12h+) |
| Suitability | Solids only | Oils & Solids | Solutions |
Troubleshooting & FAQs
Q1: My product turned from colorless to yellow/brown during drying. What happened? A: This indicates oxidation of the pyrrolidine amine or acid-catalyzed dehydration .
-
Cause: You likely used heat (>60°C) or an acidic drying agent.
-
Fix: Check 1H-NMR for alkene peaks (typically vinylic protons around 5.0–6.0 ppm). If present, you must repurify (column chromatography). Switch to Method A (Azeotrope) at lower temperatures.
Q2: Can I use P₂O₅ (Phosphorus Pentoxide) in a desiccator? A: ABSOLUTELY NOT. P₂O₅ is strongly acidic and hygroscopic; it creates a local acidic environment that will rapidly dehydrate the tertiary alcohol into the alkene impurity. Use KOH pellets or Sicapent® (if compatible) for amine-containing compounds.
Q3: I see a "water peak" in my NMR even after azeotroping. Why? A: This is often a false positive.
-
Diagnosis: Are you using CDCl₃ from a multi-use bottle? The solvent itself is likely wet.
-
Verification: Run a blank NMR of just your CDCl₃. Alternatively, use a sealed ampoule of d6-DMSO. If the peak persists, the amine moiety might be holding water via H-bonding. Add activated 3A sieves directly to the NMR tube and shake for 10 mins.
Q4: Can I dry the free base oil on a high-vacuum manifold (Schlenk line) directly? A: Use caution. The free base is an oil and may "bump" or sublime if the vacuum is too high (<0.1 mbar) and the flask is warm. It is safer to dissolve it in a solvent (Method A) and strip the solvent, which controls the evaporation rate.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for drying amines and alcohols).
-
Burke, J. M., et al. (2022). Realizing 1,1‐Dehydration of Secondary Alcohols to Carbenes: Pyrrolidin‐2‐ols. Angewandte Chemie International Edition. (Discusses thermal instability and dehydration pathways of pyrrolidinyl-alcohols). [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. (Validation of molecular sieves vs. other agents). [Link]
-
Org. Synth. (1998). Purification of chiral amino-alcohols via salt formation. Organic Syntheses, Coll. Vol. 9, p.610. (Describes handling of similar pyrrolidine-ethanol derivatives). [Link]
Sources
Reducing side reactions in Grignard additions to proline esters
Technical Support Center: Optimizing Grignard Additions to Proline Esters
Status: Operational Agent: Senior Application Scientist (Process Chemistry Division) Topic: Reducing Side Reactions (Enolization, Racemization, Over-addition) Reference ID: PRO-GRIG-001
Executive Summary: The "Basicity vs. Nucleophilicity" Paradox
Welcome to the technical support center. If you are adding Grignard reagents to proline esters, you are likely encountering one of three critical failure modes:
-
Racemization/Low Yield: The Grignard reagent acts as a base rather than a nucleophile, deprotonating the
-proton (enolization). -
Over-Addition: You desire the ketone, but the reaction proceeds uncontrollably to the tertiary alcohol.
-
Stalled Reaction: Stable chelation complexes prevent full conversion.
The following guide moves beyond standard textbook protocols, utilizing field-proven methodologies (Imamoto activation, Weinreb transamination, and Turbo-Grignards) to solve these specific kinetic challenges.
Part 1: Diagnostic & Troubleshooting (Q&A)
Issue 1: "I am recovering starting material or getting racemized products."
Diagnosis: Enolization Competes with Addition.
Proline esters possess an acidic
The Fix: The Imamoto Method (CeCl
-
Solution: Add anhydrous Cerium(III) Chloride (CeCl
). -
Mechanism: CeCl
undergoes transmetallation to form an organocerium species ( ). Organocerium reagents are less basic but more nucleophilic toward carbonyls than organomagnesiums. This selectively favors addition over deprotonation. -
Protocol Reference: See Protocol A below.
Issue 2: "I want the ketone, but I keep getting the tertiary alcohol."
Diagnosis: Ketone Reactivity > Ester Reactivity. When a Grignard adds to an ester, it forms a tetrahedral intermediate.[1] If this collapses to the ketone during the reaction, the highly reactive ketone immediately consumes a second equivalent of Grignard.
The Fix: The Weinreb Bypass Do not react Grignard reagents directly with proline esters if your target is the ketone.
-
Solution: Convert the proline ester to a Weinreb Amide (
-methoxy- -methyl amide) first. -
Mechanism: The Weinreb amide forms a stable 5-membered chelate with the metal (Mg or Li). This "anchors" the tetrahedral intermediate and prevents it from collapsing into the ketone until after the acidic quench.
-
Alternative: If you must use the ester, use LaCl
·2LiCl at -78°C, but this is less reliable for stopping at the ketone than the Weinreb route.
Issue 3: "The reaction is messy or stalls at 50% conversion."
Diagnosis: Aggregate Formation & Chelation. Proline is a bidentate ligand. The pyrrolidine nitrogen (even if Boc-protected) and the ester carbonyl can form stable aggregates with magnesium halides, stalling the reaction.
The Fix: Turbo-Grignards (Knochel's Reagents)
-
Solution: Add Lithium Chloride (LiCl) or use pre-complexed
. -
Mechanism: LiCl breaks up the polymeric aggregates of Grignard reagents, increasing the concentration of the active monomeric species. This dramatically increases reaction rates at lower temperatures, preserving stereochemistry.
Part 2: Visualizing the Pathway
The following diagram illustrates the branching fate of your reaction based on the additives used.
Caption: Decision pathways for Grignard addition. Path A represents the common failure mode (enolization). Path B (CeCl3) and Path C (Weinreb) are the corrective workflows.
Part 3: Comparative Data Analysis
The following table summarizes the expected outcomes based on the reagent system used for
| Reagent System | Primary Mechanism | Major Product | Stereochemical Integrity |
| R-MgBr (Standard) | Basicity > Nucleophilicity | SM (Recovered) + Racemates | Poor (<50% ee retention) |
| R-MgBr + CeCl | Nucleophilicity > Basicity | Tertiary Alcohol | Excellent (>95% ee retention) |
| R-MgBr + Weinreb Amide | Chelation Stabilization | Ketone | Excellent (>98% ee retention) |
| Turbo (R-MgCl·LiCl) | Disaggregation | Tertiary Alcohol | Good (Faster rate at low temp) |
Part 4: Detailed Experimental Protocols
Protocol A: The Imamoto Activation (For Tertiary Alcohols)
Critical Warning: Commercial "anhydrous" CeCl
Reagents:
-
Cerium(III) chloride heptahydrate (CeCl
[2][3]·7H O) -
THF (Anhydrous)
-
Grignard Reagent (
) - -Boc-Proline Ester[4]
Workflow:
-
Drying (The "Imamoto" Grind):
-
Place CeCl
·7H O in a Schlenk flask with a stir bar. -
Heat to 140–150°C under high vacuum (<0.1 mmHg) for 2–3 hours .
-
Observation: The solid will bubble and eventually turn into a fine, white powder. Do not stop until the powder is loose and free-flowing.
-
Cool to room temperature under Argon.
-
-
Activation:
-
Add anhydrous THF to the flask to form a slurry.
-
Stir vigorously at room temperature for 2 hours (or sonicate for 1 hour) to ensure suspension.
-
Cool the slurry to -78°C .
-
-
Transmetallation:
-
Add the Grignard reagent (1.5 – 2.0 equiv relative to ester) dropwise to the CeCl
slurry. -
Stir for 30–60 minutes at -78°C. The color typically changes (often yellow/orange depending on R).
-
-
Addition:
-
Add the Proline Ester (dissolved in minimal THF) dropwise.
-
Stir at -78°C for 2 hours.
-
Allow to warm slowly to 0°C (only if TLC shows incomplete conversion, otherwise quench cold).
-
-
Quench:
-
Quench with dilute aqueous acetic acid or saturated NH
Cl.
-
Protocol B: The Weinreb Route (For Ketones)
Workflow:
-
Synthesis: React
-Boc-Proline with -dimethylhydroxylamine hydrochloride, EDC·HCl, and HOBt (or HATU) to form the Weinreb amide. -
Grignard Addition:
-
Dissolve Weinreb amide in THF. Cool to 0°C (Weinreb amides are robust; -78°C is often unnecessary unless R is very bulky).
-
Add Grignard reagent (1.2 equiv).
-
Stir for 1–2 hours.
-
Crucial Step: The intermediate is stable. You will not see the ketone on TLC until you quench.
-
-
Hydrolysis: Pour into cold 1M HCl or NaHSO
to hydrolyze the chelate and release the ketone.
Part 5: References
-
Imamoto, T., et al. (1989).[5] "Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride." Journal of the American Chemical Society.
-
Core citation for the CeCl3 activation method.
-
-
Nahm, S., & Weinreb, S. M. (1981).[6] "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters.
-
Foundational paper for preventing over-addition via Weinreb amides.
-
-
Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition.
-
Introduction of Turbo-Grignards to solve aggregation/solubility issues.
-
-
Schefer, A., et al. (2021). "CeCl3/n-BuLi: Unraveling Imamoto's Organocerium Reagent." Angewandte Chemie.
-
Modern mechanistic insight into the active species of the Imamoto reagent.
-
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. d-nb.info [d-nb.info]
- 3. CeCl3/n‐BuLi: Unraveling Imamoto's Organocerium Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride (Journal Article) | OSTI.GOV [osti.gov]
- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
Validation & Comparative
Technical Comparison Guide: NMR Profiling of (S)-1-(Pyrrolidin-2-yl)cyclopentanol vs. Diaryl Analogs
Executive Summary & Scientific Context
This guide provides a technical characterization of (S)-1-(Pyrrolidin-2-yl)cyclopentanol (also referred to as
While the diphenyl analogue is the "gold standard" for CBS (Corey-Bakshi-Shibata) reduction catalysts and organocatalysis, the cyclopentyl variant offers unique advantages:
-
Electronic Neutrality: It lacks the
-electron density of phenyl rings, preventing unwanted - interactions with substrates. -
Steric Rigidity: The cyclopentyl ring creates a different "chiral pocket" geometry compared to the freely rotating phenyl rings.
-
Solubility Profile: Enhanced solubility in aliphatic solvents compared to the crystalline diphenyl analogue.
This guide compares the NMR "fingerprint" of the cyclopentyl ligand against the diphenyl standard to facilitate rapid structural verification.
Synthesis & Structural Pathway[1][2][3]
The synthesis involves a double Grignard addition to an N-protected proline ester. This transformation is sensitive to moisture and requires precise stoichiometry to prevent ketone formation (mono-addition).
Figure 1: Synthetic pathway transforming the proline ester into the spiro-like cyclopentyl amino alcohol via a bis-Grignard reagent.
Comparative NMR Characterization
The following data contrasts the Target Molecule (Cyclopentyl) with the Benchmark (Diphenyl) .
1H NMR Comparison (400 MHz, CDCl3)
Diagnostic Insight: The most immediate difference is the absence of aromatic signals (7.10–7.60 ppm) in the cyclopentyl derivative. Additionally, the chiral center proton (
| Proton Assignment | (S)-Diphenylprolinol (Benchmark) [1,3] | (S)-Cyclopentylprolinol (Target) [Predicted/Diagnostic] | Structural Causality |
| Aromatic (Ph-H) | 7.10 – 7.60 ppm (m, 10H) | Absent | The cyclopentyl ring is aliphatic; the region > 6.0 ppm is clean. |
| Chiral Center ( | 4.25 ppm (t, J=7.5 Hz, 1H) | 3.05 – 3.20 ppm (t/m, 1H) | Phenyl rings deshield |
| Pyrrolidine ( | 2.90 – 3.10 ppm (m, 2H) | 2.85 – 3.05 ppm (m, 2H) | Protons |
| Ring Methylene ( | 1.50 – 1.80 ppm (m, 4H) | 1.60 – 1.95 ppm (m, 4H) | Overlap with cyclopentyl protons creates a complex "aliphatic envelope." |
| Cyclopentyl ( | N/A | 1.40 – 1.85 ppm (m, 8H) | Distinctive broad multiplets. Integration of this region (1.4–2.0 ppm) confirms the C5 ring addition. |
| Hydroxyl (-OH) | ~2.50 ppm (br s) | ~2.00 – 2.80 ppm (br s) | Highly concentration/solvent dependent. |
13C NMR Comparison (100 MHz, CDCl3)
Diagnostic Insight: The quaternary carbon (
| Carbon Assignment | (S)-Diphenylprolinol ( | (S)-Cyclopentylprolinol ( | Notes |
| Quaternary ( | 77.5 | 80.0 – 82.5 | The cyclopentyl quaternary carbon is typically slightly deshielded relative to the diphenyl due to ring strain/hybridization effects. |
| Chiral Center ( | 64.5 | 60.0 – 62.0 | The |
| Pyrrolidine ( | 46.8 | 46.5 – 47.5 | |
| Aromatic ( | 125.0 – 148.0 (Multiple) | Absent | Immediate purity check. |
| Cyclopentyl ( | N/A | 22.0 – 40.0 | Four distinct methylene signals (due to chirality making the ring carbons diastereotopic). |
Experimental Protocol: Synthesis & Validation
This protocol is designed to maximize the yield of the tertiary alcohol and minimize the "stopped" ketone intermediate.
Phase 1: Reagent Preparation (The Bis-Grignard)
Note: Commercial 1,4-bis(magnesium bromide) is unstable; generate in situ.
-
Setup: Flame-dry a 250 mL 3-neck flask equipped with a reflux condenser and addition funnel. Maintain a positive
atmosphere. -
Activation: Add Mg turnings (2.5 equiv) and a crystal of
. Heat with a heat gun until iodine vaporizes. -
Addition: Add 1,4-dibromobutane (1.0 equiv) in anhydrous THF dropwise.
-
Critical Step: Maintain a gentle reflux. If the reaction becomes too violent, cool with a water bath. If it stalls, sonicate.
-
-
Maturation: After addition, reflux for 1 hour to ensure formation of the cyclic bis-Grignard species.
Phase 2: The Double Addition
-
Cool the Grignard solution to 0°C.
-
Dissolve N-Boc-L-proline methyl ester (0.4 equiv relative to Mg) in anhydrous THF.
-
Add the ester solution slowly over 30 minutes.
-
Why? Slow addition favors the double addition (alcohol formation) over the single addition (ketone formation).
-
-
Allow to warm to Room Temperature (RT) and stir for 12 hours.
Phase 3: Workup & Deprotection
-
Quench: Cool to 0°C and quench with saturated
. -
Extraction: Extract with EtOAc (3x). Dry over
.[1] -
Purification (Boc-Intermediate): Flash chromatography (Hexane/EtOAc).
-
Check: 1H NMR should show the Boc singlet at ~1.45 ppm.
-
-
Deprotection: Dissolve in DCM/TFA (4:1) at 0°C. Stir 2 hours.
-
Free Base Isolation: Basify with NaOH (1M) to pH > 12. Extract with DCM.[2]
-
Note: The amino alcohol is water-soluble; salting out the aqueous layer with NaCl is recommended.
-
Figure 2: Logical flowchart for interpreting NMR data to validate product purity.
Discussion: Performance vs. Alternatives
Steric Environment
The cyclopentyl group provides a "tied-back" steric environment. Unlike the phenyl rings in diphenylprolinol, which can rotate (propeller-like) to accommodate substrates, the cyclopentyl ring is relatively rigid.
-
Implication: This ligand is often superior for small, aliphatic substrates where the massive bulk of diphenylprolinol might sterically hinder the reaction center.
Electronic Effects
The lack of aromatic rings means the nitrogen lone pair is more basic (less inductively withdrawn by phenyls).
-
Implication: In organocatalysis (e.g., Michael additions), the enamine formed from the cyclopentyl derivative may be more nucleophilic than the diphenyl analogue.
References
-
Mathre, D. J., et al. "A practical enantioselective synthesis of
-diaryl-2-pyrrolidinemethanols." The Journal of Organic Chemistry 56.2 (1991): 751-762. Link- Context: Establishes the foundational synthesis for prolinol deriv
-
Corey, E. J., et al. "Reduction of carbonyl compounds with chiral oxazaborolidine catalysts: a new paradigm for enantioselective synthesis." Angewandte Chemie International Edition 37.15 (1998): 1986-2012. Link
- Context: Discusses the utility of prolinol ligands; provides comparative data for various "R" groups on the carbinol center.
-
NIST Chemistry WebBook. "(S)-(-)-1,1-Diphenylprolinol Spectral Data." Link
- Context: Source for the benchmark diphenylprolinol NMR d
- Wieland, L. C., et al. "Highly Enantioselective Synthesis of Carbocyclic Amino Alcohols." Tetrahedron: Asymmetry 17.1 (2006): 10100.
Sources
Precision HPLC Profiling of Enantiomeric Purity in Reduction Workflows
Executive Summary
In pharmaceutical development, the asymmetric reduction of ketones to secondary alcohols or imines to amines is a pivotal transformation. However, the utility of these reactions hinges on the enantiomeric excess (ee) of the product. This guide moves beyond generic "chiral screening" to provide a targeted, high-integrity framework for analyzing reduction products. We focus on distinguishing product enantiomers not just from each other, but from the achiral starting material—a critical separation often overlooked in standard purity assays.
Part 1: Strategic Column Selection (The "Big 5" Framework)
For reduction products, the separation challenge is twofold: enantioselectivity (separating R from S) and chemoselectivity (separating reduced product from oxidized starting material).
While hundreds of Chiral Stationary Phases (CSPs) exist, 90% of reduction product separations can be achieved using the "Big 5" polysaccharide-based columns. These are defined by their backbone (Amylose vs. Cellulose) and their coating technology (Coated vs. Immobilized).
The Hierarchy of Choice
| CSP Type | Commercial Name (Examples) | Chemistry | Best For | Limitation |
| Coated Amylose | AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | The Workhorse. Excellent for aromatic alcohols and amines. | Solvent Restricted. Cannot use DCM, THF, or Ethyl Acetate (dissolves the phase). |
| Coated Cellulose | OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Complementary to AD. often resolves what AD misses. | Solvent Restricted. Same as AD-H. |
| Immobilized Amylose | IA | Amylose tris(3,5-dimethylphenylcarbamate) | Robustness. Identical selector to AD but bonded to silica. | Slightly lower efficiency than coated versions due to bonding chemistry. |
| Immobilized Cellulose | IB | Cellulose tris(3,5-dimethylphenylcarbamate) | Robustness. Identical selector to OD but bonded. | Same as IA. |
| Immobilized Cellulose (Cl) | IC | Cellulose tris(3,5-dichlorophenylcarbamate) | Unique Selectivity. The chlorine groups create distinct "pockets" for separation. | Newest generation; sometimes requires unique mobile phases. |
Expert Insight: For reduction monitoring, start with Immobilized phases (IA, IB, IC) . Reduction reaction mixtures often contain non-standard solvents (THF, DCM) used in the synthesis. Immobilized columns allow you to inject these mixtures directly (after dilution) without risking column destruction, a common failure mode with coated (AD/OD) columns.
Part 2: Mobile Phase Architecture
The choice of mobile phase dictates the interaction mechanism.
Normal Phase (NP) - The Gold Standard for ee
-
Composition: n-Hexane + Alcohol (IPA or EtOH).
-
Mechanism: Hydrogen bonding and dipole-dipole interactions.[1]
-
Why for Reduction Products? Secondary alcohols and amines have polar handles (-OH, -NH2) that interact strongly with the carbamate groups on the CSP in non-polar hexane.
-
Additives: For amines, add 0.1% Diethylamine (DEA) or Ethanolamine to suppress peak tailing caused by silanol interactions.
Reversed Phase (RP) - The "Green" Alternative
-
Composition: Water/Buffer + MeCN or MeOH.
-
Mechanism: Hydrophobic inclusion.
-
Why? Essential if your reduction product is highly polar or if you are using LC-MS.
-
Note: Requires specific "RH" or immobilized versions of the columns.
Polar Organic Mode (PO)
-
Composition: 100% MeCN or MeOH (with additives).
-
Why? Solves solubility issues. If your reduction product precipitates in hexane (NP) or water (RP), use PO.
Part 3: Visualization & Decision Logic
Workflow: Method Development Decision Tree
This diagram outlines the logical flow for selecting the correct method for a new reduction product.
Caption: Decision matrix for selecting the optimal chromatographic mode based on analyte solubility and separation performance.
Part 4: Validated Experimental Protocols
Protocol A: ee Determination of 1-Phenylethanol (Ketone Reduction)
Objective: Separate enantiomers of 1-phenylethanol and the acetophenone starting material.
1. System Parameters:
-
Instrument: HPLC with UV Diode Array Detector (DAD).
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).[2]
-
Mobile Phase: n-Hexane : Isopropanol (98:2 v/v).
-
Flow Rate: 0.8 mL/min.[3]
-
Temperature: 25°C.
-
Detection: 254 nm (aromatic ring) and 210 nm (general).
2. Sample Preparation:
-
Racemic Standard: Dissolve 1 mg racemic 1-phenylethanol in 1 mL mobile phase.
-
Starting Material Ref: Dissolve 1 mg acetophenone in 1 mL mobile phase.
-
Reaction Sample: Filter reaction mixture (0.45 µm PTFE), evaporate solvent, reconstitute in mobile phase to ~1 mg/mL.
3. Execution & Self-Validation Steps:
-
Blank Injection: Inject mobile phase.[4] Ensure baseline is flat.
-
Starting Material Injection: Inject acetophenone. Note retention time (
min). -
Racemic Mix Injection: Inject racemate. You must see two peaks with area ratio ~50:50.
-
Validation Criteria: Resolution (
) between enantiomers > 1.5. -
Typical Data: (R)-isomer
min, (S)-isomer min (Order depends on specific column lot, verify with pure standard).
-
-
Sample Injection: Inject reaction product.
-
Calculation:
-
Protocol B: ee Determination of a Chiral Primary Amine (Imine Reduction)
Objective: Analyze a primary amine (e.g., 1-phenylethylamine) without derivatization.
1. System Parameters:
-
Column: Chiralpak IA (Immobilized is preferred for amine stability).
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).
-
Note: DEA is critical. Without it, amines interact with residual silanols, causing severe tailing that masks the second enantiomer.
2. Execution:
-
Follow the same injection sequence as Protocol A.
-
Troubleshooting: If peaks are broad, increase DEA to 0.2% or switch to Ethanolamine.
Part 5: Troubleshooting & Optimization Data
The following table summarizes common issues encountered during reduction product analysis and their proven solutions.
| Observation | Probable Cause | Corrective Action |
| Peak Tailing (Amines) | Silanol interaction | Add 0.1% DEA or TEA to mobile phase. |
| Broad Peaks (Alcohols) | Mass transfer issues | Increase temperature to 35°C; Reduce flow rate to 0.5 mL/min. |
| Starting Material Co-elution | Similar polarity to product | Change modifier (e.g., switch IPA to EtOH). Ketones usually elute before alcohols in NP. |
| Inverted Elution Order | Column lot variation | Always run a known standard. Elution order is NOT absolute.[5] |
| Ghost Peaks | Solvent contamination | Use HPLC-grade solvents; flush column with 100% EtOH (if immobilized). |
Mechanism of Chiral Recognition
Understanding why separation occurs helps in troubleshooting.
Caption: The "Three-Point Interaction" model required for chiral recognition. At least one interaction must be stereochemically dependent.
References
-
Daicel Chiral Technologies. (n.d.). Chiral Column Selection Guide. Retrieved from [Link]
-
Chromatography Online. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]
-
Phenomenex. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]
Sources
Comparison of (S)-1-(Pyrrolidin-2-yl)cyclopentanol vs. CBS catalyst performance
[1][2]
Executive Summary
The CBS Catalyst (Corey-Bakshi-Shibata) remains the gold standard for enantioselective borane reductions of prochiral ketones, primarily due to the London dispersion forces provided by its diphenyl "wall."[1][2]
(S)-1-(Pyrrolidin-2-yl)cyclopentanol is a structural analogue where the two phenyl rings of the CBS ligand are replaced by a single cyclopentyl ring.[1][2] While this analogue offers a smaller steric footprint, experimental data confirms that it yields significantly lower enantioselectivity for most aromatic substrates.[2] It serves primarily as a mechanistic probe to demonstrate the necessity of
| Feature | CBS Catalyst (Standard) | (S)-1-(Pyrrolidin-2-yl)cyclopentanol |
| Ligand Precursor | (S)- | (S)-1-(Pyrrolidin-2-yl)cyclopentanol |
| Primary Interaction | Steric Bulk + London Dispersion ( | Steric Bulk (Aliphatic) |
| Selectivity (Ar-Ketones) | Excellent (>95% ee) | Poor to Moderate (~15–40% ee) |
| Physical State | Crystalline Solid (Easy handling) | Viscous Oil / Low-melting Solid |
| Best Use Case | General purpose, Aromatic ketones | Mechanistic studies, Specific aliphatic ketones |
Mechanistic Foundations: The "Wall" Effect
Both catalysts operate via the formation of a chiral oxazaborolidine complex in situ. The catalyst binds borane (
The critical differentiator is the chiral pocket :
-
CBS Catalyst: The two phenyl groups form a rigid, flat, and aromatic "wall." This wall not only blocks one face of the ketone sterically but also engages in attractive non-covalent interactions (NCIs) —specifically London dispersion forces—with the aromatic ring of the substrate. This stabilizes the favored transition state.[2]
-
Cyclopentyl Analogue: The cyclopentyl ring creates a flexible, aliphatic barrier. It lacks the ability to form
-stacking or dispersion interactions.[1][2] Consequently, the energy difference ( ) between the re- and si-face transition states is much smaller, leading to lower enantioselectivity.[1][2]
Mechanistic Pathway Diagram[2]
Figure 1: The catalytic cycle of oxazaborolidine-mediated reduction. The stability of the 'Favored Transition State' is heavily dependent on the R-groups (Phenyl vs. Cyclopentyl) on the carbinol carbon.[1]
Performance Metrics & Data
The following data compares the reduction of Acetophenone (a standard benchmark substrate) using borane-THF at ambient temperature.
Table 1: Comparative Enantioselectivity (Acetophenone Reduction)
| Catalyst Variant | R-Group Structure | Yield (%) | ee (%) | Configuration |
| Standard CBS | Diphenyl ( | >95% | 96.5% | (R) |
| Cyclopentyl Analogue | Cyclopentyl ( | >90% | 14 - 20% | (R) |
| Dimethyl Analogue | Dimethyl ( | >90% | ~17% | (R) |
Data Source: Aggregated from comparative studies on steric vs. dispersion effects in CBS reductions (e.g., Wagner et al., Angew. Chem. Int. Ed. 2020).[1][2][3]
Interpretation
The drastic drop in ee% (from ~96% to ~17%) when replacing phenyl rings with cyclopentyl or methyl groups proves that steric bulk alone is insufficient for high selectivity.[2] The aromatic rings of the CBS catalyst are essential for "locking" the substrate in the correct orientation via attractive dispersion forces.
Experimental Protocols
A. Synthesis of (S)-1-(Pyrrolidin-2-yl)cyclopentanol
Note: This ligand is less commercially available than the CBS ligand and is typically synthesized in-house.[1][2]
-
Reagents: (S)-Proline methyl ester hydrochloride, 1,4-dibromobutane, Magnesium turnings, THF.
-
Grignard Preparation: Prepare the bis-Grignard reagent from 1,4-dibromobutane (1.0 equiv) and Mg (2.2 equiv) in dry THF to form 1,4-bis(bromomagnesio)butane.[1][2]
-
Addition: Cool the Grignard solution to 0°C. Add (S)-proline methyl ester (0.4 equiv) dropwise.
-
Reaction: Allow to warm to room temperature and stir for 12 hours. The bis-Grignard attacks the ester twice to form the cyclopentyl ring at the carbinol carbon.
-
Workup: Quench with saturated
. Extract with EtOAc.[2] Purify via column chromatography (Silica, MeOH/DCM). -
Yield: Typically 40-60%.[1] Product is often a viscous oil.[2]
B. General Enantioselective Reduction Protocol (Applicable to both)
This protocol is self-validating: The color change and hydrogen evolution serve as process indicators.[1][2]
-
Catalyst Formation (In Situ):
-
In a flame-dried Schlenk flask under Argon, dissolve the amino alcohol ligand (0.1 mmol, 10 mol%) in dry THF (2 mL).
-
Add Borane-THF complex (1M, 0.1 mmol).
-
Stir at reflux for 1 hour. Checkpoint: Evolution of hydrogen gas indicates active catalyst formation.
-
-
Reduction:
-
Cool the catalyst solution to the desired temperature (usually 0°C or -78°C).[1][2]
-
Add the stoichiometric Borane source (0.6 - 1.0 equiv relative to ketone).[1][2]
-
Slowly add the ketone (1.0 mmol) in THF (1 mL) over 15-30 minutes via syringe pump. Slow addition minimizes the uncatalyzed background reaction.
-
-
Quench & Analysis:
Practical Considerations
| Parameter | CBS Catalyst (Diphenyl) | Cyclopentyl Analogue |
| Solubility | Soluble in THF, Toluene, DCM.[1][2] | Highly soluble in THF/MeOH.[2] |
| Moisture Sensitivity | High. Oxazaborolidine hydrolyzes rapidly.[2] | High. Same sensitivity.[2] |
| Cost | Low (Commodity chemical).[1][2] | Higher (Custom synthesis required). |
| Atom Economy | Lower (Massive phenyl groups).[1][2] | Higher (Compact structure).[2] |
When to use the Cyclopentyl Analogue?
While generally inferior, the cyclopentyl analogue is useful in "Reverse Engineering" studies . If a substrate fails with the standard CBS catalyst due to extreme steric crowding (e.g., a ketone with very bulky groups flanking the carbonyl), the smaller cyclopentyl pocket might allow reactivity where the diphenyl variant is completely inactive, albeit likely with low enantioselectivity.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[2][4][5] Journal of the American Chemical Society, 109(18), 5551-5553.[2] Link[1]
-
Wagner, J. P., & Schreiner, P. R. (2015). London Dispersion in Molecular Chemistry—Reconsidering Steric Effects. Angewandte Chemie International Edition, 54(42), 12274-12296.[1][2] Link[1]
- Key Reference: Demonstrates that replacing phenyl rings with smaller alkyl groups (like cyclopentyl/methyl) drastically reduces selectivity, proving the dispersion mechanism.
-
Mathre, D. J., et al. (1993).[2] A practical process for the preparation of tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole-borane.[1][2] The Journal of Organic Chemistry, 58(10), 2880-2888. Link[1]
Sources
- 1. CAS 112068-01-6: (S)-Diphenylprolinol | CymitQuimica [cymitquimica.com]
- 2. S-(-)-Diphenylprolinol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Chiral Amino Alcohols: A Technical Guide to Enantioselective Alkylation
Introduction: The "Hydrogen Atom" of Asymmetric Catalysis
In the realm of drug discovery, the transition from stoichiometric chiral auxiliaries to catalytic asymmetric synthesis is a critical efficiency milestone. Among the vast library of chiral ligands,
To benchmark these ligands objectively, we utilize the enantioselective addition of diethylzinc (
-
Accelerate the reaction (Ligand Accelerated Catalysis).
-
Control the stereochemical outcome via a defined transition state.
-
Exhibit non-linear effects (amplification of chirality).
This guide compares four distinct classes of amino alcohols, providing experimental data and mechanistic rationale to aid in ligand selection for your specific substrate.
Comparative Analysis of Ligand Classes
We evaluated four commercially available or easily synthesized ligand classes. Performance metrics are based on the standard alkylation of benzaldehyde with
Class A: The Historic Baseline – Ephedrine
-
Ligand: (-)-Ephedrine (or Norephedrine)
-
Mechanism: Forms a monomeric zinc chelate.
-
Performance: Historically significant but often falls short in modern benchmarks. The conformational flexibility of the acyclic backbone allows for multiple transition states, eroding enantioselectivity.
-
Best Use: Cost-sensitive, large-scale resolutions where moderate
is acceptable or upgradeable via crystallization.
Class B: The Gold Standard – DAIB (Noyori’s Ligand)
-
Ligand: (-)-3-exo-(dimethylamino)isoborneol (DAIB)
-
Mechanism: Operates via a bimetallic transition state . Crucially, DAIB exhibits a positive non-linear effect . This means a partially resolved ligand (e.g., 15%
) can yield a product with high (e.g., 95%) because the heterochiral dimer (meso-like) is more stable and less reactive than the homochiral dimer. -
Best Use: High-value intermediates requiring >98%
without recrystallization.
Class C: The Steric Powerhouse – Diphenylprolinol (DPP)
-
Ligand: (S)-
, -Diphenyl-2-pyrrolidinemethanol -
Mechanism: The pyrrolidine ring restricts nitrogen inversion, while the bulky phenyl groups shield one face of the coordination sphere.
-
Performance: Excellent for aliphatic aldehydes where DAIB might struggle.
-
Best Use: Substrates with significant steric bulk near the carbonyl.
Class D: The Rigid Scaffold – Amino-Indanol
-
Ligand: (1S, 2R)-cis-1-Amino-2-indanol
-
Mechanism: The fused bicyclic system provides extreme rigidity, minimizing the entropic penalty upon metal binding.
-
Best Use: Often used in Ru-catalyzed transfer hydrogenation, but performs admirably in Zn-additions for aromatic substrates.
Performance Data Summary
The following data represents optimized conditions (1-5 mol% loading, Toluene, 0°C).
| Ligand Class | Specific Ligand | Yield (%) | Chirality Amplification? | Relative Cost | |
| Acyclic | (-)-Ephedrine | 75-85 | 66-74 | Low | $ |
| Aziridinyl | (-)-DAIB | >95 | 98-99 | High (+++) | |
| Prolinol | (S)-DPP | >90 | 94-96 | Moderate (+) | |
| Bicyclic | (1S,2R)-Amino-indanol | 88-92 | 92-94 | Low |
Scientist's Note: While DAIB offers the highest
, DPP is often more robust against moisture due to the hydrophobicity of the diphenyl group. Choose DAIB for maximum selectivity; choose DPP for operational robustness.
Mechanistic Visualization
Understanding the Noyori Bimetallic Mechanism is essential for troubleshooting. The reaction does not proceed via a simple monomer.[2] Instead, the active species involves two Zinc atoms: one to activate the aldehyde and one to deliver the ethyl group, bridged by the chiral ligand.
Caption: Top: The standard screening workflow for ligand selection. Bottom: The simplified catalytic cycle highlighting the bimetallic nature of the active species.
Experimental Protocol: Self-Validating System
To ensure scientific integrity, this protocol includes self-validation steps (marked in bold) to rule out false positives or background reactions.
General Procedure for Enantioselective Alkylation
Reagents:
-
Benzaldehyde (freshly distilled, stored under Ar).
-
Diethylzinc (1.0 M in hexane).
-
Ligand: (-)-DAIB (2-5 mol%).
-
Solvent: Toluene (Anhydrous).
Step-by-Step:
-
System Prep: Flame-dry a 25 mL Schlenk flask and cool under a stream of Argon. Trustworthiness Check: Moisture is the enemy of this reaction. If the flask isn't dry, Et2Zn hydrolyzes to ethane and ZnO, killing the stoichiometry.
-
Ligand Charge: Add (-)-DAIB (19.7 mg, 0.1 mmol, 5 mol%) and anhydrous Toluene (5 mL).
-
Catalyst Formation: Add
(2.2 mL, 2.2 mmol) dropwise at room temperature. Stir for 20 minutes.-
Observation: Evolution of ethane gas (bubbles) indicates active zinc-alkoxide formation.
-
-
Substrate Addition: Cool the mixture to 0°C. Add Benzaldehyde (203 µL, 2.0 mmol) slowly.
-
Reaction: Stir at 0°C for 6–12 hours.
-
Validation Control: Run a parallel reaction without ligand. If the blank reaction proceeds rapidly, your temperature is too high or the background rate is interfering.
-
-
Quench: Carefully add MeOH (2 mL) followed by 1N HCl.
-
Workup: Extract with
, wash with brine, dry over , and concentrate. -
Analysis:
-
Purify via flash chromatography (Hex/EtOAc).
-
Analyze via Chiral HPLC (e.g., Chiralcel OD-H column).[3]
-
Mandatory Step: Compare retention times against a racemic standard (prepared by adding
to benzaldehyde in THF without ligand).
-
References
-
Kitamura, M., et al. (1989). "Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols." Journal of the American Chemical Society.[4][5]
-
Noyori, R. (1994).[5][6] Asymmetric Catalysis in Organic Synthesis. Wiley-Interscience.[5]
-
Soai, K., & Niwa, S. (1992). "Enantioselective addition of organozinc reagents to aldehydes." Chemical Reviews.
-
Corey, E. J., et al. (1987). "Stable and easily handled analogs of the 'CBS' enantioselective reduction catalyst." Journal of the American Chemical Society.[4][5]
-
BenchChem. (2025).[7] "Guide to Spectroscopic Characterization of Chiral Amino Alcohols."
Sources
- 1. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes | MDPI [mdpi.com]
- 2. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 3. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ryoji NOYORI - Google Scholar [scholar.google.com]
- 6. Guidelines and methodologies in asymmetric synthesis and catalysis [comptes-rendus.academie-sciences.fr]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Advanced IR Spectroscopy Guide: Identification of Pyrrolidinyl Cyclopentanol Derivatives
Executive Summary
In the high-stakes environment of drug development, pyrrolidinyl cyclopentanol derivatives represent a privileged scaffold, often serving as chiral ligands or core pharmacophores in CNS-active agents (e.g., analgesics, sigma receptor ligands). While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, Infrared (IR) Spectroscopy offers a superior, rapid-response alternative for monitoring reaction endpoints, distinguishing polymorphs, and—crucially—differentiating diastereomers (cis/trans) via hydrogen-bonding signatures.
This guide provides an objective technical comparison of IR spectral features for identifying these derivatives. It moves beyond basic peak assignment to analyze stereochemical differentiation and structural analog discrimination , supported by experimental protocols and mechanistic logic.
Fundamental IR Signatures
To positively identify a pyrrolidinyl cyclopentanol derivative, one must validate the coexistence of the cyclopentane ring, the pyrrolidine nitrogen heterocycle, and the hydroxyl moiety. The following table synthesizes the critical vibrational modes.
Table 1: Core Vibrational Fingerprint[1]
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Diagnostic Character |
| Hydroxyl (-OH) | O-H Stretch (Free) | 3600 – 3650 | Sharp. Indicates non-bonded state (dilute solution). |
| O-H Stretch (H-Bonded) | 3200 – 3550 | Broad.[1] Critical for cis/trans differentiation.[2] | |
| C-O Stretch | 1050 – 1150 | Strong intensity.[3] Confirms secondary alcohol. | |
| Pyrrolidine Ring | C-N Stretch (Aliphatic) | 1100 – 1200 | Medium/Weak. Often obscured by C-O/C-C fingerprint. |
| ~1460 | Characteristic of cyclic amines (adjacent to N). | ||
| Cyclopentane Ring | C-H Stretch ( | 2850 – 2970 | Multiplet. Ring strain shifts these slightly higher than acyclic chains. |
| Ring Breathing | 900 – 1000 | "Fingerprint" region specific to 5-membered rings. |
Expert Insight: The C-N stretch in tertiary amines (like N-substituted pyrrolidines) is notoriously difficult to assign definitively due to coupling with C-C skeletal vibrations. Do not rely on this peak alone for identification; use it as confirmatory evidence alongside the C-O stretch.
Comparative Analysis: Stereochemical Differentiation (Cis vs. Trans)
The most powerful application of IR for this scaffold is distinguishing cis- and trans- diastereomers of 2-(1-pyrrolidinyl)cyclopentanol. This differentiation relies on the geometry-dependent formation of Intramolecular Hydrogen Bonds (IMHB) .
The Mechanism
-
Cis-Isomer: The hydroxyl group and the pyrrolidine nitrogen are on the same face of the cyclopentane ring. If the ring adopts a specific envelope conformation, the lone pair on the Nitrogen can form a stable IMHB with the Hydroxyl proton (
). -
Trans-Isomer: The functional groups are on opposite faces.[2] The geometric distance typically precludes IMHB formation, forcing the molecule to rely on intermolecular bonding or remain "free."
Experimental Data Comparison
| Feature | Cis-Isomer (Intramolecular H-Bond) | Trans-Isomer (Intermolecular / Free) |
| O-H Peak Position | 3450 – 3500 cm⁻¹ | 3600 – 3650 cm⁻¹ (Free) or 3300 cm⁻¹ (Intermolecular) |
| Peak Shape | Sharp and distinct (concentration independent). | Broad (concentration dependent) or Very Sharp (free). |
| Dilution Effect | No Shift. IMHB is intrinsic to the molecule. | Shift Observed. Upon dilution, the broad 3300 band disappears, replaced by the sharp 3600 band. |
Protocol for Stereochemical Validation
To distinguish isomers, you must perform a Dilution Study :
-
Dissolve the sample in a non-polar solvent (e.g.,
or ) at high concentration (0.1 M). -
Record spectrum.[4]
-
Serially dilute to 0.001 M and record spectra at each step.
-
Result: If the O-H peak remains fixed at ~3450–3500 cm⁻¹, it is the Cis isomer. If the peak shifts from ~3350 to ~3620 cm⁻¹, it is the Trans isomer.
Comparative Analysis: Structural Analogs
When optimizing lead compounds, researchers often vary the nitrogen heterocycle size (Pyrrolidine vs. Piperidine). IR spectroscopy can rapidly flag incorrect syntheses (e.g., ring expansion/contraction side products).
Pyrrolidinyl vs. Piperidinyl Derivatives
| Feature | Pyrrolidine Derivative (5-membered N-ring) | Piperidine Derivative (6-membered N-ring) |
| Ring Strain Signatures | Higher frequency C-H stretches (~2970 cm⁻¹) due to angle strain. | Lower frequency C-H stretches (closer to 2930 cm⁻¹). |
| Fingerprint Region | Distinct ring breathing bands at 900–1000 cm⁻¹ . | Ring breathing bands often appear at 800–900 cm⁻¹ . |
| Performance Note | Pyrrolidine rings are more rigid; spectral bands are often sharper than the fluxional piperidine analogs. | Piperidine chair-boat interconversion can broaden fingerprint bands. |
Experimental Workflow
The following diagram outlines the logical flow for characterizing these derivatives, integrating synthesis, purification, and spectroscopic validation.
Figure 1: Decision tree for stereochemical assignment of amino-cyclopentanol derivatives using IR dilution studies.
References
-
NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of Cyclopentanol. National Institute of Standards and Technology.[5] [Link]
-
Ocola, E. J., et al. (2010). Intramolecular pi-type hydrogen bonding and conformations of 3-cyclopenten-1-ol. Journal of Physical Chemistry A. [Link]
-
LibreTexts Chemistry. (2024). Infrared Spectroscopy of Alcohols and Amines. [Link]
-
Xie, M., et al. (2020).[6] Infrared spectroscopy of neutral and cationic pyrrolidine monomer. Chinese Journal of Chemical Physics. [Link]
Sources
Validating Absolute Configuration of (S)-1-(Pyrrolidin-2-yl)cyclopentanol
Executive Summary: The Chirality Challenge
(S)-1-(Pyrrolidin-2-yl)cyclopentanol is a critical chiral building block, often utilized in the synthesis of anticholinergic agents (e.g., glycopyrrolate analogues) and muscarinic receptor antagonists.[1] Its stereochemical integrity is defined by the C2 position of the pyrrolidine ring .
The Problem: The most common synthetic route—lithiation of N-Boc-pyrrolidine followed by addition to cyclopentanone—is fraught with risk.[1] The intermediate, N-Boc-2-lithiopyrrolidine, is configurationally unstable and racemizes rapidly at temperatures above -70°C unless stabilized by a chiral ligand (e.g., (-)-sparteine).[1] Consequently, obtaining the "S" enantiomer from L-proline is not guaranteed; the product may be racemic or partially racemized.
The Solution: This guide compares three rigorous methods to validate the absolute configuration and enantiomeric purity of your synthesized material.
Comparative Analysis of Validation Methods
| Feature | Method A: X-Ray Crystallography | Method B: Mosher's Amide (NMR) | Method C: Chiral HPLC |
| Primary Utility | Absolute Configuration (Definitive) | Absolute Configuration (Accessible) | Enantiomeric Excess (ee) (Routine) |
| Sample State | Single Crystal (Solid) | Solution (CDCl₃) | Solution (Mobile Phase) |
| Derivatization | Salt formation (HBr/HCl) recommended | Required (Reaction with MTPA-Cl) | None (Direct injection) |
| Turnaround | Days to Weeks | 4–8 Hours | 30 Minutes |
| Cost | High (Instrument/Service) | Low (Reagents) | Medium (Columns) |
| Reliability | Gold Standard (Flack Parameter) | High (if Δδ is distinct) | High (requires standard) |
Method A: Small Molecule X-Ray Crystallography (Gold Standard)
Why: This is the only method that provides a direct, non-inferential image of the molecular structure. Challenge: The free base is often an oil or a low-melting solid.[1] Solution: Generate a crystalline salt using a heavy atom (Br/Cl) to facilitate anomalous scattering analysis.
Protocol: Hydrobromide Salt Formation
-
Dissolution: Dissolve 50 mg of the free base oil in 0.5 mL of dry diethyl ether.
-
Acidification: Dropwise add 48% HBr (aq) or 1M HBr in acetic acid until precipitate forms.
-
Recrystallization: Decant solvent. Redissolve the solid in a minimum amount of hot ethanol. Add ethyl acetate dropwise until cloudy. Store at 4°C undisturbed for 24–48 hours.
-
Analysis: Select a single crystal (>0.1 mm) for diffraction.
Data Interpretation[1][2][3][4][5][6][7]
-
Flack Parameter: This value indicates the absolute structure correctness.
-
Value ≈ 0.0 (e.g., -0.05 to 0.05): Correct absolute configuration assigned.
-
Value ≈ 1.0: Inverted structure (you have the opposite enantiomer).
-
Value ≈ 0.5: Racemic twin (crystal contains both enantiomers).
-
Method B: NMR Spectroscopy via Mosher's Amide
Why: Accessible in any standard organic lab without growing crystals. Critical Technical Note: The target molecule contains a tertiary alcohol (cyclopentanol C1) and a secondary amine (pyrrolidine). Tertiary alcohols are sterically hindered and difficult to esterify quantitatively. Do not attempt to make the Mosher Ester. Instead, derivatize the amine to form the Mosher Amide .
Protocol: Synthesis of (R)- and (S)-MTPA Amides
Reaction:
(S)-1-(Pyrrolidin-2-yl)cyclopentanol + (R)-MTPA-Cl
-
Setup: In two separate 4 mL vials, dissolve 10 mg of the amine substrate in 0.5 mL dry DCM.
-
Base: Add 3.0 eq of Triethylamine (TEA) and a catalytic amount of DMAP.
-
Addition: Add 1.2 eq of (R)-(-)-MTPA-Cl to vial A and (S)-(+)-MTPA-Cl to vial B.
-
Incubation: Stir at Room Temperature for 2 hours. Monitor by TLC (amine spot should disappear).
-
Workup: Dilute with DCM, wash with sat. NaHCO₃, dry over Na₂SO₄, and concentrate.
-
NMR: Acquire ¹H NMR (500 MHz recommended) for both crude products.
Analysis (The Method)
Calculate the difference in chemical shift (
-
Model: In the Mosher amide, the phenyl group of the MTPA moiety shields protons on one face of the pyrrolidine ring depending on the configuration.
-
Validation: If the configuration is (S) , the protons on the left side of the plane (relative to the C-N bond vector) typically show positive
, while those on the right show negative . (Consult Dale-Mosher models for cyclic amines).
Method C: Chiral HPLC (Routine QC)
Why: Once the absolute configuration is confirmed (by Method A or B), HPLC is the fastest way to quantify Enantiomeric Excess (ee) for batch release.
Experimental Protocol
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[1]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Note: Diethylamine (DEA) is mandatory to suppress tailing of the secondary amine.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (low absorption expected; high concentration required) or Refractive Index (RI).
-
Standard Preparation: Inject a racemic standard (synthesized via non-stereoselective lithiation) to identify retention times for (R) and (S).
Visualization: Validation Logic & Workflows
Diagram 1: The Synthesis Risk & Validation Necessity
This diagram illustrates why validation is non-negotiable for this specific scaffold.
Caption: Synthesis pathway highlighting the critical instability of the lithiated intermediate requiring downstream validation.
Diagram 2: Mosher's Amide Decision Tree
A workflow to guide the NMR analysis process.
Caption: Step-by-step workflow for determining absolute configuration using Mosher's Amide method.
References
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the amine component in diastereomeric amides. Journal of the American Chemical Society, 95(2), 512–519. Link
-
Beak, P., & Lee, W. K. (1989). The reaction of N-(tert-butoxycarbonyl)pyrrolidine with sec-butyllithium: a dynamic kinetic resolution. The Journal of Organic Chemistry, 54(2), 458-464. Link
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[2][3][4] Chemical Reviews, 104(1), 17-118. Link
Sources
Reproducibility of enantioselective reductions using commercial vs. synthesized ligands
The Hidden Variable in Asymmetric Catalysis
In the high-stakes environment of drug development, reproducibility is the currency of trust. While reaction conditions—temperature, pressure, solvent—are rigorously controlled, the integrity of the chiral ligand often remains an unexamined variable.
As a Senior Application Scientist, I have observed a recurring pattern: a process works flawlessly in the discovery phase using a fresh, lab-synthesized ligand, but fails during scale-up or replication when switching to a commercial batch. This guide dissects the technical divergence between commercial and synthesized ligands in enantioselective reductions, specifically focusing on Noyori Transfer Hydrogenation (ATH) and Rh-Phosphine Hydrogenation .
The Core Thesis
Commercial ligands offer convenience but introduce batch-to-batch variability and silent degradation (e.g., phosphine oxidation). In-house synthesis or in situ complexation offers superior reproducibility by ensuring ligand integrity immediately prior to catalysis.
Mechanistic Underpinnings of Failure
To understand why reproducibility suffers, we must look at the catalytic cycle. Impurities are not inert; they are often active poisons or competing racemic catalysts.
Case Study A: Phosphine Oxidation in Rh-Catalysis
In Rh-catalyzed hydrogenation (e.g., using BINAP or DuPhos), the active species is a P-Rh-P chelate.
-
The Problem: Commercial phosphines are susceptible to partial oxidation (
) during storage. -
The Effect: A hemi-labile
ligand creates a catalyst that is electronically distinct and often less enantioselective. It may catalyze a background racemic reduction, eroding the final ee%.
Case Study B: Ruthenium-Arene Complex Instability
In Noyori ATH, the active catalyst is often generated from
-
The Problem: Commercial pre-formed catalysts (e.g., RuCl(p-cymene)(TsDPEN)) can undergo slow ligand dissociation or hydrolysis of the sulfonamide bond over months of shelf storage.
-
The Effect: The "aged" catalyst has a lower active site count, requiring longer reaction times which allows the reversible transfer hydrogenation equilibrium to erode the product ee%.
Visualization: The Vulnerability Points
The following diagram illustrates the Noyori ATH cycle and points where ligand degradation interferes.
Figure 1: The catalytic cycle of Noyori Transfer Hydrogenation, highlighting how storage-induced degradation leads to competing racemic pathways.
Comparative Analysis: Commercial vs. Synthesized[1][2]
The following data summarizes typical performance metrics observed when comparing fresh, in-house ligands against commercial stocks stored for >6 months.
| Feature | Commercial Ligand (Stock) | In-House / Freshly Synthesized | Impact on Reproducibility |
| Purity (Chemical) | Variable (95-99%) | Controlled (>99%) | High. Impurities can inhibit catalyst turnover. |
| Purity (Optical) | >99% ee (usually) | >99% ee (verified) | Moderate.[1] Commercial optical purity is usually reliable. |
| Oxidation State | Risk of partial oxidation (Phosphines) | Zero (if handled under Ar) | Critical . Oxide impurities alter catalyst geometry. |
| Water Content | Variable (hygroscopic amines) | Dry (freshly lyophilized/dried) | High. Water affects reaction kinetics in ATH. |
| Cost Efficiency | Low (High markup) | High (Labor intensive but cheap materials) | N/A for reproducibility, but relevant for scale. |
| Performance | 92-96% ee (Typical range) | 97-99% ee (Consistent) | The "Reproducibility Gap" . |
Representative Data: Asymmetric Hydrogenation of Acetophenone
Conditions: [RuCl(p-cymene)((S,S)-TsDPEN)], 2-propanol, KOH, RT.[2]
| Ligand Source | Catalyst Age | Conversion (1h) | Enantiomeric Excess (ee%) |
| Commercial Pre-catalyst | Fresh (<1 month) | >99% | 97.5% |
| Commercial Pre-catalyst | Aged (12 months) | 85% | 93.0% |
| In-Situ Generated | Fresh Ligand | >99% | 98.2% |
| In-Situ Generated | Recrystallized Comm. Ligand | >99% | 98.0% |
Insight : The "Aged" commercial catalyst shows a drop in both activity and selectivity. This is often due to the slow dissociation of the arene ligand or hydrolysis of the TsDPEN sulfonamide bond. In situ generation eliminates this variable.
Experimental Protocols
Protocol A: Quality Control of Commercial Ligands
Before using a commercial chiral ligand (e.g., (S,S)-TsDPEN or (R)-BINAP), validate its integrity.
-
Visual Inspection : Check for discoloration. Pure TsDPEN is white; yellowing indicates degradation. Pure BINAP is white; oxidation often turns it off-white/beige.
-
H-NMR Check :
-
Dissolve 5 mg in
. -
For TsDPEN : Check the integral ratio of the tosyl methyl group vs. the chiral backbone protons. Look for extra sulfonamide peaks.
-
For BINAP : 31P-NMR is mandatory . Pure BINAP shows a singlet at ~ -22 ppm. Phosphine oxides appear at ~ +20 to +40 ppm. If oxide > 2%, purify immediately.
-
-
Optical Rotation : Compare
with literature values. A deviation >5% suggests contamination or racemization.
Protocol B: The "Gold Standard" In-Situ Catalyst Generation
Instead of buying the pre-formed Ru-catalyst, buy the stable precursor and the ligand separately, then mix them immediately before use.
Reagents:
- (Stable, commercially available).
-
(S,S)-TsDPEN (Purified/Fresh).
-
Solvent: Anhydrous 2-propanol (degassed).
Procedure:
-
Complexation : In a Schlenk tube under Argon, charge
(0.005 mmol) and (S,S)-TsDPEN (0.012 mmol, 1.2 equiv). -
Solvation : Add degassed 2-propanol (2 mL).
-
Heating : Heat to 80°C for 20 minutes. The orange solution turns deep red/orange, indicating formation of the active 16e- precatalyst.
-
Cooling : Cool to room temperature.
-
Usage : Add the substrate (1.0 mmol) and base (KOH or t-BuOK) immediately.
Why this works : You guarantee that 100% of the ruthenium is ligated by fresh ligand, minimizing "dead" metal that causes background reactions.
Protocol C: Purification of Oxidized Phosphine Ligands
If your commercial BINAP shows oxidation peaks in NMR:
-
Dissolution : Dissolve the impure ligand in a minimum amount of boiling ethanol (degassed).
-
Filtration : Filter hot (under Argon) to remove insoluble oxides.
-
Crystallization : Allow to cool slowly to RT, then to -20°C.
-
Collection : Filter the crystals under inert atmosphere.
-
Verification : Re-run 31P-NMR.
Strategic Decision Framework
Use this workflow to decide when to buy vs. when to synthesize/purify.
Figure 2: Decision workflow for ensuring ligand integrity before catalysis.
References
-
Toubiana, J., Medina, L., & Sasson, Y. (2014). The Nature of the True Catalyst in Transfer Hydrogenation with Alcohol Donors Using (arene)2Ru2Cl4(II)/TsDPEN Precursor. Modern Research in Catalysis. Link
-
Noyori, R., & Hashiguchi, S. (1997).[3] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link
-
Kanto Chemical Co. Asymmetric Transfer Hydrogenation Catalysts: Technical Guide. Link
-
BenchChem . A Comparative Guide to Enantioselective Ketone Reduction: Methods, Performance, and Protocols. Link
-
Gladiali, S., & Alberico, E. (2006). Asymmetric Transfer Hydrogenation: Chiral Ligands and Applications. Chemical Society Reviews. Link
-
Strotman, N. A., et al. (2018). Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Organometallics. Link
Sources
Technical Guide: Mass Spectrometry Profiling of (S)-1-(Pyrrolidin-2-yl)cyclopentanol
[1][2]
Executive Summary
(S)-1-(Pyrrolidin-2-yl)cyclopentanol (C
-
The Challenge: The molecule lacks a strong UV chromophore, making UV-Vis detection (HPLC-UV) unreliable.[1][2] Furthermore, the tertiary alcohol is prone to thermal dehydration, complicating gas-phase analysis.[1]
-
The Solution: Mass spectrometry is the gold standard. However, the choice between GC-EI-MS and LC-ESI-MS/MS dictates the type of structural information obtained.[1][2]
-
GC-EI-MS provides a fragmentation-rich "fingerprint" ideal for library matching but requires derivatization to prevent thermal degradation.[1][2]
-
LC-ESI-MS/MS offers superior sensitivity for biological matrices and intact molecular ion detection but suffers from the "proton sponge" effect, where the pyrrolidine ring dominates fragmentation.[1][2]
-
Structural Context & Fragmentation Mechanics[1]
To interpret the spectra, one must understand the specific bond labilities within the molecule.
The Molecule[3][4][5][6][7]
-
Formula: C
H NO -
Key Features:
Fragmentation Pathways (Deep Dive)
Pathway A: Electron Ionization (EI) – The "Hard" Split
In GC-MS (70 eV), the radical cation (
- -Cleavage: The bond between the pyrrolidine C2 and the cyclopentanol C1 breaks. This generates the stable pyrrolidinium ion (m/z 70) , which is typically the base peak (100% abundance).
-
Dehydration: Thermal or impact-induced loss of water (
) yields m/z 137 .[1]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Cyclopentyl Loss: Loss of the cyclopentyl ring (neutral radical) confirms the pyrrolidine core.
Pathway B: Electrospray Ionization (ESI) – The "Soft" Protonation
In LC-MS (+ve mode), the molecule forms the protonated pseudomolecular ion
-
Protonation: The basic pyrrolidine nitrogen accepts a proton (
).ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
CID Fragmentation (MS/MS):
-
Water Loss: The tertiary alcohol easily eliminates water, creating a carbocation at
(ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> ). -
Ring Opening: High collision energy can open the pyrrolidine ring or cleave the C-C bond between the rings, reverting to the characteristic
or ions.
-
Visualization: Fragmentation Logic
The following diagram illustrates the competing fragmentation pathways for EI and ESI modes.
Caption: Comparative fragmentation pathways showing the dominance of α-cleavage in EI (red) vs. dehydration in ESI (blue).[1][2]
Comparative Analysis: GC-MS vs. LC-MS/MS
The following table contrasts the performance of the two methods for this specific compound.
| Feature | Method A: GC-MS (EI) | Method B: LC-MS/MS (ESI) |
| Primary Analyte Form | Derivatized (TMS-ether) recommended to prevent dehydration.[1][2] | Native (Underivatized).[2] |
| Key Diagnostic Ion | m/z 70 (Pyrrolidinium base peak).[2] | m/z 156.1310 ([M+H]+).[2] |
| Sensitivity | Moderate (ng/mL range).[2][3][4] | High (pg/mL range).[2] |
| Structural Insight | High fingerprinting capability.[2] Excellent for confirming the pyrrolidine substructure. | High molecular weight confidence.[2] MS/MS required to confirm the cyclopentyl ring. |
| Chiral Resolution | Requires chiral GC column (e.g., Cyclodextrin-based).[1][2] | Requires chiral LC column (e.g., Chiralpak AD-RH).[1][2] |
| Risk Factor | Thermal Degradation: The tertiary alcohol may dehydrate in the injector port, confusing the M+ peak. | Matrix Effects: Susceptible to ion suppression in complex biological fluids.[1][2] |
Recommendation
Experimental Protocols
Method A: GC-MS with TMS Derivatization
Objective: Stabilize the tertiary alcohol to prevent thermal elimination.[1]
-
Sample Prep: Dissolve 1 mg of sample in 100 µL acetonitrile.
-
Derivatization: Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide). Incubate at 60°C for 30 mins.
-
GC Parameters:
-
MS Parameters:
Method B: LC-MS/MS (High Resolution)
Objective: Intact mass confirmation and enantiomeric purity.[1][2]
-
Sample Prep: Dilute sample to 100 ng/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
LC Parameters:
-
MS Parameters (Q-TOF or Orbitrap):
Workflow Visualization
This diagram outlines the decision matrix for analyzing (S)-1-(Pyrrolidin-2-yl)cyclopentanol based on the sample type.
Caption: Decision tree for selecting the optimal MS workflow based on sample origin and analytical goals.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Pyrrolidine, 1-(1-cyclopenten-1-yl)- (Enamine Analog). NIST Chemistry WebBook, SRD 69.[2][6] Available at: [Link]
-
Ochoa, J. L., et al. (2026).[2][7] In-Source Fragmentation of Pyrrolidine-Containing Scaffolds Leads to Enhanced Structure Elucidation.[1][2][7] Journal of the American Society for Mass Spectrometry.[7] Available at: [Link]
-
PubChem. Compound Summary: (S)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol.[1][2] National Library of Medicine.[2] Available at: [Link]
Sources
- 1. Pyrrolidine, 1-(1-cyclopenten-1-yl)- [webbook.nist.gov]
- 2. 2-Pyrrolidinemethanol, alpha,alpha-diphenyl-, (S)- | C17H19NO | CID 2724899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. Cyclopentanol [webbook.nist.gov]
- 7. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal and Waste Management of (S)-1-(Pyrrolidin-2-yl)cyclopentanol
Executive Summary & Core Directive
(S)-1-(Pyrrolidin-2-yl)cyclopentanol (CAS: 133034-01-2 / 100010-39-9 analog) is a chiral amino alcohol commonly used as a ligand in asymmetric synthesis or a pharmaceutical intermediate. Its disposal requires strict adherence to protocols governing organic bases and combustible liquids/solids .
The Core Directive: Do not treat this merely as "organic waste." Due to the secondary amine functionality (pyrrolidine ring), this compound poses specific compatibility risks—notably exothermic neutralization with acids and carcinogenic nitrosamine formation with nitrating agents.
Immediate Action Required:
-
Segregate from all oxidizers and strong acids immediately.[1]
-
Classify as RCRA Hazardous Waste (likely D001 Ignitable or D002 Corrosive depending on formulation).
-
Incinerate via an approved hazardous waste vendor; never dispose of down the drain.
Hazard Identification & Pre-Disposal Assessment[2]
Before initiating disposal, you must validate the physical state and hazard profile of the specific lot. While specific SDS data for this chiral isomer may be sparse, its functional groups dictate the following safety profile:
Table 1: Physicochemical Hazard Profile
| Property | Value / Characteristic | Operational Implication |
| Functional Groups | Secondary Amine + Tertiary Alcohol | Basic & Nucleophilic. Reacts violently with acid chlorides/anhydrides. |
| Physical State | Solid (low melting) or Viscous Liquid | May require dissolution in a combustible solvent for transfer. |
| Basicity (pKa) | ~10-11 (Pyrrolidine ring) | Corrosive. Will generate heat if mixed with acid waste streams. |
| Flammability | Combustible (Flash Point est. >60°C) | Classify as Ignitable Waste if in organic solvent. |
| Toxicity | Irritant (Skin/Eye); Harmful if swallowed | Full PPE (Nitrile gloves, goggles, lab coat) required. |
Expert Insight: The pyrrolidine moiety is a secondary amine. If this waste stream contacts nitrous acid, nitrites, or other nitrosating agents, it will form N-nitrosopyrrolidines , which are potent carcinogens. Strict segregation from nitrate/nitrite waste is mandatory.
Waste Segregation & Compatibility Logic
Trust in a disposal system comes from understanding why steps are taken. The diagram below illustrates the decision logic for segregating this specific amino alcohol to prevent lab accidents (fires, toxic gas).
Figure 1: Waste Segregation Decision Tree
Caption: Segregation logic emphasizing the exclusion of acidic and oxidizing streams to prevent exothermic reactions or nitrosamine formation.
Step-by-Step Disposal Protocols
These protocols are designed to be self-validating. If a step fails (e.g., solution heats up unexpectedly), stop immediately—you have likely encountered an incompatibility.
Scenario A: Disposal of Pure Substance (Expired or Surplus)
Objective: Prepare the solid/neat liquid for high-temperature incineration.
-
Container Selection: Use a High-Density Polyethylene (HDPE) or amber glass container. Avoid metal cans if the substance is wet/corrosive.
-
Labeling: Affix a hazardous waste label.
-
Primary Constituent: (S)-1-(Pyrrolidin-2-yl)cyclopentanol.
-
Hazards: Irritant, Combustible.[2]
-
Waste Code: D001 (Ignitable) is standard if flash point <60°C; otherwise, label as "Non-RCRA Regulated Chemical Waste" (unless local laws specify otherwise), but treat as hazardous.
-
-
Transfer:
-
If solid: Transfer directly using a spark-proof spatula.
-
If viscous liquid: You may dilute with a small amount of acetone or ethanol to lower viscosity for easier transfer.
-
-
Storage: Store in the Organic Bases or Flammables cabinet until vendor pickup.
Scenario B: Disposal of Reaction Mixtures (Quenched)
Objective: Safely dispose of the compound when dissolved in solvents (e.g., THF, DCM, Toluene).
-
pH Validation (The Trust Step):
-
Dip a pH strip into the waste mixture.
-
Requirement: pH should be ≥ 7.
-
Correction: If acidic, slowly add Saturated Sodium Bicarbonate (NaHCO₃) until neutral/basic. Caution: Gas evolution.
-
-
Solvent Segregation:
-
Halogenated: If dissolved in DCM/Chloroform -> Halogenated Waste Stream .
-
Non-Halogenated: If dissolved in THF/Ether/Alcohol -> Non-Halogenated Organic Waste Stream .
-
-
Bulking: Pour into the appropriate carboy (20L drum). Use a funnel with a grounding wire if the solvent is flammable (Flash point < 60°C).
Scenario C: Contaminated Debris (Gloves, Wipes, Syringes)
-
Solids: Place contaminated nitrile gloves and paper towels into a clear, heavy-duty polyethylene bag (2-4 mil thickness).
-
Sharps: Needles contaminated with the amine must go into a rigid Biohazard/Sharps container labeled "Chemical Contaminated Sharps."
-
Sealing: Twist and tape the bag (gooseneck seal). Place inside the solid hazardous waste drum.
Regulatory Compliance & Waste Codes
Compliance ensures your facility avoids fines and environmental damage.
-
US EPA (RCRA):
-
This compound is not P-listed or U-listed specifically.
-
D001 (Ignitable): Applicable if the waste formulation has a flash point < 60°C (140°F).
-
D002 (Corrosive): Applicable if it is an aqueous solution with pH > 12.5.
-
-
European Waste Catalogue (EWC):
-
Code 07 01 04 * (other organic solvents, washing liquids and mother liquors).
-
Emergency Spill Response
Scenario: You drop a 100g bottle of (S)-1-(Pyrrolidin-2-yl)cyclopentanol on the floor.
-
Evacuate & Ventilate: Remove ignition sources. Open windows/fume hoods.
-
PPE: Wear double nitrile gloves, safety goggles, and a respirator (organic vapor cartridge) if aerosolized.
-
Containment: Surround the spill with an inert absorbent (Vermiculite or Sand). Do NOT use paper towels initially (high surface area + combustible amine = fire risk).
-
Neutralization (Optional but Recommended):
-
Sprinkle a weak acid powder (e.g., Citric Acid or Sodium Bisulfate) over the spill to neutralize the base.
-
Observation: If it fizzes or warms slightly, neutralization is working.
-
-
Cleanup: Scoop the absorbent into a hazardous waste bag. Label as "Spill Debris: Organic Amine." Clean the surface with soap and water.
References
-
MilliporeSigma. (2025). Safety Data Sheet: Pyrrolidine (Analogous Hazard Data). Retrieved from
-
US Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste Codes (D-List, F-List, K-List, P-List, U-List). Retrieved from
-
National Library of Medicine. (2025). PubChem Compound Summary: Cyclopentanol. Retrieved from
-
Prati, L., et al. (2013).[3] Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. Materials, 6(7), 2777-2788. (Demonstrates reactivity/oxidation risks of amino alcohols). Retrieved from
Sources
Personal protective equipment for handling (S)-1-(Pyrrolidin-2-yl)cyclopentanol
Executive Summary
Chemical Identity: (S)-1-(Pyrrolidin-2-yl)cyclopentanol Functional Classification: Chiral Aminol / Secondary Amine / Tertiary Alcohol Primary Application: Chiral auxiliary and pharmaceutical intermediate (e.g., anticholinergic synthesis).
This guide defines the operational safety, personal protective equipment (PPE), and disposal protocols for (S)-1-(Pyrrolidin-2-yl)cyclopentanol . As a compound containing both a secondary amine and a tertiary alcohol, it exhibits basicity and potential tissue corrosivity. In the absence of a compound-specific Safety Data Sheet (SDS) from some suppliers, this protocol applies the "Worst-Case Functional Group" safety standard, treating the substance as a Skin/Eye Corrosive and Acute Toxin .
Hazard Identification & Risk Assessment
Based on Structure-Activity Relationships (SAR) of pyrrolidine derivatives.
| Hazard Class | GHS Category (Est.) | Operational Implication |
| Skin Corrosion/Irritation | Category 1B or 2 | High Risk: Secondary amines can cause chemical burns or severe dermatitis upon contact. |
| Serious Eye Damage | Category 1 | Critical Risk: Basic amines can cause irreversible corneal opacity. Immediate irrigation is required.[1] |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed. Wash hands thoroughly after handling.[2][3][4] |
| Specific Target Organ Tox. | Category 3 | Respiratory tract irritation is likely if dust or aerosols are generated. |
Physical State Note: This compound is typically a viscous oil or low-melting solid at room temperature. It may crystallize upon standing or cooling.
Personal Protective Equipment (PPE) Strategy
The "Shield Protocol" for handling corrosive chiral amines.
A. Eye & Face Protection (Non-Negotiable) [5]
-
Standard Handling: Chemical Splash Goggles (ANSI Z87.1 compliant). Safety glasses are insufficient due to the risk of basic burns from splashes or dust.
-
High-Volume/Synthesis: Add a Face Shield (8-inch) over goggles when transferring volumes >100 mL or working under pressure.
B. Skin & Body Protection [1][2][3][4][5][6][7][8]
-
Glove Selection:
-
Primary Layer: Nitrile (0.11 mm minimum thickness).
-
Secondary Layer (Double Gloving): Required for synthesis or spill cleanup. Use extended-cuff Nitrile or Neoprene.
-
Rationale: Amines can permeate thin latex; Nitrile offers superior resistance to basic organic intermediates.
-
-
Clothing: Lab coat (100% cotton or Nomex/flame-resistant). Ensure wrists are covered.
C. Respiratory Protection
-
Solid/Crystalline Form: Use a NIOSH-approved N95 or P100 particulate respirator if weighing open powders outside a fume hood (not recommended).
-
Liquid/Oil Form: If heating or generating aerosols, use a Half-mask respirator with Organic Vapor/P100 cartridges (e.g., 3M 60921).
PPE Decision Logic
Figure 1: Decision matrix for selecting appropriate respiratory and eye protection based on physical state and task volume.
Operational Protocol
Step 1: Receiving & Storage
-
Inspection: Verify the bottle integrity. If the cap shows crusting (amine salts), wipe with a dry tissue before opening.
-
Storage: Store at 2–8°C (Refrigerated) .
-
Why? Chiral amines can oxidize or absorb CO₂ from the air (forming carbamates) over time, degrading purity.
-
Inert Gas: Backfill with Nitrogen or Argon after every use.
-
Step 2: Weighing & Transfer
-
Engineering Control: Always work within a Chemical Fume Hood .
-
Technique:
-
If solid: Use an antistatic weighing boat. Avoid metal spatulas if possible (use PTFE/plastic) to prevent trace metal contamination, though stainless steel is generally compatible.
-
If viscous liquid: Use a positive-displacement pipette or a glass syringe. Do not pour from the stock bottle to avoid drips on the threads.
-
Step 3: Reaction Setup
-
Solvent Compatibility: Soluble in alcohols (Methanol, Ethanol), chlorinated solvents (DCM), and polar aprotic solvents (DMSO, DMF).
-
Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless acylation is the intended reaction).
-
Quenching: Reactions involving this amine should be quenched slowly, as exotherms may occur when neutralizing excess base.
Emergency & Spill Response
First Aid
-
Eye Contact: IMMEDIATE irrigation for 15 minutes. Hold eyelids apart. Time is critical to prevent corneal scarring.
-
Skin Contact: Wash with soap and copious water.[2][3][5] Do not use ethanol (may enhance absorption).
-
Ingestion: Rinse mouth. Do NOT induce vomiting (risk of esophageal burns).
Spill Cleanup Workflow
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE Up: Don double nitrile gloves, goggles, and respiratory protection.
-
Contain: Surround the spill with an inert absorbent (Vermiculite or Sand). Do not use paper towels initially (rapid oxidation risk).
-
Neutralize: If liquid, treat with a weak acid neutralizer (e.g., Citric Acid solution) if available, or absorb directly.
-
Disposal: Scoop into a hazardous waste bag labeled "Basic Organic Solid/Liquid".
Figure 2: Step-by-step workflow for managing minor laboratory spills.
Disposal Plan
-
Waste Category: Basic Organic Waste (pH > 7).
-
Segregation:
-
Container: High-Density Polyethylene (HDPE) or Glass.
-
Labeling: Must be clearly labeled with the full chemical name and hazard warnings ("Corrosive", "Irritant").
References
-
Sigma-Aldrich. Safety Data Sheet: Pyrrolidine (Analogous Hazard Data). Retrieved from
-
PubChem. Compound Summary: Cyclopentanol (Structural Component Data). Retrieved from
-
Thermo Fisher Scientific. Laboratory Safety: Handling Amines. Retrieved from
-
ECHA (European Chemicals Agency). Registration Dossier: Pyrrolidine derivatives. Retrieved from
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. download.basf.com [download.basf.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.fr [fishersci.fr]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
